Hydroxy-PEG6-Boc
Descripción
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O9/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h20H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGDPFAYSOSIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361189-64-2 | |
| Record name | Hydroxy-PEG6-t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Hydroxy-PEG6-Boc for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG6-Boc, with the IUPAC name tert-butyl (20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl)carbamate, is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of discrete length. It is a valuable tool in bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The inclusion of a six-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, a critical consideration for many drug candidates. The terminal hydroxyl and Boc-protected amine functionalities allow for sequential and controlled conjugation to different molecules of interest.
Physicochemical and Technical Properties
This compound is typically a colorless to light yellow liquid. Its properties are summarized in the tables below. Note that some properties may vary slightly between different suppliers.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 361189-64-2 | [1] |
| Molecular Formula | C19H38O9 | [1] |
| Molecular Weight | 410.50 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (by HPLC) | Typically >95% | [1] |
Table 2: Storage and Stability
| Condition | Duration | Reference |
| Pure Form at -20°C | Up to 3 years | [1] |
| Pure Form at 4°C | Up to 2 years | [1] |
| In Solvent at -80°C | Up to 6 months | [1] |
| In Solvent at -20°C | Up to 1 month | [1] |
Table 3: Qualitative Solubility of Similar PEG Linkers
| Solvent | Solubility | Rationale |
| Water | Soluble | The hydrophilic PEG chain enhances aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be soluble due to its aqueous nature. |
| Methanol | Soluble | PEGs are generally soluble in alcohols. |
| Ethanol | Soluble | PEGs are generally soluble in alcohols. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | Soluble | Often used as a solvent for reactions involving Boc-protected compounds. |
| Diethyl Ether | Slightly Soluble / Insoluble | PEGs have limited solubility in ether. |
| Hexanes | Insoluble | As a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker. |
Synthesis and Purification
Experimental Protocol: Representative Synthesis of this compound
Materials:
-
Amino-PEG6-alcohol
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Reaction Setup: Dissolve Amino-PEG6-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Applications in Drug Development
The primary application of this compound is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound serves to connect the target protein ligand and the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable and productive ternary complex.
Boc Deprotection Protocol
Prior to conjugation of the amine terminus, the Boc protecting group must be removed.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon source
Procedure:
-
Dissolution: Dissolve the Boc-protected this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the deprotection progress by TLC or LC-MS until the starting material is completely consumed.
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) (3x) can help remove residual TFA. The resulting deprotected amine is typically obtained as a TFA salt and can often be used in the next step without further purification.
General Conjugation Protocol (Hydroxyl End)
The terminal hydroxyl group can be reacted with a carboxylic acid on a molecule of interest (e.g., a ligand for a target protein) using standard esterification coupling reagents.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Activation: Dissolve the carboxylic acid-containing molecule (1 equivalent) in the anhydrous solvent. Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.2 equivalents) in the anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with an appropriate solvent and purify the conjugate by preparative HPLC.
Visualizations
Synthesis and Deprotection Workflow
Caption: General workflow for the synthesis and Boc deprotection of this compound.
PROTAC Synthesis and Mechanism of Action
References
Hydroxy-PEG6-Boc chemical structure and properties
An In-depth Technical Guide to Hydroxy-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation and drug development. Its structure, featuring a hexaethylene glycol (PEG6) spacer, a terminal hydroxyl group, and a tert-butyloxycarbonyl (Boc)-protected functional group, offers a versatile platform for the synthesis of complex biomolecules. The PEG linker enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound and its derivatives, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in a research setting.
Chemical Structure and Properties
This compound and its closely related derivatives are foundational tools in modern medicinal chemistry. The core structure consists of a six-unit polyethylene (B3416737) glycol chain that imparts favorable solubility characteristics. One terminus is a hydroxyl group (-OH) available for chemical modification, while the other end is protected with a tert-butyloxycarbonyl (Boc) group. The nature of the Boc-protected group can vary, leading to different derivatives with distinct applications.
Key Chemical Structures
There are several common variants of the this compound linker, each with a unique CAS number and molecular formula. It is crucial for researchers to select the appropriate derivative for their specific synthetic strategy.
-
This compound (Carboxylic Acid Derivative) : In this variant, the Boc group protects a carboxylic acid.
-
N-Boc-PEG6-alcohol (Amine Derivative) : Here, the Boc group serves as a protecting group for a terminal amine.
Physicochemical Properties
The following tables summarize the key quantitative data for the most common this compound derivatives.
Table 1: Physicochemical Properties of this compound (Carboxylic Acid Derivative)
| Property | Value | Reference |
| CAS Number | 361189-64-2 | [1][2] |
| Molecular Formula | C19H38O9 | [1] |
| Molecular Weight | 410.50 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (HPLC) | >98% | [2] |
| Storage Conditions | Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |
Table 2: Physicochemical Properties of N-Boc-PEG6-alcohol (Amine Derivative)
| Property | Value | Reference |
| CAS Number | 331242-61-6 | [4][5] |
| Molecular Formula | C17H35NO8 | [4][5] |
| Molecular Weight | 381.5 g/mol | [4][5] |
| Purity | 98% | [4] |
| Solubility | DMSO, DCM, DMF | [4] |
| Storage Conditions | -20°C | [4] |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | [5] |
Table 3: Safety Information for Hydroxy-PEG6-CH2-Boc (a related derivative)
| Category | Information | Reference |
| Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | [6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection) | [6] |
Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][7] The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[7] The hydrophilic nature of the PEG chain also enhances the solubility and cell permeability of the final PROTAC molecule.[4][8]
Experimental Protocols
The following are generalized experimental protocols for the use of this compound derivatives in bioconjugation. These may require optimization for specific applications.
Boc Deprotection of N-Boc-PEG6-alcohol
This protocol describes the removal of the Boc protecting group to expose the primary amine.
-
Materials:
-
N-Boc-PEG6-alcohol
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the N-Boc-PEG6-alcohol in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (e.g., 1:1 v/v DCM:TFA).[9]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[9][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[10]
-
Wash the organic layer with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker.[10]
-
Activation of the Hydroxyl Group
The terminal hydroxyl group can be activated for subsequent conjugation, for example, by conversion to a tosylate, which is a good leaving group.
-
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous pyridine (B92270)
-
p-toluenesulfonyl chloride (TsCl)
-
1 M HCl, saturated sodium bicarbonate solution, brine
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DCM under an inert atmosphere.[9]
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.5 equivalents) to the solution with stirring.[9]
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.[9]
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.[9]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer and concentrate to obtain the tosylated linker.
-
Synthesis of a PROTAC Molecule
This protocol outlines a generalized two-step synthesis of a PROTAC using a this compound derivative.
-
Step 1: Conjugation of the Linker to the Target Protein Ligand
-
Activate the carboxylic acid of the target protein ligand using a coupling agent like HATU in the presence of a base like DIPEA.
-
Add the deprotected amine-PEG6-alcohol to the activated ligand.
-
Stir the reaction at room temperature for 4-16 hours.
-
Purify the resulting POI-Linker intermediate by flash column chromatography or preparative HPLC.[7]
-
-
Step 2: Conjugation of the POI-Linker to the E3 Ligase Ligand
-
Activate the hydroxyl group of the POI-Linker intermediate as described in Protocol 3.2 or through other activation methods.
-
React the activated POI-Linker with the E3 ligase ligand.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by HRMS and NMR.[7]
-
Visualizations
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the general workflow for synthesizing a PROTAC molecule using a this compound linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
This diagram illustrates the signaling pathway of a PROTAC, leading to targeted protein degradation.
Caption: Mechanism of action for a PROTAC, leading to protein degradation.
Conclusion
This compound is a key building block in modern drug discovery and development. Its well-defined structure and versatile reactivity, combined with the beneficial properties of the PEG linker, make it an invaluable tool for the synthesis of complex bioconjugates like PROTACs. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their research endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and the provided protocols should be adapted and optimized for specific experimental contexts.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 361189-64-2 | PROTAC Linker | MOLNOVA [molnova.com]
- 3. molnova.cn [molnova.cn]
- 4. N-Boc-PEG6-alcohol, 331242-61-6 | BroadPharm [broadpharm.com]
- 5. Boc-NH-PEG6-OH | C17H35NO8 | CID 23132533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydroxy-PEG6-CH2-Boc | 297162-47-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Solubility of Hydroxy-PEG6-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Hydroxy-PEG6-Boc (tert-butyl (17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate), a heterobifunctional PEG linker crucial in the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is paramount for its effective handling, formulation, and application in bioconjugation and pharmaceutical research.
Core Concepts: Structure and Solubility
This compound possesses a distinct amphiphilic nature, which dictates its solubility across a range of solvents. Its structure comprises a hydrophilic polyethylene (B3416737) glycol (PEG) chain of six ethylene (B1197577) glycol units, conferring aqueous solubility.[1][2][] This PEG chain is flanked by a terminal hydroxyl group, which can be further functionalized, and a tert-butyloxycarbonyl (Boc) protected amine group, which is lipophilic in nature. The Boc group can be removed under acidic conditions to reveal a primary amine for conjugation.[2][4] The interplay between the hydrophilic PEG core and the more hydrophobic Boc-protected end influences its dissolution properties.
Qualitative and Quantitative Solubility Data
While specific, experimentally determined quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative solubility profile can be inferred from supplier data and the known behavior of similar PEGylated molecules. The hydrophilic PEG spacer is known to enhance the solubility of compounds in aqueous media.[2][][][6][7]
For precise quantitative measurements, a standardized experimental protocol is recommended. The following table summarizes the expected qualitative solubility and provides a framework for recording experimentally determined quantitative values.
| Solvent Class | Solvent | Expected Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Data not available |
| Dimethylformamide (DMF) | Soluble | Data not available | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Data not available |
| Aqueous | Water | Expected to be Soluble | Data not available |
| Phosphate-Buffered Saline (PBS) | Expected to be Soluble | Data not available | |
| Alcohols | Methanol | Expected to be Soluble | Data not available |
| Ethanol | Expected to be Soluble | Data not available | |
| Ethers | Diethyl Ether | Slightly Soluble / Insoluble | Data not available |
| Hydrocarbons | Hexanes | Insoluble | Data not available |
Note: The qualitative solubility is based on data from suppliers of this compound and related PEG derivatives.[2][8] For critical applications, it is imperative to determine the quantitative solubility experimentally.
Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask (SSF) method.[9][10] This protocol is adapted for the analysis of this compound.
Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, DMSO, DCM, Ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or Refractive Index - RI) or a quantitative analytical method like quantitative Nuclear Magnetic Resonance (qNMR).
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that an equilibrium with the saturated solution is reached.[10]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium, which is typically 24-48 hours.[9][10]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[9][10]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.[9]
-
Quantification: Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC-ELSD/CAD/RI).
-
Calculation: Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.[9]
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility using the Saturation Shake-Flask method.
Caption: Experimental workflow for determining the quantitative solubility of a compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature.
-
pH: The pH of aqueous solutions can affect the stability of the Boc protecting group, which is labile under acidic conditions. This could indirectly influence solubility measurements if the compound degrades.
-
Presence of Salts: High concentrations of salts in aqueous solutions can lead to a "salting-out" effect, potentially reducing the solubility of PEG compounds by competing for water molecules for hydration.[9]
Conclusion
References
- 1. biochempeg.com [biochempeg.com]
- 2. N-Boc-PEG6-alcohol, 331242-61-6 | BroadPharm [broadpharm.com]
- 4. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]
- 6. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Stability of Hydroxy-PEG6-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Hydroxy-PEG6-Boc, a heterobifunctional PROTAC linker used in the synthesis of targeted protein degraders. Understanding the stability profile of this critical reagent is paramount for ensuring the reproducibility of experimental results and the quality of synthesized compounds. This document details potential degradation pathways, provides protocols for stability assessment, and presents illustrative data to guide researchers in its proper handling and storage.
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity of this compound. The primary recommendations are based on vendor specifications and the known chemical properties of its constituent polyethylene (B3416737) glycol (PEG) and tert-butyloxycarbonyl (Boc) moieties.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Recommendations |
| Long-Term Storage | -20°C | Months to Years | Store in a tightly sealed, light-protected container. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1][2] |
| Short-Term Storage | 0 - 4°C | Days to Weeks | Keep in a dry, dark environment.[2] |
| Shipping | Ambient | Short Periods | The compound is stable for a few weeks during standard shipping.[2] |
| In Solution | -20°C or -80°C | Months | Use anhydrous solvents. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
Handling Precautions:
-
Hygroscopicity: Polyethylene glycol linkers can be hygroscopic. It is advisable to handle the compound in a dry environment and to use anhydrous solvents for preparing solutions.
-
Atmosphere: For long-term solution storage, purging the container with an inert gas like nitrogen or argon can mitigate oxidative degradation of the PEG chain.[3][4]
-
Light Sensitivity: Protection from light is recommended, as light can accelerate the aging and degradation of PEG-containing compounds.[5]
Potential Degradation Pathways
The chemical structure of this compound contains two primary functionalities susceptible to degradation: the acid-labile Boc protecting group and the polyethylene glycol chain, which is prone to oxidation.
Acid-Catalyzed Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[6][7][8] The degradation proceeds via protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which then forms isobutene and carbon dioxide, ultimately releasing the free amine. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this deprotection.[9] Therefore, exposure of this compound to acidic environments should be strictly avoided if the integrity of the Boc group is to be maintained.
Oxidative Degradation of the PEG Chain
The polyether backbone of the PEG chain is susceptible to oxidation, a process that can be initiated by heat, light, and the presence of transition metal ions.[3][4] This degradation is a free-radical chain reaction that can lead to chain scission, resulting in the formation of various byproducts, including aldehydes (such as formaldehyde) and acids (such as formic acid). This can alter the linker's length and chemical properties, impacting the efficacy of the final PROTAC molecule.
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Subvisible Particles Derived by Dropping Stress Enhance Anti-PEG Antibody Production and Clearance of PEGylated Proteins in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. | Semantic Scholar [semanticscholar.org]
- 8. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group in PEG Linkers
In the intricate landscape of advanced drug development and bioconjugation, precision and control are paramount. The ability to selectively modify complex biomolecules for applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) relies on a strategic chemical toolkit.[1][2] Central to this toolkit is the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group standing out as a cornerstone for amine protection, particularly in conjunction with polyethylene (B3416737) glycol (PEG) linkers.[1][3] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Core Principles: A Temporary Shield for Controlled Reactions
The primary function of the Boc group on a PEG linker is to act as a temporary shield for a primary or secondary amine.[2] This protection is crucial for multi-step syntheses where the amine's reactivity needs to be masked to prevent unwanted side reactions.[1][2] The popularity of the Boc group stems from its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily removable under mild acidic conditions.[1][3] This selective lability, often referred to as an "orthogonal" deprotection strategy, is fundamental to the controlled, stepwise assembly of complex biomolecules.[2][4]
Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[5][6] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions.[6] The incorporation of a PEG spacer enhances the solubility of hydrophobic molecules, improves pharmacokinetic properties, and can shield therapeutic payloads from enzymatic degradation and reduce immunogenicity.[3][6]
Quantitative Analysis of Boc Protection and Deprotection
The efficiency of both the protection and deprotection steps, as well as the stability of the Boc-protected linker, are critical for the overall yield and purity of the final bioconjugate.[1][6] The following tables summarize key quantitative data related to these processes.
| Process | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Dichloromethane (DCM) or THF | 0 - 25 | 2 - 12 | >95 |
| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 | >90 |
| Boc Deprotection | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 0 - 25 | 1 - 4 | >90 |
| Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers. [6] This table provides a general overview of the conditions for the addition and removal of the Boc protecting group. |
| Reagent | Concentration | Solvent | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | Most common and effective reagent.[2][7] Volatile and can be removed under reduced pressure.[2] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp | A stronger acid system that can be used as an alternative to TFA.[2][7] |
| Oxalyl Chloride | 3 equivalents | Methanol | 1 - 4 hours | Room Temp | Mild deprotection conditions.[7] |
| Table 2: Common Acidic Conditions for Boc Deprotection. [2][7] A summary of various acidic reagents for the removal of the Boc group. |
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Quenches the tert-butyl cation to prevent side reactions.[7] |
| Water | 2.5 - 5% | Acts as a carbocation scavenger.[7] |
| Thioanisole | 5% | Scavenges carbocations and protects methionine residues.[7] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects cysteine residues.[7] |
| Phenol | 5% | Acts as a carbocation scavenger.[7] |
| Table 3: Common Scavengers for Boc Deprotection. [7] These reagents are used to prevent side reactions from the tert-butyl cation generated during deprotection. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.[5][6]
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[5]
Materials:
-
Amino-PEG linker[5]
-
Di-tert-butyl dicarbonate ((Boc)₂O)[5]
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base[5]
-
Dichloromethane (DCM), anhydrous[5]
-
Magnetic stirrer and stir bar[5]
-
Round-bottom flask[5]
-
Nitrogen or argon supply (optional)[5]
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.[5]
-
Add DIPEA (typically 2-3 equivalents relative to the amine).[5]
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[5]
-
Stir the reaction mixture at room temperature for 3-12 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[5]
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[5]
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[5]
Materials:
-
Boc-protected PEG linker[5]
-
Trifluoroacetic acid (TFA)[5]
-
Dichloromethane (DCM), anhydrous[5]
-
Triisopropylsilane (TIS) (optional scavenger)[5]
-
Magnetic stirrer and stir bar[5]
-
Round-bottom flask[5]
-
Rotary evaporator[5]
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask (to a concentration of 0.1-0.2 M).[1][8]
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[1][8] If the substrate contains functional groups susceptible to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][8]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[5][8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5][8] Co-evaporation with toluene (B28343) can help remove residual TFA.[1][8]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.[5][7]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[5][8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[5][8]
This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).[5]
Materials:
-
Boc-amino-PEG-resin (e.g., PAM resin)[5]
-
Boc-protected amino acids[5]
-
Coupling reagents (e.g., DCC/HOBt, HBTU)[5]
-
Dichloromethane (DCM)[5]
-
N,N-Dimethylformamide (DMF)[5]
-
Diisopropylethylamine (DIPEA)[5]
-
Trifluoroacetic acid (TFA)[5]
-
Solid-phase synthesis vessel[5]
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[5]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[5]
-
Washing: Wash the resin thoroughly with DCM and then DMF.[6]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[6]
-
Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.[6] Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[5] Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).[5]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.[5]
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the desired sequence.[5]
-
Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[5]
Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating the logical flow of synthetic and analytical procedures.[4]
Caption: Mechanism of Boc protection of a primary amine on a PEG linker.
Caption: Acid-catalyzed mechanism of Boc deprotection.[7]
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
An In-depth Technical Guide to PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect two or more molecular entities.[1] The process of covalently attaching PEG chains to molecules, known as PEGylation, has become a cornerstone in pharmaceutical sciences for its ability to dramatically improve the therapeutic properties of proteins, peptides, and small molecule drugs.[2][3]
PEG is a synthetic, water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[2] These unique physicochemical properties allow PEG linkers to modulate the pharmacokinetic and pharmacodynamic profiles of bioconjugates precisely.[4] Key advantages of utilizing PEG linkers include enhanced solubility and stability, reduced immunogenicity, and prolonged circulation half-life.[2][4] By increasing the hydrodynamic size of a molecule, PEGylation reduces its renal clearance rate, thereby extending its presence in the bloodstream.[2] This "stealth" effect also shields the bioconjugate from enzymatic degradation and recognition by the immune system.[2]
This technical guide provides a comprehensive overview of PEG linkers, covering their classification, impact on drug properties, and applications. It also offers detailed experimental protocols for common bioconjugation techniques and quantitative data to inform linker selection.
Classification of PEG Linkers
PEG linkers can be categorized based on their architecture, the reactivity of their functional groups, and their stability in biological environments.
Architectural Classification
-
Linear PEG Linkers: These consist of a single, straight PEG chain with functional groups at one or both ends. They are the most common type due to their straightforward synthesis and predictable behavior.[4]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure provides a greater shielding effect and a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, further enhancing circulation half-life.[4]
-
Multi-Arm PEG Linkers: A more complex architecture with three or more PEG arms, often utilized in the creation of hydrogels and for developing multifunctional drug delivery systems.[5][6]
Functional Group Classification
-
Homobifunctional PEG Linkers: These possess two identical reactive groups, making them suitable for cross-linking identical molecules or for single-step conjugation reactions.[4]
-
Heterobifunctional PEG Linkers: Featuring two different reactive groups, these linkers allow for controlled, sequential conjugation of two distinct molecules. This is particularly valuable in the development of complex bioconjugates like antibody-drug conjugates (ADCs).[4]
Common reactive functional groups on PEG linkers include:
-
NHS Esters: React with primary amines (e.g., lysine (B10760008) residues) to form stable amide bonds.[7]
-
Maleimides: Specifically react with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[8]
-
Azides and Alkynes: Used in "click chemistry" reactions for highly efficient and specific bioconjugation.[9]
Stability-Based Classification
-
Non-Cleavable PEG Linkers: Form a stable, permanent bond between the conjugated molecules. The payload is released only upon the complete degradation of the carrier molecule, typically within the lysosome.[10][11] This generally leads to higher plasma stability and a better safety profile.[10][11]
-
Cleavable PEG Linkers: These are designed to be stable in circulation but are cleaved to release the payload in response to specific triggers within the target cell or tumor microenvironment.[12] This allows for more controlled and targeted drug release. Common cleavage mechanisms include:
-
Acid-Sensitivity (e.g., Hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.[12]
-
Enzyme-Sensitivity (e.g., Valine-Citrulline peptides): Cleaved by specific enzymes, such as cathepsins, that are often overexpressed in tumor cells.[12]
-
Glutathione-Sensitivity (e.g., Disulfide bonds): Cleaved in the reducing environment of the cytoplasm, which has a higher glutathione (B108866) concentration than the bloodstream.[12]
-
Data Presentation: Quantitative Impact of PEG Linkers
The following tables summarize the quantitative effects of PEGylation on various biopharmaceutical properties.
Table 1: Enhancement of Drug Solubility with PEGylation
| Drug | PEG Linker Type | Fold Increase in Aqueous Solubility | Reference |
| Coumarin-6 | mPEG-PDLLA-decyl | 40-50 | [13] |
| Paclitaxel | mPEG-PLA | ~1000 | |
| Camptothecin | 4-arm PEG | >100 | [14] |
| Ketorolac | PEG 4000 | Significant enhancement | [14] |
Table 2: Extension of Therapeutic Protein Half-Life by PEGylation
| Protein | PEG Size (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| rhTIMP-1 | 20 | 1.1 h | 28 h | ~25 | [1] |
| Interferon-α-2a | 20 | 1.2 h | 13.3 h | ~11 | [15] |
| Interferon-α-2a | 2 x 20 | 1.2 h | 25.4 h | ~21 | [15] |
| Interferon-α-2a | 40 | 1.2 h | 34.1 h | ~28 | [15] |
| Interferon-α-2a | 60 | 1.2 h | 49.3 h | ~41 | [15] |
| dAb-TNFα | 20 | 5 min | 4.8 h | ~58 | [15] |
| dAb-TNFα | 2 x 20 | 5 min | 18 h | ~216 | [15] |
| Somavert™ | - | 20 min | 72 h | ~216 | [16] |
| Neulasta® | 20 | 3.5 h | 15-80 h | 4-23 | [16] |
| Krystexxa® | - | <24 h | 2 weeks | >14 | [16] |
Table 3: Comparative In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Target | Cell Line | Linker Type | Payload | IC50 (nM) | Reference |
| HER2 | KPL-4 | Cleavable (Exo-EVC) | Exatecan | 0.9 | [17] |
| HER2 | KPL-4 | Cleavable (GGFG) | DXd | 4.0 | [17] |
| M1S1 | BxPC3 | Non-cleavable (PEG6-C2) | MMAD | ~1 | [18] |
| HER2 | SK-BR-3 | Cleavable (Val-Cit) | MMAE | Generally lower | [4] |
| HER2 | SK-BR-3 | Non-cleavable (SMCC) | DM1 | Generally higher | [10] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[4]
Mandatory Visualization
Experimental Protocols
Protocol 1: PEGylation of Proteins via Lysine Residues using NHS Esters
This protocol describes a general procedure for conjugating an amine-reactive PEG-NHS ester to lysine residues on a protein.[7][9]
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester (e.g., mPEG-NHS)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0-8.5)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 7.5)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the amine-free buffer using dialysis or a desalting column.
-
-
PEG Reagent Preparation:
-
Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of PEG-NHS ester in the anhydrous organic solvent to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
The molar ratio of PEG reagent to protein is a critical parameter and should be optimized. A starting point of 5- to 20-fold molar excess of PEG reagent over protein is common.[9]
-
Slowly add the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to consume any unreacted PEG-NHS ester.
-
-
Purification:
-
Remove unreacted PEG, byproducts, and unmodified protein from the PEGylated protein using a suitable chromatography technique such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Characterization:
-
Analyze the purified PEGylated protein using SDS-PAGE to confirm an increase in molecular weight.
-
Determine the degree of PEGylation and purity using SEC-HPLC or mass spectrometry.
-
Protocol 2: Site-Specific PEGylation of Proteins via Thiol-Maleimide Chemistry
This protocol outlines the conjugation of a maleimide-activated PEG to a free cysteine residue on a protein.[8][19]
Materials:
-
Thiol-containing protein (e.g., a protein with an engineered cysteine or reduced disulfide bonds)
-
PEG-Maleimide
-
Thiol-free conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5, degassed)
-
Reducing agent (optional, e.g., TCEP)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed, thiol-free conjugation buffer.
-
If necessary to generate free thiols, reduce disulfide bonds by adding a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
PEG Reagent Preparation:
-
Prepare a stock solution of PEG-Maleimide (e.g., 10 mM) in an anhydrous organic solvent (e.g., DMSO or DMF) or directly in the conjugation buffer immediately before use.
-
-
Conjugation Reaction:
-
Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide over the amount of thiol-containing protein is a common starting point.[20]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the PEGylated conjugate from unreacted reagents using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm successful conjugation by observing a band shift on SDS-PAGE.
-
Characterize the purity and degree of labeling of the final product using HPLC and mass spectrometry.
-
Protocol 3: Site-Specific PEGylation via Click Chemistry
This protocol describes a two-step approach for site-specific PEGylation using copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][8]
Materials:
-
Protein with a genetically encoded alkyne- or azide-containing unnatural amino acid
-
Azide-PEG or Alkyne-PEG
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Purification system
Procedure:
-
Protein Preparation:
-
Express and purify the protein containing the bioorthogonal handle (alkyne or azide).
-
-
Click Reaction:
-
In a suitable buffer, combine the protein, the complementary PEG reagent (Azide-PEG or Alkyne-PEG), the copper(I) catalyst, and the chelating ligand.
-
The reaction is typically rapid and can be performed at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from the reaction components using an appropriate chromatography method.
-
-
Characterization:
-
Analyze the final product for successful conjugation, purity, and degree of PEGylation using SDS-PAGE, HPLC, and mass spectrometry.
-
Protocol 4: Characterization of PEGylated Proteins by SDS-PAGE
SDS-PAGE is a fundamental technique for the initial assessment of a PEGylation reaction.[21]
Materials:
-
Unmodified protein control
-
PEGylated protein sample
-
SDS-PAGE loading buffer
-
Precast or hand-cast polyacrylamide gels
-
Electrophoresis running buffer
-
Protein molecular weight marker
-
Coomassie Brilliant Blue or Barium Iodide stain
Procedure:
-
Sample Preparation:
-
Mix the protein samples with SDS-PAGE loading buffer and heat at 95°C for 5 minutes to denature.
-
-
Electrophoresis:
-
Load the denatured samples and molecular weight marker into the wells of the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. A successful PEGylation will result in a band shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified control.
-
Barium Iodide Staining (optional): This method specifically stains the PEG component, confirming the presence of PEG on the protein.
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay) for ADCs
This assay determines the IC50 of an ADC on cancer cell lines.[5][10]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and unconjugated antibody control
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and controls in culture medium.
-
Add the dilutions to the cells and incubate for 72-96 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value.
-
Protocol 6: Methods for Mapping PEGylation Sites on Proteins
Determining the precise location of PEG attachment is crucial for understanding its impact on protein function. Mass spectrometry-based peptide mapping is the gold standard for this analysis.[2][22]
General Workflow:
-
Proteolytic Digestion:
-
Digest both the unmodified and PEGylated protein with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Compare the peptide maps of the unmodified and PEGylated proteins. Peptides containing a PEGylation site will show a characteristic mass shift corresponding to the attached PEG chain.
-
The fragmentation pattern in the MS/MS spectrum can be used to pinpoint the exact amino acid residue that is modified.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies in extending half-lives of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins. [qmro.qmul.ac.uk]
- 8. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.cn]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
- 16. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Protocols | BroadPharm [broadpharm.com]
- 21. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of Hydroxy-PEG6-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data for Hydroxy-PEG6-Boc (CAS No. 297162-47-1), a versatile bifunctional linker commonly employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other drug conjugates. While specific quantitative toxicological and environmental data for this compound are limited in publicly available literature, this document synthesizes the existing hazard information, outlines standard experimental protocols for safety assessment, and provides visual workflows to guide safe handling and risk evaluation.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential to cause irritation. The primary hazards are associated with skin, eye, and respiratory contact.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
The signal word associated with these classifications is "Warning" .
Physical and Chemical Properties
Detailed quantitative physical and chemical properties for this compound are not extensively reported. The available information is summarized below.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₃₆O₉ |
| Molecular Weight | 396.47 g/mol |
| Appearance | Solid or liquid |
| Purity | Typically >95% |
| Density | Approximately 1.086 g/cm³ |
| Flash Point | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Toxicological and Ecotoxicological Data
Table 3: Summary of Toxicological and Ecotoxicological Data
| Data Point | Value |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Ecotoxicity | No data available |
Experimental Protocols for Safety Assessment
In the absence of specific experimental data for this compound, this section outlines the standard methodologies, based on OECD (Organisation for Economic Co-operation and Development) guidelines, that would be employed to determine the key safety parameters.
Acute Oral Toxicity Assessment (Following OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance into a GHS toxicity category.
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Dose Administration: The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Stepwise Procedure: Depending on the outcome (mortality or no mortality), the dose for the next group of animals is adjusted up or down. The procedure is stopped when a confident classification can be made.
Skin Irritation/Corrosion Testing (Following OECD Guideline 439 - In Vitro)
This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, avoiding the use of live animals.
-
Test System: A commercially available reconstructed human epidermis model is used.
-
Application: A small amount of the test substance is applied topically to the surface of the tissue.
-
Incubation: The tissue is incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[1]
Eye Irritation/Corrosion Testing (Following OECD Guideline 492 - In Vitro)
This guideline describes procedures using reconstructed human cornea-like epithelium to identify chemicals that cause serious eye damage or irritation.
-
Test System: A reconstructed human cornea-like epithelium model is employed.
-
Exposure: The test substance is applied to the epithelial surface for a set duration.
-
Endpoint Measurement: Cell viability is measured after exposure. A significant decrease in viability indicates the potential for eye irritation or serious eye damage.
Ready Biodegradability (Following OECD Guideline 301)
These tests evaluate the potential for a chemical to be rapidly biodegraded by microorganisms in an aerobic aqueous environment.
-
Inoculum: A mixed population of microorganisms from a source like activated sludge is used.
-
Test Medium: The test substance is added as the sole source of organic carbon to a mineral medium.
-
Incubation: The mixture is incubated under aerobic conditions for 28 days.
-
Measurement: Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.[2][3][4] Pass levels for ready biodegradability are typically ≥70% for DOC removal or ≥60% for CO₂ evolution or oxygen demand within a 10-day window.[2]
Visualizing Safety Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical connections in the safety assessment and handling of this compound.
Caption: Relationship between GHS hazards and recommended PPE.
Caption: Tiered workflow for chemical safety assessment.
Safe Handling and Emergency Procedures
Based on the known hazards, the following precautions are recommended:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
-
Spill and Disposal:
-
Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
References
A Technical Guide to 6-Unit Polyethylene Glycol (PEG) Derivatives: Core Features and Methodologies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Unit PEG Derivatives
Polyethylene Glycol (PEG) derivatives are hydrophilic polymers widely utilized in biomedical and pharmaceutical research to enhance the therapeutic properties of molecules.[1][2] Specifically, discrete PEG (dPEG®) linkers, which have a precisely defined number of repeating ethylene (B1197577) glycol units, offer significant advantages over traditional, polydisperse PEGs by ensuring batch-to-batch consistency and a uniform molecular weight.[3]
This guide focuses on 6-unit PEG derivatives, which are based on the core structure of hexaethylene glycol. These linkers are long enough to provide adequate spacing and improve solubility, yet short enough to avoid the complexities and potential immunogenicity associated with high-molecular-weight PEGs.[1][4] Their defined length and versatile functionalization make them ideal for applications ranging from bioconjugation and drug delivery to surface modification and diagnostics.[5][] We will explore the core physicochemical properties, synthesis and characterization protocols, and key applications of these essential chemical tools.
Core Physicochemical Properties
The fundamental 6-unit PEG is hexaethylene glycol, a clear, colorless liquid. Its properties, along with those of its common derivatives, are crucial for experimental design. Quantitative data for hexaethylene glycol are summarized below.
| Property | Value | Unit |
| Chemical Formula | C₁₂H₂₆O₇ | - |
| Molecular Weight | 282.33 | g/mol [7] |
| Boiling Point | 217 (at 4 mmHg) | °C[8] |
| Melting Point | 5-7 | °C[8] |
| Density | 1.127 (at 25 °C) | g/mL[8] |
| Refractive Index (n20/D) | 1.465 | -[8] |
| Solubility | Soluble | Water, many organic solvents[9] |
Key Functional Derivatives and Synthesis
The utility of hexaethylene glycol is vastly expanded through the modification of its terminal hydroxyl groups into reactive functionalities. Common derivatives include those with amine, azide, and carboxylic acid groups, which can be homobifunctional (same group on both ends) or heterobifunctional (different groups on each end).[][10]
Synthesis Workflow: Diol to Diamine
The conversion of a diol to a diamine is a fundamental transformation. The diagram below illustrates a common workflow, proceeding through a tosylated intermediate followed by nucleophilic substitution with an amine source.
Experimental Protocol: Synthesis of Hexaethylene Glycol Diamine
This protocol details a representative method for synthesizing poly(ethylene glycol) diamine from a tosylated precursor.[11]
Materials:
-
Polyethylene glycol p-toluene sulfonate (TsO-PEG-OTs)
-
Concentrated ammonia (B1221849) water (25-28%)
-
Sodium hydroxide (B78521) (NaOH) aqueous solution (1M)
-
Deionized water
-
Autoclave (150 mL)
-
Separatory funnel
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Reaction Setup: Add TsO-PEG-OTs and a stoichiometric excess of concentrated ammonia water to a 150 mL autoclave.
-
Amination Reaction: Seal the autoclave and heat to 140°C for 6 hours.
-
Cooling and Extraction: After the reaction, allow the autoclave to cool to room temperature. Transfer the aqueous solution to a separatory funnel and perform an extraction with dichloromethane to separate the product into the organic phase.[11]
-
Washing: Add 1M sodium hydroxide aqueous solution to the combined organic phases and stir for 4 hours.[11] Combine the organic phases and wash with deionized water until the pH of the aqueous layer is neutral (pH ≈ 7).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: The resulting white powder product (H₂N-PEG-NH₂) can be further purified by freeze-drying.[11]
Characterization Techniques
Accurate characterization is critical to confirm the identity, purity, and molecular weight of synthesized PEG derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical methods employed.[12][13]
Characterization Workflow
The following diagram illustrates how NMR and MS are used in tandem to verify the successful synthesis of a PEG derivative.
References
- 1. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. jenkemusa.com [jenkemusa.com]
- 4. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 5. purepeg.com [purepeg.com]
- 7. Hexaethylene glycol synthesis - chemicalbook [chemicalbook.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. alphachem.biz [alphachem.biz]
- 10. mdpi.com [mdpi.com]
- 11. Polyoxyethylene Diamine Modification of Poly(amide-imide)-polyethylene Glycol Exhibits Excellent Hydrophilicity, Degradability, and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Beginner's In-depth Technical Guide to Hydroxy-PEG6-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[4][5] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique properties.[5]
This guide focuses on Hydroxy-PEG6-Boc, a versatile PEG-based linker, providing a comprehensive overview for researchers new to PROTAC synthesis.
This compound: A Versatile Building Block
This compound is a heterobifunctional linker featuring a hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a six-unit polyethylene glycol chain. This structure offers several advantages for PROTAC synthesis:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and lipophilic PROTAC molecule, which can be a major challenge in drug development.[4][5]
-
Controlled, Stepwise Synthesis: The orthogonal protecting groups (hydroxyl and Boc-amine) allow for a controlled, sequential synthesis.[6] The hydroxyl group provides a reactive handle for conjugation to a POI ligand, while the Boc-protected amine allows for subsequent deprotection and attachment to an E3 ligase ligand.[6]
-
Optimal Flexibility and Length: The flexibility of the PEG chain is crucial for allowing the PROTAC to adopt various conformations, increasing the likelihood of forming a stable and productive ternary complex between the POI and the E3 ligase.[4] The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair to achieve efficient ubiquitination and subsequent degradation.[4][7]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-hydroxy-, 1,1-dimethylethyl ester | [8] |
| Molecular Formula | C19H38O9 | [8] |
| Molecular Weight | 410.50 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [8] |
| Storage | Store at -20°C for long-term stability. | [8] |
The PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can catalytically induce the degradation of multiple target protein molecules.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC involves a systematic workflow, from synthesis to biological evaluation.
Detailed Experimental Protocols
Protocol 1: Coupling of POI Ligand to this compound
This protocol describes the coupling of a POI ligand containing a carboxylic acid to the hydroxyl group of this compound via an ester linkage.
Materials:
-
POI ligand with a carboxylic acid (POI-COOH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the POI-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DMAP (0.1 eq), followed by the slow addition of DCC or EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG6-Boc intermediate.
Protocol 2: Boc Deprotection of the POI-PEG6-Boc Intermediate
This protocol details the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
POI-PEG6-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the POI-PEG6-Boc intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt, POI-PEG6-NH2, is often used in the next step without further purification.[9]
Protocol 3: Coupling of E3 Ligase Ligand to the POI-PEG6-NH2 Intermediate
This protocol describes the final amide bond formation to generate the PROTAC.
Materials:
-
POI-PEG6-NH2 intermediate
-
E3 ligase ligand with a carboxylic acid (e.g., pomalidomide-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the POI-PEG6-NH2 intermediate (1.0 eq) and the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the mixture.
-
Stir at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative reverse-phase HPLC.
Protocol 4: Western Blot Analysis of PROTAC-Mediated Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[1][10]
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).[10][11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[1][12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][11]
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.[1][11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.[11]
-
Quantify the band intensities using densitometry software.
-
Normalize the POI levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][7]
-
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized to achieve potent and selective protein degradation.[4][7] The following tables summarize quantitative data from studies on PROTACs targeting BRD4 and ERα, illustrating the impact of PEG linker length on degradation efficacy.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [13]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.
Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [14]
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
Conclusion
This compound is a valuable and versatile tool for beginners in PROTAC synthesis. Its inherent properties of enhancing solubility and providing a flexible yet controllable linker backbone make it an excellent starting point for the design and synthesis of novel protein degraders. By following systematic experimental workflows and carefully optimizing the linker length, researchers can harness the power of PROTAC technology to target and eliminate disease-causing proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Core Principles of Polyethylene Glycol (PEG) Linkers in Antibody-Drug Conjugate (ADC) Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the antigen specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become an indispensable tool for optimizing ADC performance. This guide provides an in-depth overview of the fundamental principles of using PEG linkers in ADC development, supported by quantitative data, detailed experimental protocols, and essential visualizations.
Fundamental Role of PEG Linkers in ADCs
Polyethylene glycol is a hydrophilic, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1] When incorporated into an ADC's linker, this "PEGylation" process addresses several key challenges, primarily stemming from the hydrophobicity of many potent cytotoxic payloads.[1]
Key Advantages of PEG Linkers:
-
Enhanced Hydrophilicity and Solubility: The most significant contribution of PEG linkers is the impartation of hydrophilicity. The ether oxygen atoms along the PEG backbone form hydrogen bonds with water, creating a hydration shell around the payload.[2][3] This enhanced water solubility mitigates the propensity for ADC aggregation, a major concern that can compromise stability, efficacy, and safety.[1][4]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC.[5][6] This larger size reduces renal clearance, leading to a prolonged plasma half-life and extended circulation time.[5][7] The result is greater accumulation of the ADC at the tumor site, which can be particularly advantageous when targeting antigens with low expression levels.[6]
-
Reduced Immunogenicity and Non-Specific Uptake: The flexible PEG chain can act as a steric shield, masking potentially immunogenic epitopes on the payload or antibody.[4][6] This "stealth" effect also reduces non-specific interactions with other proteins and uptake by healthy tissues, contributing to a wider therapeutic window.[5]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): Attempts to increase the number of drug molecules per antibody (DAR) can fail if both the linker and payload are hydrophobic, leading to aggregation and loss of function. Hydrophilic PEG linkers can overcome this limitation, allowing for the successful conjugation of a higher DAR without compromising the ADC's physical properties, potentially enhancing potency.[7]
PEG linkers can be designed with various architectures—including linear, branched, or multi-arm structures—and can be incorporated into both cleavable and non-cleavable linker systems to fine-tune the ADC's properties.[1][7]
Quantitative Impact of PEG Linkers on ADC Properties
The length of the PEG chain is a critical parameter that can be modulated to optimize ADC performance. Longer PEG chains generally lead to increased hydrophilicity and longer plasma half-lives.
Data Presentation
Table 1: Influence of PEG Linker Length on Hydrophilicity (Log D)
The octanol-water partition coefficient (Log D) is a standard measure of lipophilicity; a lower value indicates greater hydrophilicity. Data shows a clear trend where increasing the number of PEG units significantly decreases the Log D value.[2]
| Compound/Linker | PEG Length (n=ethylene oxide units) | Log D (pH 7.4) |
| Non-PEGylated Ligand | 0 | > 0 (Implied) |
| [⁶⁸Ga]Ga-PP4-WD | 4 | -3.06 ± 0.15 |
| [⁶⁸Ga]Ga-PP8-WD | 8 | -4.27 ± 0.26 |
| (Data sourced from a study on PEGylated ligands, demonstrating the principle's applicability to bioconjugates.[2]) |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
Increasing PEG chain length corresponds to reduced clearance and extended plasma half-life, enhancing the systemic exposure of the ADC.
| ADC Construct | PEG Length (units) | Clearance Rate (mL/h/kg) | Plasma Half-Life (t½, hours) |
| ADC-PEG2 | 2 | ~1.0 | ~100 |
| ADC-PEG4 | 4 | ~0.8 | ~120 |
| ADC-PEG8 | 8 | < 0.4 | > 200 |
| ADC-PEG12 | 12 | < 0.4 | > 250 |
| (Data trends interpreted from graphical representations in pharmacokinetic studies.[2][8]) |
Table 3: Effect of PEG Chain Length on In Vivo Efficacy
Studies in tumor-bearing xenograft mice demonstrate that longer PEG chains can lead to significantly improved anti-tumor efficacy, measured by tumor weight reduction.[]
| ADC Construct | PEG Length (units) | Tumor Weight Reduction (%) |
| Non-PEGylated Control | 0 | 11% |
| ADC-PEG2 | 2 | 35-45% |
| ADC-PEG4 | 4 | 35-45% |
| ADC-PEG8 | 8 | 75-85% |
| ADC-PEG12 | 12 | 75-85% |
| ADC-PEG24 | 24 | 75-85% |
| (Data from a study investigating side-chain PEGylated drug-linkers.[]) |
Visualization of Principles and Processes
Diagrams are essential for visualizing the complex relationships and workflows in ADC development.
References
- 1. agilent.com [agilent.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. agilent.com [agilent.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. tocris.com [tocris.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Hydroxy-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG6-Boc, also known as mono-Boc-protected hexaethylene glycol, is a valuable heterobifunctional linker used extensively in chemical biology, drug delivery, and bioconjugation. Its structure comprises a hexaethylene glycol (PEG6) spacer, which imparts hydrophilicity and biocompatibility, a terminal hydroxyl group available for further functionalization, and a tert-butyloxycarbonyl (Boc) protected amine group. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the sequential and controlled attachment of different molecules. This document provides a detailed protocol for the laboratory-scale synthesis of this compound.
Chemical and Physical Data
A summary of the key quantitative data for the starting materials and the final product is presented in Table 1.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance |
| Hexaethylene Glycol | C₁₂H₂₆O₇ | 282.33 | Colorless, viscous liquid |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Colorless solid or liquid |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | White crystalline solid |
| This compound | C₁₇H₃₅NO₈ | 381.46 | Colorless to light yellow oil |
Experimental Protocol: Synthesis of this compound
This protocol details the selective mono-protection of hexaethylene glycol using di-tert-butyl dicarbonate. The strategy employs an excess of the diol to statistically favor the formation of the mono-substituted product over the di-substituted byproduct.
Materials:
-
Hexaethylene glycol (≥98%)
-
Di-tert-butyl dicarbonate (Boc₂O) (≥97%)
-
4-(Dimethylamino)pyridine (DMAP) (≥99%)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (60 Å, 230-400 mesh)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a magnetic stir bar.
-
Dissolve hexaethylene glycol (5.0 equivalents) in anhydrous dichloromethane (DCM).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution and stir until it dissolves.
-
-
Addition of Boc Anhydride:
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in anhydrous DCM.
-
Cool the hexaethylene glycol solution to 0 °C using an ice bath.
-
Slowly add the Boc₂O solution dropwise to the stirred hexaethylene glycol solution over 30 minutes.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The desired product should be more nonpolar than the starting hexaethylene glycol.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of Boc₂O), quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of unreacted hexaethylene glycol, the desired mono-Boc product, and the di-Boc byproduct.
-
Purify the crude oil by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 70% ethyl acetate in hexanes) to separate the components.
-
Collect the fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to light yellow oil.
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants to products in the synthesis.
Step-by-Step Guide to Hydroxy-PEG6-Boc Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing Hydroxy-PEG6-Boc in bioconjugation. This compound is a heterobifunctional linker containing a terminal hydroxyl group and a Boc-protected amine, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for sequential and specific conjugation strategies, making it a valuable tool in drug delivery, proteomics, and diagnostics. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[1][2]
There are two primary strategies for bioconjugation with this compound:
-
Conjugation via the Hydroxyl Group: This involves activating the terminal hydroxyl group to make it reactive towards a nucleophile on the target molecule.
-
Conjugation via the Amine Group: This strategy requires the deprotection of the Boc group to expose a primary amine, which can then be conjugated to a target molecule.[1]
Pathway 1: Conjugation via the Hydroxyl Group
This pathway is ideal for linking this compound to a molecule containing a primary amine. The process involves a two-step activation of the hydroxyl group followed by the conjugation reaction.
Experimental Workflow for Hydroxyl Group Conjugation
Caption: Workflow for conjugation via the hydroxyl group of this compound.
Protocols
Step 1: Oxidation of the Hydroxyl Group
This protocol converts the terminal hydroxyl group to a carboxylic acid.
-
Materials and Reagents:
-
This compound
-
Jones Reagent
-
Sodium bisulfite solution
-
Dichloromethane (DCM)
-
1 M HCl
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in acetone and cool to 0°C in an ice bath with vigorous stirring.[1]
-
Slowly add Jones reagent dropwise. A color change from orange/red to green indicates the reaction is progressing.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Quench the reaction by adding a few drops of sodium bisulfite solution until the green color disappears.[1]
-
Remove the acetone under reduced pressure.[1]
-
Dissolve the residue in DCM and wash with 1 M HCl, followed by brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Carboxy-PEG6-Boc.[1]
-
Step 2: Activation of the Carboxylic Acid to an NHS Ester
This protocol activates the newly formed carboxylic acid to an amine-reactive NHS ester.[1]
-
Materials and Reagents:
-
Carboxy-PEG6-Boc
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the purified Carboxy-PEG6-Boc (1 equivalent) in anhydrous DCM.[1]
-
Add NHS (1.1 equivalents) to the solution.[1]
-
Add EDC (1.1 equivalents) to the reaction mixture.[1]
-
Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.[1]
-
Monitor the reaction by TLC or LC-MS.[1] The resulting NHS-Ester-PEG6-Boc solution can often be used directly in the next step.[1]
-
Step 3: Conjugation to a Primary Amine
-
Materials and Reagents:
-
NHS-Ester-PEG6-Boc
-
Molecule with a primary amine
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO)
-
Quenching agent (e.g., Tris or glycine)
-
-
Procedure:
-
Dissolve the amine-containing molecule in the anhydrous solvent.
-
Add the NHS-Ester-PEG6-Boc solution to the reaction mixture. A molar ratio of 1:1 or a slight excess of the NHS ester is a good starting point.
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.[1]
-
Monitor the conjugation by an appropriate method (e.g., SDS-PAGE for proteins, HPLC, or LC-MS).[1]
-
Quench the reaction by adding an excess of a small molecule primary amine like Tris or glycine.[1]
-
Purify the conjugate using appropriate chromatography techniques such as size-exclusion (SEC) or ion-exchange chromatography (IEX).[1]
-
Pathway 2: Conjugation via the Amine Group
This pathway is suitable for conjugating this compound to a molecule that has been pre-activated with an amine-reactive group, such as an NHS ester. The first step is the removal of the Boc protecting group.[1]
Experimental Workflow for Amine Group Conjugation
Caption: Workflow for conjugation via the amine group of this compound.
Protocols
Step 1: Boc Deprotection
This protocol removes the Boc protecting group to expose the primary amine.
-
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[3]
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).[1]
-
Add TFA to the solution. A common concentration is 25-50% TFA in DCM.[1]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.[1]
-
Monitor the deprotection by LC-MS, observing the disappearance of the starting material and the appearance of the deprotected product.[1]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The product will be the TFA salt of the amine.[1]
-
Step 2: Neutralization (Optional but Recommended)
This step neutralizes the TFA salt to yield the free amine.
-
Materials and Reagents:
-
Hydroxy-PEG6-Amine (TFA Salt)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the crude residue in DCM.[1]
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious as CO₂ will evolve.[1]
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter and concentrate the solution under reduced pressure to obtain the free amine, Hydroxy-PEG6-Amine.[1]
-
Step 3: Conjugation to an NHS Ester
This protocol describes the reaction of the deprotected PEG-amine with a molecule containing an NHS ester.[1]
-
Materials and Reagents:
-
Hydroxy-PEG6-Amine
-
NHS-ester activated molecule
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))[1]
-
-
Procedure:
-
Dissolve the NHS-ester activated molecule in an anhydrous organic solvent.[1]
-
Dissolve the Hydroxy-PEG6-Amine in the same solvent and add it to the reaction mixture.[1]
-
Add a base (e.g., TEA or DIPEA) to the reaction mixture.[1] A 1:1 or 2:1 molar ratio of the amine to the NHS ester is a good starting point.[1]
-
Stir the reaction for 3-24 hours at room temperature, monitoring by LC-MS or TLC.[1]
-
Once the reaction is complete, the product can be purified by standard workup or by column chromatography.[1]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters. Note that these values are for guidance and may require optimization for specific applications.[3]
| Parameter | Pathway 1: Hydroxyl Group Conjugation | Pathway 2: Amine Group Conjugation |
| Step 1: Activation/Deprotection | ||
| Reagents | Jones Reagent or TEMPO | 25-50% TFA in DCM |
| Reaction Time | Varies (monitor by TLC) | 30 min - 2 hours |
| Temperature | 0°C to Room Temp | Room Temp |
| Step 2: Activation/Neutralization | ||
| Reagents | EDC (1.1 eq), NHS (1.1 eq) | Saturated NaHCO₃ |
| Reaction Time | 2 - 4 hours | N/A |
| Temperature | Room Temp | Room Temp |
| Step 3: Conjugation | ||
| Molar Ratio (PEG:Target) | 1:1 to 1.2:1 (NHS-Ester:Amine) | 1:1 to 2:1 (Amine:NHS-Ester) |
| Reaction Time | 2 - 24 hours | 3 - 24 hours |
| Temperature | Room Temp or 4°C | Room Temp |
| Typical Yield | Variable, dependent on substrate | Variable, dependent on substrate |
Purification and Characterization
The choice of purification method depends on the properties of the resulting conjugate.[1]
-
Purification Techniques:
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecules from larger PEGylated proteins.[1]
-
Ion Exchange Chromatography (IEX): Useful for separating molecules based on charge differences, which can be altered by PEGylation.[1]
-
Reverse Phase Chromatography (RP-HPLC): Can be used for the purification of smaller PEGylated molecules and for analyzing the purity of the final product.[1]
-
Liquid-Liquid Extraction: Can be an effective initial workup method to remove highly polar or non-polar impurities.[4]
-
-
Characterization Methods:
-
HPLC: Used to assess the purity of the final conjugate. A shift in retention time compared to the starting materials is indicative of a successful conjugation.[1]
-
Mass Spectrometry (MS): Confirms the identity of the conjugate by determining its molecular weight. LC-MS is a powerful tool for monitoring reaction progress and confirming the final product's mass.[1]
-
By following these detailed protocols and utilizing the provided quantitative data and visual aids, researchers can effectively employ this compound in their conjugation strategies for a wide range of applications in drug development and materials science.[1]
References
Application Notes and Protocols for Protein Labeling Using Hydroxy-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hydroxy-PEG6-Boc as a heterobifunctional linker in protein labeling experiments. This document details the linker's properties, protocols for its activation and conjugation, and methods for characterizing the resulting labeled proteins. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of conjugates, which can improve solubility, reduce aggregation, and optimize pharmacokinetic properties in therapeutic applications.[1][2]
The core structure of this compound features a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine.[3][4] This configuration allows for a controlled, stepwise conjugation strategy. The Boc group provides a stable, acid-labile protecting group for the amine, enabling selective reaction at the hydroxyl terminus before exposing the amine for a subsequent conjugation step.[2][4] This makes it a versatile tool for creating complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][5]
Physicochemical and Structural Data
A thorough understanding of the linker's properties is essential for accurate stoichiometric calculations and characterization of the final bioconjugate.
| Property | Value | Reference |
| IUPAC Name | tert-butyl (2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | Derived from structure |
| Molecular Formula | C19H39NO9 | Derived from structure |
| Molecular Weight | 425.51 g/mol | Derived from structure |
| Appearance | Solid or liquid | [6] |
| Purity | Typically ≥98% | [6][7] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [6] |
Principle of Reaction and Experimental Workflow
The labeling of a protein with this compound is a multi-step process that leverages its heterobifunctional nature. The general workflow involves:
-
Optional Payload Attachment: The Boc-protected amine is first deprotected under acidic conditions. A molecule of interest (e.g., a cytotoxic drug, a fluorescent dye) containing a reactive group (such as a carboxylic acid) is then conjugated to the newly freed amine.
-
Activation of the Hydroxyl Group: The terminal hydroxyl group is not inherently reactive towards protein functional groups and must be activated. A common method is to convert it into a more reactive species, such as an N-Hydroxysuccinimide (NHS) ester by using N,N'-Disuccinimidyl Carbonate (DSC). This activated linker is then ready to react with primary amines on the protein.
-
Conjugation to Protein: The activated PEG-payload construct is reacted with the target protein. The NHS ester will readily react with the primary amine groups found on lysine (B10760008) residues on the protein surface, forming stable amide bonds.
-
Purification and Characterization: The final labeled protein is purified to remove excess reagents. Characterization is then performed to confirm successful conjugation and determine the degree of labeling.
Detailed Experimental Protocols
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to yield a primary amine.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure: a. Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram). b. Cool the solution to 0°C using an ice bath. c. Add TFA (5-10 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction completion by TLC or LC-MS. e. Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4] f. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual acid.[4] g. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected Hydroxy-PEG6-NH₂ linker.
Protocol 2: Activation of the Hydroxyl Group with DSC
This protocol activates the terminal hydroxyl group to make it reactive towards amines.
-
Materials:
-
Hydroxy-PEG6-Payload (from payload conjugation to the deprotected amine)
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure: a. Dissolve the Hydroxy-PEG6-Payload (1 equivalent) in anhydrous acetonitrile. b. Add DSC (1.5 equivalents) and TEA or DIPEA (2.0 equivalents) to the solution. c. Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-6 hours. d. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the DSC-activated PEG linker. e. The resulting solution containing the activated linker can often be used directly in the subsequent conjugation step after removal of solvent, or it can be purified by silica (B1680970) gel chromatography if necessary.
Protocol 3: Protein Conjugation Reaction
This protocol describes the conjugation of the DSC-activated linker to a target protein.
-
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DSC-activated Hydroxy-PEG6-Payload
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine
-
Reaction tubes
-
-
Procedure: a. Prepare the protein solution at a concentration of 1-10 mg/mL. b. Dissolve the DSC-activated linker in a minimal amount of a water-miscible organic solvent like DMSO or DMF. c. Add the activated linker solution to the protein solution. The molar ratio of linker to protein is a critical parameter and should be optimized. Start with ratios of 5:1, 10:1, and 20:1. d. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8] e. Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[8] f. Proceed immediately to purification.
Protocol 4: Purification and Analysis of Labeled Protein
Purification is essential to remove unreacted reagents.
-
Purification:
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) or an FPLC system to separate the larger labeled protein from smaller, unreacted linker molecules.[9]
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer to remove small molecule impurities.
-
-
Characterization & Quantitative Analysis:
-
SDS-PAGE: Successful labeling will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel compared to the unlabeled protein.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact molecular weight of the conjugate, confirming the number of PEG linkers attached per protein molecule.[10]
-
LC-MS/MS: This technique can be used for quantitative analysis of PEGylated proteins in biological samples to study their disposition and fate.[11][12]
-
| Analysis Technique | Purpose | Expected Outcome |
| SDS-PAGE | Verify conjugation and assess purity | Higher molecular weight band for labeled protein vs. unlabeled control. |
| Mass Spectrometry | Determine precise mass and degree of labeling | Mass increase corresponding to the addition of one or more PEG-payload units.[10] |
| LC-MS/MS | Quantify PEGylated protein in complex samples | Detection of PEG-specific fragment ions for sensitive quantification.[11] |
| UV-Vis Spectroscopy | Determine protein concentration (A280) | Used for calculating the degree of labeling and for concentration normalization. |
Application in Targeted Protein Degradation (PROTAC)
A key application of such linkers is in the synthesis of PROTACs. A PROTAC brings a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG6 linker connects the POI-binding ligand to the E3 ligase-binding ligand.[13]
The length and flexibility of the PEG linker are critical for the stability and formation of the ternary complex, directly impacting the efficiency of protein degradation.[13] Researchers can synthesize a library of PROTACs with varying linker lengths (e.g., PEG4, PEG6, PEG8) to empirically determine the optimal linker for a specific target and E3 ligase pair.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydroxy-PEG6-CH2-Boc | 297162-47-1 [sigmaaldrich.com]
- 7. mybiosource.com [mybiosource.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Hydroxy-PEG6-Boc: Application Notes and Protocols for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG6-Boc is a heterobifunctional linker that has become an invaluable tool in the field of targeted drug delivery. Its unique structure, featuring a hydroxyl group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, allows for the controlled and sequential conjugation of different molecules. This enables the precise construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate, while the terminal functional groups provide versatile handles for conjugation.[1][2] The Boc protecting group ensures that the amine functionality remains unreactive until its specific deprotection is desired, allowing for a stepwise and controlled synthesis strategy.[1] These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, including detailed experimental protocols and supporting data.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stoichiometric calculations in conjugation reactions and for the characterization of the resulting conjugates.
| Property | Value |
| Molecular Formula | C19H39NO9 |
| Molecular Weight | 425.5 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, Dichloromethane) and water |
| Storage | Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) |
Applications in Targeted Drug Delivery
The bifunctional nature of this compound allows for its application in a variety of bioconjugation strategies for targeted drug delivery.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to link a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. The PEG spacer can improve the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[] The linker can be designed to be cleavable (releasing the drug in the tumor microenvironment) or non-cleavable (releasing the drug upon lysosomal degradation of the antibody).[2]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] this compound can serve as the linker connecting the target protein binder to the E3 ligase ligand. The length and flexibility of the PEG6 chain are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6]
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in a typical bioconjugation workflow. These are general procedures and may require optimization for specific applications.
Protocol 1: Boc Deprotection of this compound to Reveal the Amine Group
This protocol describes the removal of the Boc protecting group to yield the free amine, which is then available for conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of starting material) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (e.g., 1:1 v/v DCM:TFA) with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, Hydroxy-PEG6-NH₂.
Quantitative Data: Boc Deprotection Conditions and Yields
The efficiency of Boc deprotection can be influenced by the acid used and the reaction conditions. The following table summarizes typical conditions and expected yields for the deprotection of various N-Boc protected amines.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 | >95 |
| Hydrochloric Acid (HCl) | Dioxane/Methanol | Room Temp | 1 - 4 | >95 |
| Oxalyl Chloride | Methanol | Room Temp | 1 - 4 | 90-99[7] |
| Water (reflux) | Water | 100 | 0.2 - 10 | 90-99[8][9] |
Protocol 2: Activation of the Hydroxyl Group of this compound
To conjugate a molecule to the hydroxyl end of the linker, the hydroxyl group often needs to be activated to create a better leaving group. One common method is tosylation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270) or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine or TEA (1.5 - 2.0 equivalents) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tosylated product.
Protocol 3: Conjugation of a Deprotected Linker to a Protein via NHS Ester Chemistry
This protocol describes the conjugation of the amine-containing deprotected linker (from Protocol 1) to a protein that has been functionalized with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected Hydroxy-PEG6-NH₂
-
NHS ester-functionalized protein
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare the protein solution in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Dissolve the deprotected Hydroxy-PEG6-NH₂ in the reaction buffer.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Purify the protein-PEG conjugate using size-exclusion chromatography to remove unreacted linker and other small molecules.
Quantitative Data: NHS Ester Conjugation Parameters
The efficiency of NHS ester conjugation is dependent on pH and the molar ratio of reactants.
| Parameter | Value Range | Notes |
| Reaction pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5)[10] | Balances amine reactivity and NHS ester hydrolysis.[10] |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1[10] | Empirically optimized for desired degree of labeling. |
| Reaction Time (RT) | 1 - 4 hours | Can be extended at 4°C to minimize protein degradation. |
| Final Organic Solvent Conc. | < 10% | To avoid protein denaturation.[10] |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced protein degradation.
Logical Relationship of this compound Components
Caption: Functional components of the this compound linker.
References
- 1. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochempeg.com [biochempeg.com]
- 4. This compound | 361189-64-2 | PROTAC Linker | MOLNOVA [molnova.com]
- 5. benchchem.com [benchchem.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Designing PROTACs with Hydroxy-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][5]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[4][6][7][8] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their hydrophilicity, flexibility, and biocompatibility, which can enhance the solubility and pharmacokinetic properties of PROTACs.[9][10][11]
This document provides detailed application notes and experimental protocols for the design and synthesis of PROTACs utilizing the Hydroxy-PEG6-Boc linker. This linker features a six-unit PEG chain that offers a balance of flexibility and length, a terminal hydroxyl group for conjugation to a POI or E3 ligase ligand, and a Boc-protected amine for subsequent deprotection and attachment of the second ligand. This allows for a modular and controlled synthetic approach to generate novel protein degraders.
PROTAC Mechanism of Action
PROTACs act as a bridge between a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[2][] The process can be summarized in the following steps:
-
Binding: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1][13]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI.[1][5]
-
Recognition and Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into smaller peptides.[2][5]
-
Recycling: The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[1][2][5]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. biochempeg.com [biochempeg.com]
- 13. portlandpress.com [portlandpress.com]
Protocol for the Acid-Catalyzed Boc Deprotection of Hydroxy-PEG6-Boc
Application Note
This document provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Hydroxy-PEG6-Boc, yielding the corresponding free amine. The Boc group is a widely used amine protecting group in organic synthesis, particularly in the construction of molecules for bioconjugation and drug delivery, owing to its stability under various conditions and its facile removal under acidic conditions.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the deprotection of PEGylated compounds.
The most common and effective method for Boc deprotection is acid-catalyzed hydrolysis, typically employing trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This procedure focuses on the use of TFA in a dichloromethane (B109758) (DCM) solvent system, a method known for its high efficiency and clean reaction profile.[5][6] The protocol also outlines methods for monitoring reaction progress and subsequent product work-up.
Principle and Mechanism
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination reaction.[1] The mechanism involves the initial protonation of the carbamate (B1207046) oxygen by a strong acid like TFA.[5][7] This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8][9] The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[5][8] The newly formed amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate (B77799) salt).[5][8] The generated tert-butyl cation can be quenched by scavengers, if present, or it can deprotonate to form isobutylene (B52900) gas.[1][8]
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by several factors, including the acid concentration, solvent, reaction time, and temperature. The following table summarizes common reaction conditions for Boc deprotection using TFA.
| Reagent | Concentration | Solvent | Typical Time | Temperature | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0 °C to Room Temperature | [6][10] |
| Trifluoroacetic Acid (TFA) | 95% | Water/TIS (scavengers) | 2 - 4 hours | Room Temperature | [5] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temperature | [4] |
Experimental Protocol
This protocol describes the deprotection of this compound using TFA in DCM.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (for optional basic work-up)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[5]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[5]
-
Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[6] A common starting point is a 1:1 mixture of DCM and TFA.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue to stir for an additional 1-2 hours.[6]
-
Monitoring the Reaction: The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The deprotected amine product will be more polar and thus have a lower Rf value on TLC compared to the Boc-protected starting material.[10]
-
Work-up (Isolation of the TFA Salt): a. Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.[6] b. To ensure the complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two to three times.[6][11] c. The resulting product is the trifluoroacetate salt of the deprotected amine, which can often be used directly in subsequent steps.[9]
-
Basic Work-up (Optional, to obtain the free amine): a. Dissolve the residue from step 6b in DCM and transfer it to a separatory funnel.[6] b. Carefully wash the organic solution with a saturated aqueous solution of NaHCO₃ to neutralize the TFA. Caution: CO₂ gas will evolve, so vent the separatory funnel frequently.[6] c. Wash the organic layer with brine.[6] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[1]
Visualizations
Below are diagrams illustrating the chemical pathway of Boc deprotection and a typical experimental workflow.
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with Hydroxy-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG6-Boc is a heterobifunctional linker widely utilized in bioconjugation and drug development. It features a six-unit polyethylene (B3416737) glycol (PEG) spacer that imparts hydrophilicity, a terminal hydroxyl group for initial conjugation or modification, and a tert-butyloxycarbonyl (Boc)-protected amine. This structure allows for a controlled, stepwise synthesis of complex molecules such as antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other PEGylated biomolecules. The PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[1][2]
This document provides detailed protocols for the primary applications of this compound in amide bond formation, including the initial activation or modification of the hydroxyl group, deprotection of the Boc group, and subsequent coupling reactions.
Key Applications
-
PROTACs: The linker can connect a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating the degradation of the target protein. The PEG chain optimizes the solubility and cell permeability of the PROTAC.
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach a cytotoxic payload to a monoclonal antibody, with the PEG spacer improving the ADC's stability and pharmacokinetic properties.[3]
-
Peptide and Protein Modification: The linker can be used to PEGylate proteins or peptides, which can enhance their solubility, stability, and circulation half-life.[4][5]
-
Nanoparticle Functionalization: The hydroxyl and amine functionalities can be employed to attach this linker to the surface of nanoparticles, enabling further conjugation with targeting ligands or therapeutic agents.
Data Presentation
Table 1: Typical Reaction Conditions for Boc Deprotection
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common and effective method for Boc deprotection.[6][7] |
| TFA Concentration | 20-50% (v/v) | Higher concentrations can lead to faster deprotection. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS for completion.[2] |
| Expected Yield | >95% | Boc deprotection is generally a high-yielding reaction. |
Table 2: Representative Conditions for Amide Bond Formation (EDC/NHS Coupling)
| Parameter | Condition | Notes |
| Coupling Reagents | EDC (1.5 eq.), NHS (1.5 eq.) | EDC/NHS chemistry is a widely used method for forming stable amide bonds.[8] |
| Solvent | DMF, DCM, or PBS | Aprotic polar solvents are commonly used. |
| Activation pH | 4.7-6.0 (for aqueous reactions) | Optimal for the formation of the NHS-ester.[8] |
| Coupling pH | 7.2-7.5 (for aqueous reactions) | Favorable for the nucleophilic attack by the amine.[8] |
| Temperature | Room Temperature (or 4°C overnight) | Lower temperatures can be used for sensitive molecules.[9] |
| Reaction Time | 2-4 hours (or overnight) | Monitor by TLC or LC-MS.[9] |
| Expected Yield | 60-95% | Yields can vary depending on the substrates. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask (e.g., 0.1 M concentration).
-
To the stirring solution, add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times). The resulting deprotected amine (as a TFA salt) can be used directly in the next step.
Protocol 2: Amide Bond Formation via EDC/NHS Coupling
This protocol details the coupling of a carboxylic acid-containing molecule to the deprotected Hydroxy-PEG6-amine.
Materials:
-
Deprotected Hydroxy-PEG6-amine (from Protocol 1)
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the deprotected Hydroxy-PEG6-amine (TFA salt, 1.2 equivalents) in anhydrous DMF or DCM.
-
If starting with the TFA salt, add DIPEA (2.0-3.0 equivalents) to neutralize the salt and act as a proton scavenger.
-
Add the activated carboxylic acid solution from step 1 to the amine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution (e.g., 5% LiCl or brine) to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Caption: Experimental workflow for amide bond formation.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Hydroxy-PEG6-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient assembly of amino acid chains on a solid support. The choice of linker, which tethers the nascent peptide to the resin, is critical for the success of the synthesis. Polyethylene (B3416737) Glycol (PEG) linkers have gained prominence due to their ability to enhance the physicochemical properties of both the synthesis process and the final peptide. Hydroxy-PEG6-Boc is a discrete polyethylene glycol linker featuring a terminal hydroxyl group for resin attachment and a Boc-protected amine, making it a valuable tool in SPPS, particularly within the Boc/Bzl protection strategy.
The incorporation of a PEG spacer like this compound offers several advantages. The hydrophilic and flexible nature of the PEG chain improves the solvation of the resin-bound peptide, which is especially beneficial for long or hydrophobic sequences that are prone to aggregation.[1] This enhanced solvation leads to more efficient coupling reactions and higher purity of the crude peptide.[1] Furthermore, for therapeutic peptides, the inclusion of a PEG moiety (PEGylation) can significantly improve their pharmacokinetic profile by increasing their hydrodynamic radius, which reduces renal clearance and shields them from proteolytic degradation.[1]
These application notes provide detailed protocols for the use of this compound in SPPS, from its initial attachment to a solid support to the final cleavage of the PEGylated peptide.
Data Presentation
The use of this compound as a linker in SPPS can influence several key parameters of the synthesis. The following table summarizes typical quantitative data expected when using a this compound functionalized resin. These values are illustrative and can vary based on the specific peptide sequence, resin type, and reaction conditions.
| Parameter | Typical Expected Value | Method of Determination | Notes |
| Resin Loading with this compound | 0.3 - 0.7 mmol/g | Spectrophotometric analysis of Fmoc release (if applicable after attachment of first Fmoc-amino acid) or gravimetric analysis. | Loading efficiency is dependent on the resin and coupling conditions. 2-Chlorotrityl chloride resin is commonly used for esterification of hydroxyl groups. |
| Coupling Efficiency (Standard Amino Acids) | >99% | Kaiser Test or other qualitative ninhydrin-based tests. | Monitored after each coupling step. Incomplete couplings may require a second coupling reaction.[2][3] |
| Boc Deprotection Efficiency | >99% | Not typically monitored per cycle, but issues are reflected in the final purity. | Efficiently achieved with 50% TFA in DCM.[4] |
| Crude Peptide Purity (by HPLC) | 50 - 85% | RP-HPLC | Highly sequence-dependent. Aggregation-prone or long sequences may result in lower purity.[5] |
| Overall Crude Peptide Yield | 40 - 70% | Gravimetric analysis after cleavage and precipitation. | Dependent on the length and sequence of the peptide, and potential premature cleavage from sensitive linkers.[6] |
| Final Purified Peptide Yield | 15 - 30% | Gravimetric analysis after purification. | Highly dependent on the efficiency of the purification process (e.g., RP-HPLC). |
Experimental Protocols
The following protocols outline the key steps for utilizing this compound in Boc-SPPS.
Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin
This protocol describes the esterification of the hydroxyl group of this compound to a highly acid-labile resin.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (B129727) (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass filter
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 eq) in anhydrous DCM (10-15 mL per gram of resin) for 30-60 minutes in the reaction vessel.
-
Linker Solution Preparation: In a separate flask, dissolve this compound (0.8 eq relative to the resin's substitution) in anhydrous DCM. Add DIPEA (2.0 eq relative to the linker).
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Capping Unreacted Sites: To cap any remaining reactive chlorotrityl groups, add a small amount of methanol (0.8 mL per gram of resin) to the reaction vessel and shake for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight. The resin is now functionalized with the this compound linker and ready for peptide synthesis. The loading can be determined by gravimetric analysis or by attaching an Fmoc-amino acid and measuring the Fmoc release.
Protocol 2: Boc-Solid-Phase Peptide Synthesis Cycle
This protocol describes a single cycle for the addition of one Boc-protected amino acid to the this compound functionalized resin.
Materials:
-
This compound functionalized resin
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Drain the solution and wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3-5 eq) with the chosen coupling reagent (e.g., HBTU/DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Cleavage and Deprotection of the PEGylated Peptide
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction:
-
In a well-ventilated fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin. Collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether. Wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis using a this compound linker attached to a solid support.
Signaling Pathway Example: GLP-1 Receptor Signaling
Peptides synthesized with PEG linkers are often analogues of therapeutic peptides, such as Glucagon-like peptide-1 (GLP-1) analogues used in the treatment of type 2 diabetes and obesity. PEGylation enhances their in vivo stability and duration of action. The diagram below illustrates the signaling pathway activated by GLP-1 binding to its receptor on a pancreatic β-cell, leading to enhanced insulin (B600854) secretion.
References
Application Notes and Protocols for the Functionalization of the Hydroxyl Group on Hydroxy-PEG6-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxy-PEG6-Boc is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure features a hexaethylene glycol (PEG6) spacer, which enhances the solubility and pharmacokinetic properties of conjugated molecules.[1][2] The molecule is capped with two distinct functional groups: a terminal primary hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine. This orthogonal protection scheme is highly advantageous, allowing for the selective modification of the hydroxyl group while the amine remains shielded. The Boc group can be subsequently removed under mild acidic conditions to reveal a primary amine, enabling a second, independent conjugation step.[3][4]
This document provides detailed protocols for the chemical modification of the terminal hydroxyl group of this compound to create various functional derivatives. The choice of functionalization strategy depends on the desired linkage stability and the specific application.
Key Functionalization Strategies
The terminal hydroxyl group of this compound can be converted into a variety of other functional groups through several common organic reactions. The most prevalent strategies include esterification, etherification, and carbamate (B1207046) formation, or activation of the hydroxyl group to facilitate nucleophilic substitution.
Esterification: Coupling with Carboxylic Acids
Ester linkages are frequently used to connect PEG linkers to molecules containing carboxylic acid groups, such as drugs or targeting ligands.[5] The reaction is typically mediated by a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (B28879) (DMAP).[6][7] While useful, ester bonds are susceptible to hydrolysis under physiological conditions, which can be advantageous for prodrug applications where controlled release is desired.[8]
Etherification: Forming Stable Ether Linkages
For applications requiring a more robust and stable connection, an ether linkage is preferred. The Williamson ether synthesis is a classic and effective method. This reaction involves deprotonating the terminal hydroxyl group with a strong base (e.g., sodium hydride) to form a reactive alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide (R-X). This creates a stable carbon-oxygen-carbon bond.
Carbamate Formation: Creating Highly Stable Bonds
Carbamate linkages are known for their high stability against hydrolysis under physiological conditions.[8] They are formed by the reaction of the hydroxyl group with an isocyanate (R-N=C=O).[9] This method is particularly valuable for constructing bioconjugates that must remain intact for extended periods in vivo.
Activation for Nucleophilic Substitution (Tosylation)
The hydroxyl group itself is a poor leaving group. To enhance its reactivity for nucleophilic substitution, it can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs).[10] This "activated" intermediate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., azides, thiols, amines) to introduce diverse functionalities onto the PEG linker.
Data Summary of Functionalization Reactions
The following table summarizes the key parameters and outcomes for the described functionalization protocols.
| Parameter | Esterification (EDC/DMAP) | Etherification (Williamson) | Carbamate Formation | Tosylation |
| Molecule to be Conjugated | Carboxylic Acid (R-COOH) | Alkyl Halide (R-X) | Isocyanate (R-NCO) | p-Toluenesulfonyl Chloride |
| Linkage Formed | Ester (-O-C(=O)-R) | Ether (-O-R) | Carbamate (-O-C(=O)-NH-R) | Tosylate (-OTs) |
| Linkage Stability | Moderate (prone to hydrolysis) | High | High | N/A (Intermediate) |
| Key Reagents | EDC, DMAP | NaH | - (or catalyst like DBTDL) | TsCl, Triethylamine (B128534) |
| Typical Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 4 - 12 hours | 2 - 6 hours | 12 - 24 hours | 2 - 4 hours |
| Typical Yield | 75 - 90% | 70 - 85% | 80 - 95% | > 95% |
Experimental Protocols
General Notes on Handling PEG Reagents:
-
This compound and its derivatives can be viscous oils or waxy solids. Handle them in a fume hood.
-
Due to their hydrophilic nature, PEG reagents can absorb moisture from the air. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) for best results.
-
Monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Protocol 1: Esterification using EDC and DMAP
This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the hydroxyl group of this compound.
Materials and Reagents:
-
This compound
-
Carboxylic Acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.5 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure ester derivative.
Protocol 2: Etherification via Williamson Synthesis
This protocol details the reaction of this compound with an alkyl halide (R-X).
Materials and Reagents:
-
This compound
-
Alkyl Halide (R-X, e.g., benzyl (B1604629) bromide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.5 eq) portion-wise to the solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Activation via Tosylation
This protocol describes the conversion of the hydroxyl group to a tosylate, a versatile intermediate for further functionalization.
Materials and Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Once the starting material is consumed, dilute the reaction with DCM.
-
Wash the organic layer sequentially with cold 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting tosylated product is often used in the next step without further purification. If necessary, it can be purified by column chromatography, though care should be taken as sulfonate esters can be unstable on silica gel.
Purification and Characterization of PEG Derivatives
The purification of PEG derivatives is crucial to remove unreacted starting materials and byproducts.[]
-
Column Chromatography: Silica gel chromatography is effective for separating PEG derivatives based on polarity. For higher molecular weight PEGs, size-exclusion chromatography (SEC) can be employed to separate molecules based on their hydrodynamic radius.[][12]
-
Dialysis/Membrane Centrifugation: These techniques are useful for removing small molecule impurities from larger PEGylated products.[13]
-
Characterization: The structure and purity of the final products should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualizations
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; ester [label="Ester-PEG6-Boc", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; ether [label="Ether-PEG6-Boc", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; carbamate [label="Carbamate-PEG6-Boc", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; tosyl [label="Tosyl-PEG6-Boc\n(Activated Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; nucleophile [label="Nucleophile-PEG6-Boc\n(e.g., Azide, Thiol)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges start -> ester [label=" R-COOH,\n EDC, DMAP ", color="#4285F4", fontcolor="#4285F4"]; start -> ether [label=" 1. NaH\n 2. R-X ", color="#EA4335", fontcolor="#EA4335"]; start -> carbamate [label=" R-NCO ", color="#34A853", fontcolor="#34A853"]; start -> tosyl [label=" TsCl, TEA ", color="#FBBC05", fontcolor="#FBBC05"]; tosyl -> nucleophile [label=" Nucleophile (Nu⁻) ", color="#5F6368", fontcolor="#5F6368"]; } dot Caption: Reaction scheme for functionalizing this compound.
// Nodes A [label="1. Reaction Setup\n(this compound + Reagents in Anhydrous Solvent)"]; B [label="2. Reaction\n(Stir under Inert Atmosphere, Monitor by TLC/LC-MS)"]; C [label="3. Work-up\n(Quenching, Extraction, Washing)"]; D [label="4. Drying and Concentration\n(Dry with Na₂SO₄, Evaporate Solvent)"]; E [label="5. Purification\n(Silica Gel Column Chromatography)"]; F [label="6. Characterization\n(NMR, Mass Spectrometry)"]; G [label="Pure Functionalized Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } dot Caption: General experimental workflow for functionalization.
// Nodes q1 [label="Need a hydrolytically\nlabile linkage (e.g., for prodrug)?", fillcolor="#FBBC05", fontcolor="#202124"]; ans1_yes [label="Yes", shape=plaintext, fontcolor="#34A853"]; ans1_no [label="No", shape=plaintext, fontcolor="#EA4335"];
q2 [label="Reacting with a\ncarboxylic acid?", fillcolor="#F1F3F4", fontcolor="#202124"]; ans2_yes [label="Yes", shape=plaintext, fontcolor="#34A853"]; ans2_no [label="No", shape=plaintext, fontcolor="#EA4335"];
q3 [label="Need a highly stable linkage?", fillcolor="#FBBC05", fontcolor="#202124"]; ans3_yes [label="Yes", shape=plaintext, fontcolor="#34A853"]; ans3_no [label="No", shape=plaintext, fontcolor="#EA4335"];
q4 [label="Reacting with an\nalkyl halide or isocyanate?", fillcolor="#F1F3F4", fontcolor="#202124"]; ans4_yes [label="Yes", shape=plaintext, fontcolor="#34A853"]; ans4_no [label="No", shape=plaintext, fontcolor="#EA4335"];
// Results res_ester [label="Use Esterification\n(Protocol 1)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; res_ether_carbamate [label="Use Etherification (Protocol 2)\nor Carbamate Formation", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; res_tosyl [label="Activate with Tosylation (Protocol 3)\nthen react with desired nucleophile", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges q1 -> ans1_yes [label=""]; q1 -> ans1_no [label=""]; ans1_yes -> q2; ans1_no -> q3;
q2 -> ans2_yes [label=""]; q2 -> ans2_no [label=""]; ans2_yes -> res_ester; ans2_no -> res_tosyl;
q3 -> ans3_yes [label=""]; q3 -> ans3_no [label=""]; ans3_yes -> q4; ans3_no -> res_tosyl;
q4 -> ans4_yes [label=""]; q4 -> ans4_no [label=""]; ans4_yes -> res_ether_carbamate; ans4_no -> res_tosyl; } dot Caption: Decision tree for selecting a functionalization method.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. polysciences.com [polysciences.com]
- 5. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biochempeg.com [biochempeg.com]
- 8. US6514491B1 - Hydrolytically degradable carbamate derivatives of poly(ethylene glycol) - Google Patents [patents.google.com]
- 9. Carbamate - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 12. How are PEG derivatives purified? - Blog [shochem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Click Chemistry with Hydroxy-PEG6-Boc Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydroxy-PEG6-Boc derivatives in click chemistry, a class of rapid, high-yielding, and clean chemical reactions.[1][2][3] The unique structure of this compound, featuring a terminal hydroxyl group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, makes it a versatile tool in bioconjugation and drug discovery.[4] The PEG linker enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate molecule.[5][6][7]
This document details the primary applications of these derivatives, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and provides detailed experimental protocols for key chemical modifications and conjugation reactions.[5][]
Key Applications
This compound derivatives are instrumental in linking different molecular entities with high specificity and efficiency. The two main types of click chemistry reactions utilized are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][][]
-
PROTACs: These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5] this compound derivatives can be functionalized with azide (B81097) or alkyne groups to click-ligate a target protein binder to an E3 ligase ligand.[5]
-
ADCs: ADCs are targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug.[5][] Click chemistry provides a robust method for attaching the drug payload, via a modified this compound linker, to the antibody in a site-specific manner.[][]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the modification of Hydroxy-PEG-Boc derivatives and their subsequent use in click chemistry reactions.
Table 1: Modification of Hydroxy-PEG-Boc Derivatives
| Modification Reaction | Reagents | Solvent | Temperature | Time | Typical Yield |
| Azidation of Hydroxyl Group (Two-step) | 1. Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (Et3N)2. Sodium azide (NaN3) | 1. Dichloromethane (B109758) (DCM)2. Ethanol | 1. -10°C to RT2. Reflux | 1. 12 hours2. 12 hours | >85% |
| Alkynylation of Hydroxyl Group | Propargyl bromide, Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0°C to RT | Overnight | >90% |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | >95% |
Data adapted from publicly available information.[5][11]
Table 2: Click Chemistry Reaction Parameters
| Reaction Type | Reactants | Catalyst/Ligand | Solvent | Temperature | Time | Typical Yield |
| CuAAC | Azide-PEG derivative, Alkyne-functionalized molecule | CuSO₄, Sodium Ascorbate (B8700270), THPTA | PBS (pH 7.4), DMSO, DMF | Room Temperature to 50°C | 30 min - 48 hours | >90% |
| SPAAC | Azide-PEG derivative, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN) | None | PBS (pH 7.4), DMSO, DMF | Room Temperature | 1 - 24 hours | >90% |
Data adapted from publicly available information.[12]
Experimental Protocols
Protocol 1: Conversion of this compound to Azido-PEG6-Boc
This protocol describes the conversion of the terminal hydroxyl group to an azide, making it ready for CuAAC or SPAAC reactions with an alkyne-functionalized molecule.[5]
Step 1: Mesylation
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon).
-
Add triethylamine (Et3N) (1.3 eq.) to the solution.
-
Cool the mixture to -10°C in an ice-salt bath.
-
Add methanesulfonyl chloride (MsCl) (2.1 eq.) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with water and extract with CH2Cl2.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure to yield the mesylated intermediate.[5]
Step 2: Azidation
-
Dissolve the mesylated intermediate (1 eq.) in ethanol.
-
Add sodium azide (NaN3) (1.5 eq.).[5]
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Azido-PEG6-Boc derivative.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the copper-catalyzed click chemistry reaction to conjugate an alkyne-modified molecule to the azide-functionalized PEG linker.[12]
Materials:
-
Azido-PEG6-Boc derivative
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable solvent (e.g., DMSO, DMF)
Procedure:
-
Reactant Preparation: Dissolve the Azido-PEG6-Boc and the alkyne-functionalized molecule in the chosen solvent system.
-
Catalyst Preparation: Prepare a stock solution of CuSO₄ and a stock solution of THPTA in deionized water. Prepare a fresh stock solution of sodium ascorbate in deionized water.[12]
-
Reaction Setup: In a reaction vessel, combine the solution of the azide and alkyne.
-
Addition of Catalyst: Add the THPTA solution to the CuSO₄ solution to form a complex. Then, add this copper/ligand premix to the reaction vessel.[12] The final concentration of copper can be adjusted as desired between 0.05 and 0.25 mM, with a ligand to copper ratio of 5:1.[13]
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[12][14]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion.[12]
-
Purification: Purify the resulting conjugate using appropriate chromatography techniques, such as size-exclusion chromatography (SEC).[7]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the strain-promoted click chemistry reaction, which does not require a metal catalyst, to conjugate an azide-functionalized linker to a cyclooctyne-modified molecule.[][]
Materials:
-
Azido-PEG6-Boc derivative
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable solvent (e.g., DMSO, DMF)
Procedure:
-
Prepare a solution of the Azido-PEG6-Boc derivative in the chosen solvent.
-
Prepare a solution of the cyclooctyne-functionalized molecule in the same solvent.
-
Combine the two solutions. A molar ratio of azide to cyclooctyne (B158145) is often 1.5:1.[12]
-
Allow the reaction to proceed at room temperature for 1 to 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the conjugate using appropriate chromatography techniques.
Visualizations
Caption: Workflow for modification and conjugation of this compound.
Caption: PROTAC signaling pathway for targeted protein degradation.
Caption: Logical relationship in Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. labinsights.nl [labinsights.nl]
- 2. benchchem.com [benchchem.com]
- 3. biochempeg.com [biochempeg.com]
- 4. This compound — TargetMol Chemicals [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. broadpharm.com [broadpharm.com]
Application Notes: Synthesis of Antibody-Drug Conjugates with a Hydroxy-PEG6-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a highly potent class of biotherapeutics designed for targeted cancer therapy. They consist of a monoclonal antibody (mAb) linked to a cytotoxic payload, enabling precise delivery of the drug to antigen-expressing tumor cells. The linker is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall efficacy. Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to improve hydrophilicity, reduce aggregation, and enhance the pharmacokinetic profile of the conjugate.
This document provides a detailed experimental workflow for the synthesis of an ADC using Hydroxy-PEG6-Boc, a heterobifunctional linker. This linker features a hydroxyl group (-OH) for eventual payload attachment (via a multi-step process) and a tert-butyloxycarbonyl (Boc)-protected amine for conjugation to the antibody. The six-unit PEG spacer enhances the hydrophilicity of the resulting ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the conjugate's stability and circulation half-life.
The synthesis strategy outlined here involves a sequential, multi-step process:
-
Linker Activation: Conversion of the linker's hydroxyl group to a tosylate, a better leaving group for reaction with the antibody.
-
Antibody Preparation: Partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups.
-
Antibody-Linker Conjugation: Covalent attachment of the activated linker to the antibody's thiol groups.
-
Boc Deprotection: Removal of the Boc protecting group under mild acidic conditions to reveal a primary amine.
-
Payload Conjugation: Attachment of a pre-activated cytotoxic payload to the deprotected amine on the antibody-linker construct.
-
Purification & Characterization: Purification of the final ADC and characterization of key attributes such as purity and drug-to-antibody ratio (DAR).
Visualization of the Synthesis Workflow
The overall workflow for synthesizing an ADC using the this compound linker is depicted below.
Caption: High-level experimental workflow for ADC synthesis.
Quantitative Data Summary
The incorporation of a PEG linker significantly impacts the physicochemical and biological properties of an ADC. The following tables summarize representative data illustrating these effects.
Table 1: Effect of PEGylation on ADC Aggregation and Drug-to-Antibody Ratio (DAR)
| ADC Construct | Linker Type | Average DAR | Aggregation (%) (Post-Conjugation) |
|---|---|---|---|
| ADC-1 | Non-PEG (Hydrophobic) | 3.8 | ~15% |
| ADC-2 | PEG6 (Hydrophilic) | 4.1 | <5% |
| ADC-3 | Non-PEG (Hydrophobic) | 7.5 | >30% (Significant) |
| ADC-4 | PEG24 (Hydrophilic) | 7.8 | ~8% |
This table illustrates that PEG linkers can enable higher drug loading with significantly less aggregation compared to hydrophobic linkers.
Table 2: Impact of PEG Linker on In Vitro Cytotoxicity
| Cell Line | ADC Construct | Target Antigen | IC₅₀ (nM) |
|---|---|---|---|
| SK-BR-3 | ADC-2 (PEG6 Linker) | HER2+ | 0.85 |
| SK-BR-3 | Free Payload | N/A | 0.15 |
| MDA-MB-468 | ADC-2 (PEG6 Linker) | HER2- | >1000 |
This table demonstrates the potent and target-specific cell-killing activity of a PEGylated ADC on antigen-positive cells, with minimal effect on antigen-negative cells.[1][2]
Experimental Protocols
The following protocols provide a detailed step-by-step methodology for the synthesis and characterization of an ADC using this compound.
Protocol 1: Linker Activation (Tosylation of this compound)
This protocol converts the terminal hydroxyl group of the linker into a tosylate, which is a good leaving group for nucleophilic substitution with antibody thiols.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (B92270) or Triethylamine (TEA)
-
0.5 M HCl, Saturated Sodium Bicarbonate, Brine
-
Anhydrous Sodium Sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.[3]
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.5 eq.) or TEA (1.5 eq.) to the solution.[3][4]
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.).[3][5]
-
Stir the reaction at 0°C for 30-60 minutes, then allow it to warm to room temperature and stir for 4-16 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.5 M HCl, water, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated Tosyl-PEG6-Boc linker.
Protocol 2: Antibody Preparation (Partial Reduction)
This protocol generates reactive thiol (-SH) groups in the antibody's hinge region by selectively reducing interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.2, with 5 mM EDTA
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS with EDTA.[6]
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 5- to 10-fold molar excess of TCEP to the antibody solution.[6][7]
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[6]
-
Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.2, with 5 mM EDTA) to remove excess TCEP. The reduced antibody is used immediately in the next step.
Protocol 3: Antibody-Linker Conjugation
This protocol conjugates the activated Tosyl-PEG6-Boc linker to the reduced antibody.
Materials:
-
Reduced mAb from Protocol 2
-
Tosyl-PEG6-Boc linker from Protocol 1
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (PBS with 5 mM EDTA, pH 8.0)
-
Size-Exclusion Chromatography (SEC) or desalting columns
Procedure:
-
Dissolve the Tosyl-PEG6-Boc linker in DMSO to prepare a stock solution (e.g., 20 mM).
-
Add a 5- to 10-fold molar excess of the linker stock solution to the purified reduced antibody solution.[6]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.[6]
-
Incubate the reaction for 4-12 hours at room temperature or 4°C with gentle mixing.
-
Purify the resulting mAb-linker conjugate from excess linker using SEC or a desalting column with PBS, pH 7.4.
Protocol 4: Boc Deprotection
This protocol removes the Boc protecting group from the conjugated linker to expose a primary amine for payload attachment. A mild, aqueous-based acidic treatment is used to preserve antibody integrity.
Caption: Workflow for Boc deprotection on the antibody conjugate.
Materials:
-
mAb-Linker-Boc conjugate from Protocol 3
-
Dilute Trifluoroacetic Acid (TFA) (e.g., 0.1% v/v)
-
Neutralization buffer (e.g., 1 M Tris or Phosphate buffer, pH 8.0)
-
Desalting column or SEC column
Procedure:
-
Adjust the pH of the antibody-linker conjugate solution to 2.5-3.0 using a dilute acid (e.g., 0.1% TFA).[6]
-
Incubate at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS if possible.[6]
-
Neutralize the reaction mixture by adding a neutralization buffer to raise the pH to ~7.4.
-
Immediately purify the deprotected antibody-linker conjugate using a desalting column or SEC with PBS, pH 7.4, to remove the acid and any cleaved Boc byproducts.[6]
Protocol 5: Payload Conjugation
This protocol attaches an NHS-activated cytotoxic payload to the deprotected amine on the antibody-linker conjugate.
Materials:
-
Deprotected mAb-Linker-NH₂ conjugate from Protocol 4
-
NHS-activated payload (e.g., Payload-NHS ester)
-
DMSO
-
Quenching reagent (e.g., 1 M Tris-HCl or glycine)
-
SEC column
Procedure:
-
Dissolve the NHS-activated payload in DMSO to a stock concentration of 10-20 mM.
-
Add a 3- to 5-fold molar excess of the activated payload to the deprotected antibody-linker conjugate solution. Maintain the final DMSO concentration below 10% (v/v).[6][8]
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.[6]
-
Quench the reaction by adding a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted payload.[9]
-
Purify the final ADC from excess payload and other reagents using SEC with a suitable formulation buffer (e.g., PBS, pH 7.4).
ADC Characterization Protocols
Protocol 6: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method calculates the average number of drug molecules conjugated to each antibody.[10][11][12]
Procedure:
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload (λₘₐₓ).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and the known extinction coefficients (ε) for both the antibody and the drug at both wavelengths.
-
The DAR is calculated using the following formula:
-
DAR = [Drug Concentration] / [Antibody Concentration]
-
Protocol 7: Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on size and is used to determine the purity of the ADC and quantify the percentage of aggregates.[13]
Procedure:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).
-
Inject the purified ADC sample.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Earlier eluting peaks correspond to aggregates.
-
Calculate the percentage of aggregates by integrating the peak areas. A successful conjugation should result in <5% aggregation.
Protocol 8: Analysis of Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on hydrophobicity, which correlates with the number of conjugated drug molecules, providing a distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[14][15][16]
Procedure:
-
Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate in sodium phosphate buffer).
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient. Species with higher DAR values are more hydrophobic and will elute later.
-
The resulting chromatogram will show peaks corresponding to different drug-loaded species. The relative area of each peak is used to calculate the average DAR and the distribution profile.
Protocol 9: In Vitro Cytotoxicity Assay
This assay determines the potency (IC₅₀) of the ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.[17][18]
Procedure:
-
Seed antigen-positive and antigen-negative cells in 96-well plates and incubate overnight.[17]
-
Prepare serial dilutions of the ADC and a free payload control.
-
Add the diluted ADC or controls to the cells and incubate for 72-120 hours.[18]
-
Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.[1][17]
-
Read the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Mechanism of Action
The synthesized ADC targets and eliminates cancer cells through a specific sequence of events.
Caption: Mechanism of action for a non-cleavable ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cromlab-instruments.es [cromlab-instruments.es]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Hydroxy-PEG6-Boc
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of Hydroxy-PEG6-Boc.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of this compound incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3][4][5]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group.[1][2][4][5][6] While many deprotection reactions are conducted at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1][3][4]
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1][2][3][4][5]
-
Solvent Issues: The choice of solvent is critical. It must fully solvate both the this compound and the acid. Dichloromethane (B109758) (DCM) is a commonly used and effective solvent for TFA-mediated deprotection.[1][2][3][4][5]
-
Moisture Contamination: Water in the reaction mixture can compete with the substrate for the acid, reducing its effective concentration and potentially leading to incomplete deprotection.[4]
Q2: How can I improve the yield of my Boc deprotection reaction?
To improve the yield and ensure complete deprotection, consider the following troubleshooting steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% TFA in DCM, consider increasing it to 50% TFA in DCM.[1][2][3][6]
-
Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC, LC-MS, or NMR and extend the reaction time accordingly.[1][2][6]
-
Consider a Stronger Acid System: If increasing the acid concentration and reaction time is ineffective, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be employed.[1][2][3][6][7]
-
Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[1]
-
Gentle Heating: For sluggish reactions, gentle heating (e.g., to 30-40 °C) can be considered, but with careful monitoring for potential side products.[4][7]
Q3: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively observe the disappearance of the starting material and the appearance of the more polar deprotected product.[4][5][6][8] The deprotected amine will typically have a lower Rf value than the Boc-protected starting material.[4][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[4][6][8][9]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides definitive evidence by showing the disappearance of the characteristic tert-butyl signal of the Boc group (a singlet around 1.4-1.5 ppm).[4][5][6][10]
Q4: I am observing unexpected side products. What could be the cause and how can I prevent them?
Side product formation is often attributed to the reactive nature of the tert-butyl carbocation generated during Boc deprotection.[1][3] This cation can alkylate nucleophilic sites on your molecule.[11]
-
Alkylation by tert-butyl cation: To prevent this, "scavengers" can be added to the reaction mixture to trap the carbocations.[9] Common scavengers include:
Quantitative Data Summary
The following table summarizes common reaction conditions for Boc deprotection.
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1][2][3][6] | Dichloromethane (DCM)[1][2][3][4] | 0 °C to Room Temperature[6][12] | 1-2 hours[1][6][12] |
| Hydrochloric Acid (HCl) | 4M[1][2][3][6] | 1,4-Dioxane[1][2][3][6] | Room Temperature[1][7] | 30 minutes to 2 hours[1] |
Experimental Protocols
Protocol 1: TFA-Mediated Boc Deprotection
-
Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][12]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][6][12]
-
If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][12]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[6][12]
-
Continue stirring for an additional 1-2 hours.[12]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][6][12]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6] Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1][6]
-
The resulting TFA salt of the deprotected amine can be used directly or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[6]
Protocol 2: HCl-Mediated Boc Deprotection
-
Dissolve the Boc-protected this compound in anhydrous 1,4-dioxane.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hydroxy-PEG6-Boc Conjugation
<_ _ _>
Welcome to the technical support center for Hydroxy-PEG6-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues and troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for conjugating molecules using this compound?
A1: this compound is a heterobifunctional linker, meaning it has two different reactive ends: a hydroxyl (-OH) group and a Boc-protected amine (-NHBoc).[1] This structure allows for two main conjugation strategies:
-
Conjugation via the Hydroxyl Group: This approach involves activating the terminal hydroxyl group to make it reactive towards a nucleophile (like an amine) on your target molecule.[2]
-
Conjugation via the Amine Group: This strategy requires the deprotection of the Boc group to expose the primary amine, which can then be reacted with an amine-reactive group (like an NHS ester) on your target molecule.[2][3]
Q2: My conjugation yield is low when targeting the hydroxyl group. What are the possible causes and solutions?
A2: Low yield is a common problem that can stem from several factors. The most frequent causes are inefficient activation of the hydroxyl group, hydrolysis of reactive intermediates, or suboptimal reaction conditions.[1][4]
-
Inefficient Activation: The hydroxyl group is not inherently reactive and must be chemically activated.[5][6] Common activation methods include conversion to a tosylate, mesylate, or activation with reagents like N,N'-Disuccinimidyl Carbonate (DSC).[6][7] Ensure this activation step is complete before proceeding.
-
Hydrolysis: Activated intermediates, such as those formed during carbodiimide-mediated reactions (using EDC), are highly sensitive to water and can hydrolyze, rendering them inactive.[4] It is critical to use anhydrous (dry) solvents and reagents.[5][8]
-
Suboptimal pH: The pH of the reaction is crucial. For example, activating a carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0, while the subsequent reaction with an amine (via an NHS ester) is best performed at a pH of 7.0-8.5.[1][4]
-
Steric Hindrance: If the reaction site on your target molecule is sterically hindered, conjugation can be difficult.[1][8] Increasing the reaction time, temperature, or considering a linker with a longer PEG chain may help overcome this.[8]
Q3: I'm observing side products during the Boc deprotection step. How can I prevent this?
A3: The most common side reaction during Boc deprotection is the alkylation of sensitive residues on your target molecule.[1] This occurs because the standard deprotection method using a strong acid like trifluoroacetic acid (TFA) generates a reactive tert-butyl cation.[1] To prevent this, it is highly recommended to use "scavengers" in your deprotection cocktail. Scavengers are nucleophilic compounds that trap the tert-butyl cations before they can react with your molecule.[1]
| Common Scavenger | Target Residue(s) Protected |
| Triisopropylsilane (TIS) | General-purpose cation scavenger |
| Water | Helps hydrolyze the cation |
| Thioanisole | Protects Tryptophan, Methionine |
| 1,2-Ethanedithiol (EDT) | Protects Tryptophan |
A typical deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[8]
Q4: How do I purify the final PEGylated conjugate?
A4: The choice of purification method depends on the properties of your final conjugate, such as size, charge, and hydrophobicity.[9] Common techniques include:
-
Size Exclusion Chromatography (SEC): Very effective for separating larger PEGylated proteins or molecules from smaller, unreacted linkers and reagents.[2][10]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. Since PEGylation can alter the surface charge of a protein, this method can be used to separate the modified product from the unmodified starting material.[9]
-
Reversed-Phase HPLC (RP-HPLC): Often used for both analytical confirmation and preparative purification. C4 or C8 columns are often preferred over C18 for PEGylated compounds to achieve better peak shapes.[11]
-
Dialysis / Ultrafiltration: Useful for removing small molecule impurities from large PEGylated biomolecules.[]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
| Problem / Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugate Yield (Hydroxyl-first strategy) | 1. Incomplete activation of the hydroxyl group.[1] 2. Hydrolysis of activated PEG linker due to moisture.[8] 3. Suboptimal pH for the conjugation reaction.[1] 4. Steric hindrance at the conjugation site.[8] | 1. Confirm activation using NMR or MS. Consider alternative activation reagents (e.g., TsCl, MsCl, DSC).[6][7] 2. Use anhydrous solvents (e.g., DCM, DMF) and fresh reagents.[4] 3. Optimize the reaction buffer pH. For NHS ester reactions, use pH 7.0-8.5.[1][8] 4. Increase reaction time/temperature or use a longer PEG linker.[8] |
| Incomplete Boc Deprotection | 1. Insufficient acid concentration or reaction time.[1] 2. Inappropriate or wet solvent. | 1. Increase TFA concentration (e.g., from 20% to 50% in DCM) or extend the reaction time.[10] Monitor progress by TLC or LC-MS.[10] 2. Ensure the solvent (e.g., DCM) is anhydrous.[1] |
| Multiple PEG Chains Attached (Di-PEGylation / Aggregation) | 1. High molar excess of the activated PEG linker used.[8] 2. Presence of multiple reactive sites on the target molecule. | 1. Reduce the molar ratio of the PEG linker to the target molecule. Start with a lower excess (e.g., 1.5 to 5-fold).[2] 2. Adjust the reaction pH to favor a specific site (e.g., pH 7.0-7.5 to target cysteine over lysine).[8] |
| Broad or Tailing Peaks in HPLC | 1. Secondary interactions between the conjugate's amine group and the column's stationary phase.[11] 2. Inappropriate column chemistry for PEGylated molecules.[11] | 1. Add an ion-pairing agent like TFA (0.05-0.1%) to the mobile phase to improve peak shape.[11] 2. Use a C4 or C8 column, which are less hydrophobic than C18 and often provide better results for PEG conjugates.[11] |
Experimental Protocols
Protocol 1: Activation of Hydroxyl Group via Tosylation
This protocol converts the terminal hydroxyl group into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.[7]
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add anhydrous pyridine (B92270) (1.5 equivalents) to the solution with stirring.
-
Activation: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) to the mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once complete, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the activated tosylated PEG linker.[7]
Protocol 2: Boc Group Deprotection
This protocol removes the Boc protecting group to expose the primary amine for conjugation.[3][10]
-
Preparation: Dissolve the Boc-protected PEG conjugate in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Acid Addition: To the stirring solution, add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor progress by TLC or LC-MS until the starting material is consumed.[10]
-
Isolation: Remove the DCM and excess TFA by rotary evaporation. To remove residual TFA, co-evaporate the residue with toluene (B28343) (x3). The resulting deprotected amine (as a TFA salt) can be used directly or neutralized.[10]
Visual Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Hydroxy-PEG6-Boc Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of Hydroxy-PEG6-Boc conjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The primary methods for purifying this compound conjugates are High-Performance Liquid Chromatography (HPLC), flash chromatography, and liquid-liquid extraction.[1][2] Reversed-phase HPLC (RP-HPLC) is often the most effective technique for achieving high purity.[3][4]
Q2: What type of HPLC column is most suitable for purifying this compound?
A2: A C18 reversed-phase column is a common and effective choice for the purification of this compound conjugates.[5][6] For more polar compounds that show poor retention, a C4 or C8 stationary phase may provide better results.[5]
Q3: How can I detect this compound during HPLC purification since it lacks a strong UV chromophore?
A3: Detecting PEG compounds can be challenging with a standard UV detector.[2] More sensitive and universal detection methods like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are highly recommended.[4][7] Mass Spectrometry (MS) can also be coupled with HPLC for both detection and confirmation of the molecular weight.[4] Some absorbance may be observed around 210-220 nm due to the amide bond, but with lower sensitivity.[5]
Q4: Is the Boc protecting group stable during RP-HPLC purification?
A4: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[5][6] Prolonged exposure to trifluoroacetic acid (TFA) in the mobile phase, especially at elevated temperatures during solvent evaporation, can lead to cleavage of the Boc group.[5][8]
Q5: Can I use normal-phase flash chromatography on silica (B1680970) gel for purification?
A5: While possible, purifying polar PEG compounds like this compound on a standard silica gel column can be challenging and often results in streaking and poor separation.[2][9] More polar solvent systems, such as a gradient of methanol (B129727) in dichloromethane (B109758) (DCM), and the addition of a basic modifier like triethylamine (B128534) may improve the separation.[2] Reverse-phase flash chromatography is often a better alternative.[2]
Troubleshooting Guide
HPLC Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Product Deprotection (Loss of Boc group) | High concentration or prolonged exposure to TFA in the mobile phase.[5] High temperatures during solvent evaporation.[5] | Use the lowest effective concentration of TFA (0.05-0.1%).[5] Consider using a weaker acid like formic acid.[5] Immediately neutralize or freeze-dry collected fractions.[5] Use low-temperature evaporation methods like lyophilization.[5] |
| Poor Peak Shape (Broad or Tailing Peaks) | Secondary interactions with the stationary phase.[5] Inappropriate column chemistry.[5] Polydispersity of the PEG chain.[10] | Add an ion-pairing agent like 0.1% TFA to the mobile phase.[5] Use a C4 or C8 column instead of C18.[5] A shallower gradient during elution can sometimes improve peak shape.[10] |
| Poor Resolution | The gradient is too steep.[5] The flow rate is too high. | Decrease the slope of the gradient to allow more time for separation.[5] Reduce the flow rate.[5] |
| Low Product Recovery | Adsorption of the product to the chromatography resin.[10] Product insolubility in the mobile phase.[8] | Try a different stationary phase (e.g., C4 instead of C18).[10] Adjust the mobile phase composition.[8] |
| No Peaks or Very Small Peaks | Injector or detector issue. No sample loaded. | Ensure the injector is functioning correctly and the detector is on and properly configured.[6] Confirm that the sample was loaded successfully.[6] |
General Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Multiple Spots on TLC/Peaks in HPLC | Incomplete reaction, presence of starting materials.[11] Formation of byproducts.[11] | Increase reaction time or temperature.[11] Ensure anhydrous reaction conditions to minimize hydrolysis of activated esters if applicable.[11] |
| Difficulty with Purification by Flash Chromatography (Streaking) | High polarity of the PEGylated compound.[11] | Use a more polar solvent system (e.g., methanol in dichloromethane).[11] Consider using reverse-phase flash chromatography.[11] |
| Sample Not Dissolving Well | The inherent properties of PEG compounds can lead to slow dissolution.[5] | Gently warm the sample or use a small amount of a stronger solvent like DMSO for initial dissolution before diluting with the mobile phase.[5] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification
This protocol provides a general starting point and may require optimization.
-
Column and Mobile Phase Preparation:
-
Install a suitable reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% (v/v) TFA.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile (B52724) with 0.1% (v/v) TFA.
-
Thoroughly degas both mobile phases.[5]
-
-
Sample Preparation:
-
HPLC Method:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run a linear gradient to elute the compound. A starting point could be a gradient of 5% to 95% B over 30-40 minutes.
-
Monitor the elution using an appropriate detector (ELSD or CAD is recommended).[4]
-
-
Fraction Collection and Post-Processing:
-
Collect fractions corresponding to the target peak.
-
Crucial Step: Immediately freeze the collected fractions and lyophilize them to dryness to prevent Boc deprotection.[5]
-
-
Purity Analysis:
-
Re-dissolve a small portion of the lyophilized product and analyze its purity by analytical HPLC, LC-MS, and/or NMR.[5]
-
Protocol 2: Liquid-Liquid Extraction
This protocol is useful for an initial workup to remove highly polar or non-polar impurities.[2]
-
Initial Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.
-
Wash the organic layer with brine (saturated aqueous NaCl) to reduce the water content in the organic phase.[2]
-
-
Separation and Drying:
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the partially purified product.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Common side reactions with Hydroxy-PEG6-Boc and how to avoid them
Welcome to the technical support center for Hydroxy-PEG6-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of six ethylene (B1197577) glycol units, with a terminal hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) group at the other. This structure allows for sequential and controlled conjugation to two different molecules. Its primary applications are in bioconjugation, drug delivery, and proteomics, where it can be used to link proteins, peptides, or other biomolecules to surfaces or other molecules, which can enhance solubility and stability.
Q2: What are the most common side reactions associated with the Boc-protected amine group?
The most common side reactions occur during the deprotection of the Boc group, which is typically achieved under acidic conditions (e.g., with trifluoroacetic acid - TFA).[1] The acidic environment generates a reactive tert-butyl cation.[1] This cation can lead to:
-
Alkylation: The tert-butyl cation can alkylate nucleophilic residues on your target molecule, such as tryptophan, methionine, or cysteine.[1]
-
Formation of isobutylene (B52900): The tert-butyl cation can also eliminate a proton to form isobutylene gas.[1]
Q3: How can I prevent side reactions during Boc deprotection?
To minimize side reactions during Boc deprotection, the use of "scavengers" in the deprotection cocktail is highly recommended.[1] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cations before they can react with your molecule of interest.[1] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[2][3]
Q4: What are common side reactions involving the hydroxyl group of this compound?
The terminal hydroxyl group is generally less reactive than an amine. However, side reactions can occur, particularly during activation steps required for conjugation. These include:
-
Incomplete Activation: The hydroxyl group typically requires activation (e.g., conversion to a tosylate, mesylate, or an activated ester) before it can efficiently react with another functional group.[1] Incomplete activation will lead to low yields of the desired conjugate.[1]
-
Side Reactions During Esterification: When coupling a carboxylic acid to the hydroxyl group using carbodiimide (B86325) chemistry (e.g., EDC/NHS), the activated ester intermediate is susceptible to hydrolysis, which competes with the desired reaction.[4]
-
Unwanted Reactions with Activating Agents: In some cases, the reagents used for activation can lead to side products. For example, during tosylation in polar aprotic solvents like DMF, the tosylate can be displaced by chloride ions from the tosyl chloride reagent, leading to a chlorinated PEG derivative.[5]
Q5: How should I store this compound to ensure its stability?
For long-term stability, it is recommended to store this compound at 4°C under a dry, inert atmosphere, such as nitrogen.[2] It is also crucial to protect it from moisture to prevent hydrolysis.[4]
Troubleshooting Guides
Troubleshooting Low Yield in Hydroxyl Group Conjugation (Esterification)
| Symptom | Possible Cause | Solution |
| Low or no formation of the desired ester conjugate. | Incomplete activation of the carboxylic acid. | Ensure you are using fresh EDC and NHS. Optimize the pH for the activation step (typically pH 4.5-6.0).[4] |
| Hydrolysis of the activated ester intermediate. | Minimize the presence of water in the reaction by using anhydrous solvents. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] | |
| Steric hindrance at the reaction site. | Increase the reaction time or temperature slightly. Consider using a coupling catalyst like 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.[4] | |
| Presence of unreacted this compound. | Suboptimal molar ratio of reactants. | Increase the molar excess of the activated carboxylic acid to this compound. A starting point of 1.2 to 1.5 equivalents of the acid is common.[4] |
Troubleshooting Side Reactions During Boc Deprotection
| Symptom | Possible Cause | Solution |
| Mass spectrometry shows unexpected higher molecular weight species. | Alkylation of the target molecule by the tert-butyl cation. | Add a scavenger to the deprotection reaction mixture. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[3] |
| Incomplete removal of the Boc group. | Insufficient acid strength or reaction time. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.[1] |
| Poor solubility of the Boc-protected conjugate. | Ensure the starting material is fully dissolved in the reaction solvent. Consider alternative anhydrous solvents if solubility is an issue. | |
| Degradation of the target molecule. | The target molecule is sensitive to strong acidic conditions. | Perform the deprotection at a lower temperature (e.g., 0°C) to minimize degradation.[2] |
Experimental Protocols
Protocol 1: General Procedure for Esterification of this compound with a Carboxylic Acid using EDC/DMAP
This protocol describes the coupling of a molecule containing a carboxylic acid to the terminal hydroxyl group of this compound.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid-containing molecule (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM or DMF.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath with stirring.
-
EDC Addition: Add EDC (1.5 eq) to the solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography.[4]
Protocol 2: General Procedure for Boc Deprotection with Scavengers
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-protected PEG6 conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Ice bath
-
Nitrogen gas supply
-
Cold diethyl ether
Procedure:
-
Reaction Setup: Dissolve the Boc-protected PEG6 conjugate in anhydrous DCM to a concentration of 0.1-0.2 M. Cool the solution to 0°C in an ice bath.
-
Prepare Deprotection Cocktail: Prepare a deprotection cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Deprotection Reaction: Add the deprotection cocktail to the solution of the Boc-protected compound. A common final concentration of TFA is 20-50% (v/v).
-
Incubation: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completeness by TLC or LC-MS.
-
TFA Removal and Precipitation: Remove the TFA by evaporation under a gentle stream of nitrogen. Precipitate the deprotected product by adding cold diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether. Dry the product under vacuum.
Visualizations
Caption: Reaction pathways for this compound, showing desired reactions and potential side reactions.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Optimizing Hydroxy-PEG6-Boc Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Hydroxy-PEG6-Boc. The content is structured to directly address common challenges encountered during experimentation, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound, or tert-butyl-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl) carbonate, typically involves the mono-O-acylation of hexaethylene glycol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is challenging due to the symmetrical nature of the starting diol, which can lead to a mixture of mono-protected, di-protected, and unreacted starting material. The reaction generally requires a base or catalyst to facilitate the formation of the desired product.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this compound synthesis are a frequent issue and can stem from several factors:
-
Formation of Di-Boc Protected Byproduct: Due to the two reactive hydroxyl groups on hexaethylene glycol, a significant portion of the starting material can be converted to the di-Boc protected byproduct, consuming the reagents and reducing the yield of the desired mono-protected product.
-
Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to a significant amount of unreacted hexaethylene glycol remaining.
-
Suboptimal Stoichiometry: An incorrect ratio of hexaethylene glycol to Boc₂O can favor either unreacted starting material or the formation of the di-Boc byproduct.
-
Formation of Symmetrical Carbonate Byproducts: In the presence of certain catalysts like 4-(Dimethylamino)pyridine (DMAP), the reaction between alcohols and Boc₂O can lead to the formation of symmetrical carbonates as major byproducts, in addition to the desired O-Boc derivative.[1]
-
Product Loss During Workup and Purification: The high polarity of this compound can make its extraction and purification challenging, potentially leading to significant product loss.
Q3: How can I minimize the formation of the di-Boc protected byproduct?
Minimizing the di-Boc byproduct is crucial for improving the yield of the mono-protected product. Here are some strategies:
-
Control Stoichiometry: Use a molar excess of hexaethylene glycol relative to di-tert-butyl dicarbonate. This statistically favors the mono-protection of the diol.
-
Slow Addition of Reagent: Adding the di-tert-butyl dicarbonate solution slowly to the reaction mixture containing hexaethylene glycol can help to control the reaction and favor mono-substitution.
-
Use of Specialized Catalysts: Research has shown that certain catalysts can improve the selectivity of mono-acylation of symmetrical diols.[2][3] While not specific to Boc protection, this principle may be applicable.
Q4: What are the recommended purification strategies for this compound?
Purification can be challenging due to the similar polarities of the desired product, the di-Boc byproduct, and the unreacted starting material.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification. A gradient elution system, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol (B129727) to dichloromethane (B109758) or ethyl acetate), is often effective.
-
Liquid-Liquid Extraction: An initial workup using liquid-liquid extraction can help to remove some impurities. However, due to the water solubility of PEG compounds, care must be taken to avoid product loss to the aqueous phase. Multiple extractions with an organic solvent are recommended.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents. | Ensure the di-tert-butyl dicarbonate is fresh and has been stored properly. Use anhydrous solvents. |
| Insufficient base/catalyst. | Ensure the appropriate amount of a suitable base (e.g., a non-nucleophilic base) or catalyst is used to facilitate the reaction. | |
| Multiple Spots on TLC (Thin Layer Chromatography) | Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed. |
| Formation of di-Boc byproduct. | Use a molar excess of hexaethylene glycol. Add di-tert-butyl dicarbonate slowly. | |
| Formation of other byproducts (e.g., symmetrical carbonates). | If using DMAP as a catalyst, consider reducing its concentration or exploring alternative catalysts.[1] | |
| Difficulty in Purification (Streaking on Silica Gel) | High polarity of the PEGylated compound. | Use a more polar solvent system for column chromatography (e.g., a gradient of methanol in dichloromethane). Consider reverse-phase chromatography if streaking persists. |
| Product is water-soluble, leading to loss during workup. | Inherent property of the PEG chain. | Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the product in water and improve extraction into the organic layer. Perform multiple extractions with the organic solvent. |
Data Presentation
The selective mono-acylation of symmetrical diols is a well-documented challenge. The following table presents data from analogous reactions to illustrate how different conditions can affect the yield and selectivity of mono-protection. While not specific to this compound, these examples provide valuable insights into strategies for optimizing the synthesis.
| Diol | Acylating Agent | Catalyst/Method | Yield of Mono-protected Product | Selectivity (Mono:Di) | Reference |
| Symmetric 1,n-diols | Acetyl chloride | Adsorbed on silica gel | Quantitative | Highly selective for mono-acylation | [4] |
| Symmetrical diols | Benzyl bromide | Silver(I) oxide (Ag₂O) | Good to excellent | Highly selective for mono-protection | [5] |
| Symmetrical diols | Carboxylic acids | Resin-bound triphenylphosphine | Good to excellent | High selectivity for mono-esterification | [6] |
| 1,4-butanediol | 3,4-dihydro-2H-pyran | 10-camphorsulfonic acid (Flow reactor) | Moderate | Improved selectivity over batch reaction | [7] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative method and may require optimization for specific laboratory conditions.
Materials:
-
Hexaethylene glycol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable non-nucleophilic base
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of hexaethylene glycol (e.g., 2-3 equivalents) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1 equivalent) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure the formation of the mono-alkoxide.
-
Boc Protection: Cool the reaction mixture back to 0 °C. Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, followed by a gradient of methanol in dichloromethane) to isolate the pure this compound.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Facile and highly selective monoacylation of symmetric diols adsorbed on silica gel with acetyl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 6. Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
Addressing solubility issues of Hydroxy-PEG6-Boc conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Hydroxy-PEG6-Boc conjugates.
Troubleshooting Guide
Low solubility of this compound conjugates can be a significant hurdle during synthesis, purification, and formulation. This guide offers a systematic approach to diagnosing and resolving these challenges.
Issue: My this compound conjugate is poorly soluble in my desired solvent.
The solubility of these conjugates is influenced by a combination of the hydrophilic PEG6 chain, the hydrophobic Boc protecting group, and the physicochemical properties of the conjugated molecule.[1]
Initial Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. This compound itself is generally soluble in a range of polar aprotic and chlorinated organic solvents.[1][2][3] Start by attempting to dissolve the conjugate in a small amount of a strong organic solvent.
-
Co-Solvent Systems: If solubility in a single solvent is limited, a co-solvent system can be effective. A mixture of dichloromethane (B109758) (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) can be a powerful combination for dissolving challenging compounds.[4]
-
Mechanical Assistance:
-
Gentle Heating: In some cases, gently warming the solution can increase solubility. However, this should be done with caution to avoid degradation of the conjugate. It is advisable to test this on a small scale first.[4]
Logical Workflow for Addressing Solubility Issues:
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Qualitative Solubility of Boc-NH-PEG6-amine
| Solvent Classification | Solvent | Qualitative Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Acetonitrile (ACN) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Chloroform | Slightly Soluble | |
| Protic | Water | Soluble |
| Methanol | Slightly Soluble | |
| Nonpolar | Ethyl Acetate | Slightly Soluble |
This table is based on information from various chemical suppliers and technical data sheets. "Soluble" indicates general solubility, while "Slightly Soluble" suggests limited solubility.[1]
Q2: How does the conjugated molecule affect the solubility of the this compound conjugate?
The properties of the molecule conjugated to the this compound linker will significantly impact the overall solubility of the conjugate. If you conjugate a highly hydrophobic drug, it can counteract the solubilizing effect of the PEG chain, leading to poor aqueous solubility.[5][6] The principle of "like dissolves like" is crucial; a highly nonpolar conjugate will require a more nonpolar solvent system.[7]
Q3: Can I improve the aqueous solubility of my conjugate by removing the Boc group?
Yes, in many cases, removing the hydrophobic Boc protecting group can improve the aqueous solubility of the conjugate.[8] The deprotection exposes a more polar amine group, which can enhance interactions with water. This is typically achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM.[9] However, you must ensure that this deprotection step is compatible with the stability of your conjugated molecule and your overall experimental design.
Q4: At what point should I be concerned about low solubility affecting my reaction efficiency?
Poor solubility can directly lead to low reaction efficiency, such as in coupling reactions, because the reactants are not fully available to interact.[4] If you observe incomplete reactions or the formation of precipitates during your experiment, it is highly likely that solubility is a contributing factor. Ensure that all components are fully dissolved before initiating the reaction.
Q5: How can I quantitatively determine the solubility of my this compound conjugate?
For precise applications, an experimental determination of solubility is recommended. The equilibrium saturation method is a standard approach.
Experimental Protocol: Quantitative Solubility Determination
This protocol outlines a general method for determining the equilibrium solubility of a this compound conjugate in a specific solvent.
Objective: To determine the saturation solubility of the conjugate at a defined temperature.
Materials:
-
This compound conjugate
-
Selected solvent of high purity
-
Vials with tight-fitting caps
-
Constant temperature shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another quantitative analytical method.
-
Volumetric flasks and pipettes
Experimental Workflow for Quantitative Solubility Measurement:
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the this compound conjugate to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[7]
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
Centrifuge the vials to pellet the excess undissolved solid.[10]
-
Carefully collect the supernatant and filter it through a syringe filter (0.22 µm) to remove any remaining particulates.
-
-
Quantification:
-
Prepare a series of standard solutions of the conjugate with known concentrations.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of your analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated method like HPLC.[3]
-
Construct a calibration curve from the analysis of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of the conjugate in the diluted sample by interpolating from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mmol/L.[3]
-
Note on Data Presentation:
For effective comparison, it is recommended to present the determined quantitative solubility data in a structured table, as shown below for a hypothetical conjugate.
Hypothetical Quantitative Solubility Data for "Drug-X-PEG6-Boc" at 25°C
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.1 |
| DMSO | > 100 |
| DMF | 85.2 |
| DCM | 55.6 |
| Acetonitrile | 12.3 |
| Ethanol | 5.8 |
References
- 1. benchchem.com [benchchem.com]
- 2. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG based random copolymer micelles as drug carriers: the effect of hydrophobe content on drug solubilization and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Degradation of the PEG Chain During Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical aspect of working with polyethylene (B3416737) glycol (PEG): preventing the degradation of the PEG chain during chemical reactions. Degradation can lead to failed conjugations, the formation of impurities, and a loss of biological activity in the final product. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you maintain the integrity of your PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PEG chain degradation during reactions?
A1: The primary culprit behind PEG chain degradation is oxidation. The ether linkages in the PEG backbone are susceptible to attack by reactive oxygen species (ROS). This oxidative degradation can be initiated or accelerated by several factors commonly encountered in a laboratory setting:
-
Exposure to atmospheric oxygen: Particularly at elevated temperatures.
-
Presence of transition metal ions: Metal ions can catalyze the formation of ROS.
-
Light exposure: UV light can promote the formation of free radicals.
-
Harsh pH conditions: Although generally stable, extreme pH levels can contribute to hydrolysis, especially at high temperatures.[1][2]
Q2: What are the common degradation products of the PEG chain?
A2: Oxidative degradation of the PEG chain typically results in chain scission, leading to a variety of byproducts. The most common degradation products include:
-
Aldehydes: Such as formaldehyde (B43269) and acetaldehyde.
-
Formic acid and other organic acids.
-
Shorter PEG chains with various end-group functionalities.
These byproducts can be reactive themselves and may lead to unintended side reactions with your target molecule, such as N-methylation or N-formylation of amine groups.[3][4]
Q3: How can I detect if my PEG reagent or PEGylated product has degraded?
A3: Several analytical techniques can be used to detect PEG degradation:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to separate and identify low-molecular-weight degradation products. A shift in the elution profile or the appearance of new peaks can indicate degradation.[][6]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can be used to identify the molecular weights of degradation products and confirm chain scission.
-
pH and Conductivity Measurement: An increase in acidity (drop in pH) and an increase in ionic conductivity can be an indicator of the formation of acidic degradation byproducts.[1][2]
Q4: Can I still use a PEG reagent that has been stored for a long time?
A4: It is highly recommended to use fresh PEG reagents whenever possible, especially for critical applications like bioconjugation. Over time, PEG can slowly degrade even under recommended storage conditions. If you must use an older reagent, it is crucial to re-analyze its purity to ensure it has not degraded. Signs of degradation include a change in appearance, a drop in pH of a solution, and the presence of new peaks in an HPLC analysis.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments that could be related to PEG chain degradation.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of PEGylated product | Degraded PEG Reagent: The reactive end-group of the PEG may have hydrolyzed, or the PEG chain itself may have degraded, producing reactive species that interfere with the conjugation. | * Use fresh PEG reagent: Always use a new vial of PEG reagent or one that has been stored properly under inert gas and protected from light. * Prepare PEG solutions immediately before use: Do not store activated PEG reagents in solution, as they can readily hydrolyze. |
| Unexpected side products in the final product | Reaction with PEG degradation byproducts: Aldehydes and acids formed from PEG degradation can react with your target molecule, leading to impurities. | * Purge with inert gas: Before starting the reaction, purge all buffers and the reaction vessel with an inert gas like argon or nitrogen to remove oxygen. * Add an antioxidant: Include a low concentration of a suitable antioxidant in your reaction mixture. |
| Inconsistent results between batches | Variability in PEG reagent quality: Different lots of PEG or the same lot used at different times may have varying levels of degradation. | * Characterize incoming PEG reagents: Perform a quality control check (e.g., by HPLC) on new batches of PEG reagents to ensure their purity and integrity. * Standardize storage conditions: Ensure all PEG reagents are stored under the same conditions (e.g., at -20°C, under argon, protected from light).[1][2] |
| Loss of biological activity of the PEGylated product | Modification by PEG degradation products: Reactive byproducts from a degraded PEG chain may have modified critical residues on the biomolecule, affecting its function. | * Implement preventative measures: Follow the best practices outlined in this guide to minimize PEG degradation during the reaction. * Optimize purification: Use a purification method that can effectively separate the desired PEGylated product from any side products. |
Data Presentation: Efficacy of Antioxidants in Preventing PEG Oxidation
While direct comparative data for preventing PEG degradation during bioconjugation reactions is limited, studies on the oxidative stability of polyethylene in other contexts provide valuable insights into the relative effectiveness of common antioxidants. The following table summarizes typical concentrations and the observed efficacy of Butylated Hydroxytoluene (BHT) and Vitamin E (α-tocopherol) in inhibiting polymer oxidation.
| Antioxidant | Typical Concentration (% w/w) | Oxidation Index (Lower is Better) | Key Considerations |
| Control (No Antioxidant) | 0% | High | Prone to significant oxidative degradation. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Low | A synthetic antioxidant that is highly effective at preventing oxidation.[7][8] |
| Vitamin E (α-tocopherol) | 0.05 - 0.2% | Moderate to Low | A natural antioxidant. Its effectiveness can be comparable to synthetic antioxidants.[7][8] |
Note: The "Oxidation Index" is a relative measure of the extent of oxidation. The specific values can vary depending on the experimental conditions. This data is illustrative and serves as a guide for selecting an appropriate antioxidant and starting concentration. It is always recommended to optimize the antioxidant concentration for your specific application.
Experimental Protocols
Protocol 1: General Procedure for Minimizing PEG Degradation During NHS Ester-Based Protein Conjugation
This protocol outlines a general procedure for the PEGylation of a protein with a PEG-NHS ester, incorporating steps to minimize the degradation of the PEG chain.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
mPEG-NHS ester reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Antioxidant (e.g., BHT or Vitamin E) stock solution in ethanol (B145695) (optional)
-
Inert gas (Argon or Nitrogen)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare all aqueous buffers and degas them by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
If using an antioxidant, add it to the reaction buffer to the desired final concentration (e.g., 0.01% BHT).
-
Allow the vial of mPEG-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
-
PEGylation Reaction:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Immediately before starting the reaction, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Add the desired molar excess of the dissolved mPEG-NHS ester to the protein solution while gently stirring.
-
Blanket the reaction vessel with an inert gas.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted mPEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and other byproducts using a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Characterization:
-
Analyze the purified product by SDS-PAGE to confirm PEGylation and by HPLC and Mass Spectrometry to assess purity and identify any potential degradation products.
-
Protocol 2: HPLC Method for Detecting PEG Degradation Products
This protocol provides a general method for the analysis of PEG degradation products using reversed-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
PEG sample for analysis
Procedure:
-
Sample Preparation:
-
Dissolve the PEG-containing sample in the mobile phase starting condition (e.g., 95% A, 5% B) to a suitable concentration.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase composition.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for amide bonds if analyzing a PEGylated peptide, or a lower wavelength for underivatized degradation products).
-
Analyze the chromatogram for the appearance of early-eluting peaks, which may correspond to polar degradation products like organic acids and aldehydes.
-
Mandatory Visualizations
Oxidative Degradation Pathway of PEG
Caption: Oxidative degradation pathway of a polyethylene glycol (PEG) chain.
Experimental Workflow for Stable PEGylation
Caption: A recommended experimental workflow to minimize PEG degradation during a PEGylation reaction.
Troubleshooting Logic for PEG Degradation
Caption: A logical workflow for troubleshooting issues related to PEG chain degradation.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in Hydroxy-PEG6-Boc reactions
Technical Support Center: Hydroxy-PEG6-Boc Reactions
Welcome to the technical support center for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the successful O-tert-butoxycarbonylation of sterically hindered PEGylated alcohols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Boc protection of the terminal hydroxyl group of a PEG6 linker.
Q1: Why is my reaction yield consistently low or the conversion incomplete?
Low yields in the O-Boc protection of a PEGylated alcohol are often due to a combination of steric hindrance and the lower nucleophilicity of the hydroxyl group compared to an amine.[1]
Possible Causes & Solutions:
-
Insufficient Reagent Activation: The bulky tert-butyl group of the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) reagent faces significant steric repulsion from the flexible PEG chain.
-
Solution 1: Add a Catalyst. Use a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) at 0.1-0.2 equivalents. DMAP activates the (Boc)₂O by forming a more reactive intermediate, which is then more readily attacked by the hydroxyl group.[1] Be aware that DMAP can also increase side reactions.
-
Solution 2: Increase Reagent Stoichiometry. Increase the amount of (Boc)₂O to 1.5-2.0 equivalents to shift the reaction equilibrium towards the product.[2]
-
-
Suboptimal Reaction Conditions: The reaction may not have sufficient energy or time to overcome the activation barrier.
-
Solution 1: Increase Reaction Temperature. Gently heat the reaction to 40-50°C. This increases the kinetic energy of the molecules, making successful collisions more likely.[1][2]
-
Solution 2: Extend Reaction Time. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS and allow it to proceed for 12-24 hours until the starting material is consumed.[2]
-
-
Inadequate Deprotonation of the Hydroxyl Group: The hydroxyl group must be deprotonated to an alkoxide to become a sufficiently strong nucleophile.
-
Solution: Use a Stronger, Non-Nucleophilic Base. While triethylamine (B128534) (TEA) is common, a stronger, more sterically hindered base like diisopropylethylamine (DIPEA) can be more effective. For severely hindered alcohols, pre-treatment with a strong base like sodium hydride (NaH) to form the sodium salt before adding (Boc)₂O can significantly improve yields.[3]
-
-
Product Loss During Workup: PEGylated products can have some water solubility, leading to loss during aqueous extraction phases.[2]
-
Solution: Modify Extraction Procedure. Ensure thorough extraction from the aqueous layer with a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297). Perform multiple extractions (3-5 times) to maximize recovery.[2]
-
Q2: I'm observing unexpected side products. What are they and how can I prevent them?
Side reactions can compete with the desired O-protection, reducing the final yield and complicating purification.
Possible Side Products & Prevention Strategies:
-
Carbonate Formation from Residual Alcohol: If using an alcohol as a solvent (e.g., methanol), it can compete with the PEG-alcohol and react with the activated (Boc)₂O.
-
Solution: Use aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (DCM), or acetonitrile (B52724) (ACN).[3]
-
-
Degradation of PEG Chain: Prolonged exposure to harsh conditions (e.g., very high temperatures or strong acids) can lead to cleavage of the ether bonds within the PEG chain.[4]
-
Solution: Use the mildest conditions possible. Optimize temperature and reaction time to the minimum required for complete conversion of the starting material.[4]
-
-
Formation of tert-Butyl Ether: While less common, under certain conditions, the hydroxyl group could be alkylated by the tert-butyl cation, a byproduct of (Boc)₂O decomposition.
-
Solution: Maintain a well-controlled reaction temperature (room temperature to 40°C) and avoid strongly acidic conditions which could promote (Boc)₂O decomposition.[2]
-
Data Summary: Reaction Condition Optimization
The following table summarizes recommended adjustments to a standard Boc protection protocol to overcome steric hindrance.
| Parameter | Standard Condition | Optimized for Steric Hindrance | Rationale |
| (Boc)₂O (eq.) | 1.1 - 1.2 | 1.5 - 2.0 | Drives the reaction forward for a less reactive, hindered alcohol.[2] |
| Base | Triethylamine (TEA) | DIPEA or NaH | A stronger base more effectively deprotonates the alcohol to the nucleophilic alkoxide.[3] |
| Catalyst | None | 0.1 - 0.2 eq. DMAP | Activates the (Boc)₂O reagent, lowering the activation energy.[1] |
| Solvent | DCM or THF | Anhydrous DCM or THF | Aprotic solvents prevent competition with the substrate; anhydrous conditions are crucial.[5] |
| Temperature | Room Temperature (RT) | RT to 50°C | Provides energy to overcome the steric barrier.[1][2] |
| Time | 4 - 12 hours | 12 - 24 hours (Monitor by TLC/LC-MS) | Allows the slower reaction to proceed to completion.[2] |
Experimental Protocols
Protocol 1: Standard Boc Protection of a Primary Alcohol
This protocol is a general starting point for the O-Boc protection of a non-hindered hydroxyl group.
-
Preparation: Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add Base: Add triethylamine (TEA) (1.5 eq).
-
Add Reagent: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) as a solid in one portion.[1]
-
Reaction: Stir the mixture at room temperature and monitor progress by TLC (e.g., 10% methanol (B129727) in DCM). The reaction is often complete within 4-12 hours.[1][2]
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous NaHCO₃ solution.[2] Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3x).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][2]
Protocol 2: Optimized Boc Protection for Sterically Hindered Hydroxy-PEG6
This protocol incorporates modifications to overcome the steric challenges presented by the PEG chain.
-
Preparation: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the Hydroxy-PEG6-linker (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Add Base & Catalyst: Add diisopropylethylamine (DIPEA) (2.0 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq). Stir for 5 minutes.
-
Add Reagent: Add (Boc)₂O (1.5 eq) dropwise as a solution in anhydrous THF.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to 40°C. Monitor the reaction progress by LC-MS every 4-6 hours until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench by the slow addition of 5% citric acid solution to neutralize the base.
-
Extraction: Extract the mixture with ethyl acetate (4x). The increased number of extractions helps recover the partially water-soluble product.
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography with a suitable gradient (e.g., ethyl acetate in hexanes, followed by methanol in DCM).[2]
Visual Guides & Workflows
The following diagrams illustrate key workflows and logical processes for your experiments.
Caption: Optimized experimental workflow for Boc protection of a hindered alcohol.
Caption: Troubleshooting flowchart for low yield in this compound reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use a standard base like sodium hydroxide? For O-protection of alcohols, strong aqueous bases like NaOH are generally avoided. They can hydrolyze the (Boc)₂O reagent and are not always compatible with organic solvents needed to dissolve the PEG linker. A non-nucleophilic organic base like TEA or DIPEA is preferred.[1]
Q2: How do I know if the steric hindrance from the PEG chain is the main problem? Steric hindrance is likely a major factor if a smaller, non-PEGylated alcohol (e.g., hexanol) reacts efficiently under your standard conditions while the Hydroxy-PEG6 linker does not. The longer and more flexible the PEG chain, the greater its effective steric volume, which can slow down the reaction rate.[6]
Q3: Is it possible to activate the hydroxyl group instead of the (Boc)₂O? Yes, this is an excellent alternative strategy. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate.[5] However, this adds extra steps to your synthesis (activation and then substitution), so direct Boc protection is often preferred for efficiency if conditions can be optimized.
Q4: My product looks pure by NMR, but the yield is low. Where could the product have gone? PEGylated molecules can be challenging to handle. Due to their structure, they can be partially soluble in both organic and aqueous phases, leading to significant product loss during work-up.[2] They can also adhere to silica (B1680970) gel during chromatography. Using a more polar eluent system or a different stationary phase may improve recovery.
Q5: Can I use an alternative to (Boc)₂O for protecting a hindered alcohol? While (Boc)₂O is the most common reagent, for extremely hindered alcohols, other protecting groups might be considered. Silyl ethers like tert-butyldimethylsilyl (TBDMS) are often used for hydroxyl protection and are known to work well with sterically crowded environments.[7][8] However, this would require changing your overall synthetic strategy as the deprotection conditions are different (TBDMS is removed by fluoride (B91410) ions, e.g., TBAF).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Proteolysis-Targeting Chimera (PROTAC) linker length using polyethylene (B3416737) glycol (PEG) derivatives.
Troubleshooting Guides
This section addresses specific issues you might encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.
Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or poor cellular permeability. The PEG linker is a critical component in enabling this complex to form effectively and for the PROTAC to reach its intracellular target.[1]
-
Potential Linker-Related Causes and Troubleshooting Steps:
-
Incorrect Linker Length: The PEG linker may be too short, causing steric hindrance, or too long, leading to an unstable or non-productive ternary complex.[2][3]
-
Solution: Synthesize and test a library of PROTACs with varying PEG linker lengths. A systematic approach, such as increasing the linker length by 2-4 PEG units at a time, can help identify the optimal length.[4]
-
-
Poor Cell Permeability: While PEG linkers can improve solubility, their overall impact on cell permeability is complex and needs to be empirically determined.[5][6][7] The flexibility of the PEG chain can sometimes allow the PROTAC to adopt conformations that shield its polar surface area, aiding in membrane traversal.[8][9]
-
Solution: Evaluate the cell permeability of your PROTACs using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider synthesizing PROTACs with different linker compositions, such as incorporating alkyl chains alongside PEG units to balance hydrophilicity and hydrophobicity.[10]
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein and E3 ligase in a way that the lysine (B10760008) residues on the target protein's surface are not accessible for ubiquitination.[1]
-
Solution: Modify the attachment points of the linker on either the target protein ligand or the E3 ligase ligand. The ideal attachment point is typically a solvent-exposed region that does not interfere with ligand binding.[11]
-
-
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" is a well-documented phenomenon in PROTAC research where high concentrations lead to the formation of non-productive binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) instead of the productive ternary complex.[12][13]
-
Potential Linker-Related Causes and Troubleshooting Steps:
-
Suboptimal Ternary Complex Stability: The linker may not be promoting positive cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of one protein increases the affinity for the second, stabilizes the ternary complex over the binary complexes.
-
Solution: A well-designed PEG linker can create favorable interactions within the ternary complex, enhancing its stability.[14] Experiment with different linker lengths and compositions to improve ternary complex cooperativity. Biophysical assays like Surface Plasmon Resonance (SPR) can be used to measure the cooperativity factor (alpha).[15]
-
-
Linker Flexibility: A highly flexible PEG linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.
-
Solution: Consider introducing some rigidity into the linker by incorporating elements like piperazine (B1678402) or piperidine (B6355638) rings alongside the PEG chain.[16] This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.[17]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] The PEG linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[14] The length and flexibility of the PEG linker are crucial for achieving an optimal orientation of the two proteins for efficient ubiquitination and subsequent degradation of the target protein.[18]
Q2: What are the advantages and disadvantages of using PEG linkers compared to alkyl linkers?
| Feature | PEG Linkers | Alkyl Linkers |
| Advantages | - Enhanced water solubility.[10][18]- Can improve cell permeability in some cases.[18]- Synthetically versatile for easy length modification.[4][19] | - Provide more rigidity, which can pre-organize the PROTAC.[17]- Can enhance cell permeability due to increased lipophilicity.[17] |
| Disadvantages | - High flexibility can lead to an entropic penalty upon binding.[17]- May have reduced metabolic stability.[16] | - Poor water solubility can be a challenge.[16]- Can be more synthetically challenging to modify in a systematic way. |
Q3: How do I choose the initial PEG linker length to screen for my PROTAC?
There is no universal starting point, as the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[14] However, a common strategy is to start with a small library of PROTACs with varying PEG linker lengths. A typical starting range could be from 2 to 8 PEG units (approximately 7 to 25 atoms in length). It is crucial to test a range of lengths to identify the optimal configuration for your specific system.[20]
Q4: Can the composition of the PEG linker, beyond its length, affect PROTAC activity?
Yes, the composition of the linker is also critical. Incorporating other chemical moieties alongside PEG units can significantly impact a PROTAC's properties. For example, adding rigid elements like piperazine or triazole rings can improve conformational stability and cell permeability.[16] The choice of linker composition should be guided by the need to balance solubility, permeability, and the conformational requirements for efficient ternary complex formation.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.
Table 1: Effect of PEG Linker Length on BRD4 Degradation [2][20]
| PROTAC Compound | Number of PEG Units | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | 2 | >1000 | <20 | MV4-11 |
| PROTAC-B | 3 | 25 | >95 | MV4-11 |
| PROTAC-C | 4 | 8 | >98 | MV4-11 |
| PROTAC-D | 5 | 15 | >95 | MV4-11 |
| PROTAC-E | 0 | < 0.5 | > 90 | H661 |
| PROTAC-F | 1 | > 5 | ~50 | H661 |
| PROTAC-G | 4-5 | < 0.5 | > 90 | H661 |
Data Footnotes: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved. Lower DC50 and higher Dmax values indicate better performance.
Table 2: Effect of Linker Length on TBK1 Degradation [4][20]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No Degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | > 75 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation [1][21][22]
This protocol describes the quantification of target protein degradation in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[2]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis [15][24][25]
This protocol is used to measure the binding kinetics and affinity of binary and ternary complexes.
-
Chip Preparation and Ligand Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD,binary).
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the other binary binding affinity.
-
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the target protein and a varying concentration of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex (KD,ternary).
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary and ternary dissociation constants: α = KD,binary / KD,ternary.
-
α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Troubleshooting decision tree for low PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability | Semantic Scholar [semanticscholar.org]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. aragen.com [aragen.com]
- 16. precisepeg.com [precisepeg.com]
- 17. chempep.com [chempep.com]
- 18. benchchem.com [benchchem.com]
- 19. biochempeg.com [biochempeg.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Progress of a Hydroxy-PEG6-Boc Reaction
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the monitoring of the Boc (tert-butyloxycarbonyl) protection of Hydroxy-PEG6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the "Hydroxy-PEG6-Boc reaction"?
This reaction typically refers to the N-Boc protection of Hydroxy-PEG6-amine. In this process, the primary amine group of the Hydroxy-PEG6-amine is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base to form a Boc-protected amine. The hydroxyl group generally remains unaffected under these conditions.[1] This protection strategy is crucial for directing subsequent chemical reactions to other functional groups.[2]
Q2: What are the primary methods for monitoring the reaction progress?
The most common and effective techniques for monitoring the progress of the this compound reaction are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][][4]
Q3: How do I interpret the results from different monitoring techniques?
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to visualize the consumption of the starting material and the formation of the product.[5] The Boc-protected product is less polar than the starting amine, so it will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.[1] Staining the plate with ninhydrin (B49086) is particularly useful, as it will develop a colored spot for the primary amine of the starting material but not for the protected product.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that confirms the progress of the reaction by tracking the disappearance of the mass peak corresponding to the starting material and the appearance of a new peak corresponding to the molecular weight of the desired Boc-protected product.[1][6] It is highly sensitive and can also help identify any side products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the appearance of a characteristic singlet peak around 1.4 ppm, which corresponds to the nine protons of the tert-butyl group on the Boc protector.[8] Concurrently, the signals corresponding to the protons near the amine in the starting material will shift, indicating the formation of the carbamate.
Comparison of Monitoring Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| TLC | Qualitative assessment of starting material, product, and major byproducts. | Fast, inexpensive, simple setup.[5] | Low resolution, not quantitative, can be difficult with highly polar compounds. |
| LC-MS | Quantitative data on reactant/product ratio, confirmation of molecular weights, detection of minor impurities.[6][7] | High sensitivity and specificity, provides molecular weight confirmation.[9] | Requires more complex equipment, sample preparation can be more involved.[8] |
| NMR | Detailed structural information, confirmation of Boc group addition, can be quantitative.[9][10] | Non-destructive, provides unambiguous structural data.[8] | Lower sensitivity, requires higher sample concentration, more expensive instrumentation.[8] |
Troubleshooting Guide
This section addresses common issues encountered during the Boc protection of Hydroxy-PEG6-amine.
Problem: My reaction is incomplete, and TLC/LC-MS shows significant remaining starting material.
-
Possible Cause 1: Insufficient Reagents.
-
Solution: Ensure the stoichiometry is correct. Typically, a slight excess (1.1-1.5 equivalents) of (Boc)₂O is used to drive the reaction to completion.[1] The amount of base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), should also be adequate (1.5-2.0 equivalents) to neutralize the acid byproduct and facilitate the reaction.[1]
-
-
Possible Cause 2: Suboptimal Reaction Time or Temperature.
-
Solution: Many Boc protection reactions proceed well at room temperature, but if the reaction is sluggish, consider extending the reaction time.[1] Monitor every few hours until the starting material is consumed. Gentle heating (e.g., to 40°C) can also increase the reaction rate, but should be done cautiously to avoid potential side reactions.[1]
-
-
Possible Cause 3: Inadequate Base.
-
Solution: The reaction requires a non-nucleophilic base to proceed efficiently. Ensure you have added an appropriate base like TEA or DIPEA. The absence of a base can lead to a stalled or very slow reaction.[1]
-
-
Possible Cause 4: Poor Solubility.
-
Solution: The starting material must be fully dissolved for the reaction to proceed efficiently. If solubility is an issue in your chosen solvent (e.g., Dichloromethane (B109758) - DCM), consider alternative anhydrous solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF).[6]
-
Summary of Troubleshooting for Incomplete Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low Conversion (Starting material remains) | Insufficient (Boc)₂O | Increase equivalents of (Boc)₂O to 1.1-1.5.[1] |
| Low reaction temperature | Increase temperature to room temperature or 40°C.[1] | |
| Short reaction time | Extend reaction time and monitor by TLC/LC-MS.[1] | |
| Absence of base | Add 1.5-2.0 equivalents of TEA or DIPEA.[1] |
Problem: I am observing unexpected spots/peaks in my TLC/LC-MS analysis.
-
Possible Cause 1: Formation of N,N-di-Boc protected amine.
-
Solution: This can occur when a significant excess of (Boc)₂O is used, particularly with a catalyst like DMAP.[1] Reduce the equivalents of (Boc)₂O to be closer to 1.1.
-
-
Possible Cause 2: O-Boc Formation.
-
Solution: While the amine is significantly more nucleophilic than the hydroxyl group, O-Boc formation at the hydroxyl end can occur under forcing conditions.[1] Use milder conditions (room temperature) and avoid a large excess of reagents to maintain chemoselectivity.
-
-
Possible Cause 3: Impure Starting Materials.
-
Solution: Confirm the purity of your Hydroxy-PEG6-amine starting material before beginning the reaction. Impurities in the starting material will carry through and complicate analysis and purification.
-
Problem: My TLC plate is streaky and difficult to interpret.
-
Possible Cause: High Polarity of PEG Compounds.
-
Solution: PEGylated molecules are known to be highly polar and can streak on silica (B1680970) gel plates.[6] Try using a more polar eluent system, such as increasing the percentage of methanol (B129727) in dichloromethane (e.g., from 5% to 10-15%). Adding a small amount of ammonium (B1175870) hydroxide (B78521) to the mobile phase can sometimes improve spot shape for amine-containing compounds.
-
Experimental Protocols
Protocol 1: Boc Protection of Hydroxy-PEG6-amine
This protocol outlines a general procedure for the Boc protection reaction.
-
Dissolution: Dissolve Hydroxy-PEG6-amine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to the solution.
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents), either as a solid or dissolved in a small amount of anhydrous DCM.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress periodically (e.g., every 1-2 hours) using TLC or LC-MS.[11]
-
Work-up: Once the reaction is complete (i.e., the starting amine is no longer visible by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1] Separate the organic layer, and extract the aqueous layer with DCM (3x).[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1] Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).[1][12]
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture using a capillary tube.
-
Spotting: Spot the aliquot onto a silica gel TLC plate. Also spot the starting material as a reference.
-
Elution: Develop the plate using an appropriate mobile phase, such as 5-10% methanol in dichloromethane.[1][12]
-
Visualization: Visualize the spots under UV light (if applicable) and then stain with a ninhydrin solution. Gently heat the plate to develop the stain.
-
Analysis: The starting amine will appear as a colored spot with ninhydrin and have a lower Rf value. The Boc-protected product will not stain with ninhydrin and will have a higher Rf value.[1] The reaction is complete when the starting material spot is no longer visible.
Visualizations
Reaction Monitoring Workflow
Caption: A general workflow for monitoring the progress of a this compound reaction.
Troubleshooting Incomplete Reactions
Caption: A decision tree for troubleshooting an incomplete Boc protection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Challenges in the Purification of PEGylated Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and Frequently Asked questions (FAQs) to address common challenges encountered during the purification of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated compounds?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture.[][2] This heterogeneity is the primary challenge during purification and includes:
-
Unreacted Protein: The original, unmodified biomolecule.
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[][3]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[4]
Q2: What are the most common methods for purifying PEGylated compounds?
The most widely used purification techniques for PEGylated proteins are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity. These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[][5]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG chains can alter a protein's hydrophobicity, enabling separation from the native protein and among different PEGylated species, particularly when using high molecular weight PEG (>20 kDa).[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It is particularly useful for analyzing and purifying smaller PEGylated molecules and for separating positional isomers.[][3]
Non-chromatographic techniques like Tangential Flow Filtration (TFF) and Aqueous Two-Phase Systems (ATPS) are also employed, often for initial purification or buffer exchange steps.[6][7]
Q3: How do I monitor the success of my purification process?
Several analytical techniques are essential for assessing the purity and characteristics of your PEGylated compound throughout the purification process:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A common technique to visualize the increase in apparent molecular weight after PEGylation and to assess the presence of unreacted protein.
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC is used to determine purity and detect aggregates, while RP-HPLC and IEX-HPLC can resolve different PEGylated species.[8]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and LC-MS provide accurate molecular weight determination of the conjugate, confirming the degree of PEGylation and helping to identify conjugation sites through peptide mapping.[8][9]
Q4: Can positional isomers of PEGylated proteins be separated?
Yes, separating positional isomers is possible but challenging. As they have the same molecular weight, SEC is not effective. High-resolution techniques like Ion Exchange Chromatography (IEX) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are the methods of choice. The separation in IEX is based on subtle differences in surface charge distribution due to the different locations of the PEG chain.[] RP-HPLC can separate isomers based on minor differences in hydrophobicity.[3][10] A recent study demonstrated a method using RP-UPLC after tryptic digestion to quantify positional isomers at the peptide level.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated compounds using various chromatography techniques.
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of PEGylated product from unreacted protein. | The molecular weight difference is less than two-fold, which is the general guideline for effective SEC separation.[5] | - Use a longer column to increase resolution.- Use a column with a smaller particle size for higher efficiency.- Consider an alternative technique like IEX or HIC if the size difference is minimal. |
| Co-elution of unreacted PEG with the PEGylated product. | The hydrodynamic radius of the unreacted PEG is similar to that of the product. | - Use a column with a smaller pore size to better resolve smaller molecules.[11]- If the product is significantly larger than the PEG, ensure the column's fractionation range is appropriate.- Consider RP-HPLC or HIC as orthogonal methods. |
| Low recovery of the PEGylated compound. | - Non-specific binding to the column matrix.- Protein precipitation on the column. | - Ensure the column is thoroughly equilibrated with the mobile phase.- Add agents like arginine to the mobile phase to suppress hydrophobic interactions.- Check the solubility of your PEGylated protein in the chosen mobile phase and adjust buffer conditions if necessary. |
| Peak tailing or broad peaks. | - PEG-mediated interaction with silica-based stationary phases.[11]- Sample viscosity is too high. | - Use a column with a non-silica-based matrix or a coated silica (B1680970) phase.- Dilute the sample or reduce the sample load.- Optimize the mobile phase composition. |
Ion Exchange Chromatography (IEX)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of mono-, di-, and multi-PEGylated species. | - The "charge shielding" effect of PEG reduces the net charge difference between species.- The salt gradient is too steep. | - Optimize the pH of the mobile phase; small changes can significantly impact surface charge.[12]- Use a shallower salt gradient for elution.[13]- For an anion exchanger, increasing the buffer pH may improve separation. For a cation exchanger, decreasing the pH may be beneficial.[14] |
| Unreacted native protein co-elutes with the PEGylated product. | - Inadequate resolution under the current conditions.- The charge difference between the native and PEGylated protein is minimal at the chosen pH. | - Adjust the pH to maximize the charge difference between the two species.[15]- Employ a shallower salt gradient.- Consider a different IEX resin with higher selectivity. |
| Low recovery of the PEGylated conjugate. | - The conjugate is binding too strongly to the resin.- The PEGylated protein has precipitated on the column. | - Increase the final salt concentration in the elution buffer.[14]- If strong binding persists, consider altering the pH to reduce the protein's charge.- Verify the solubility of the conjugate in the buffer system and consider adding stabilizers. |
| Low binding capacity for the PEGylated protein. | Steric hindrance from the large PEG chain prevents access to the binding sites within the resin pores. | - Use a resin with a larger pore size or a "tentacular" ligand chemistry designed for large molecules. Agarose-based ion exchangers have shown higher dynamic binding capacities for PEGylated proteins.[16] |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of the PEGylated product. | The conjugate binds too strongly to the hydrophobic resin. | - Use a less hydrophobic resin (e.g., Butyl instead of Phenyl).- Decrease the salt concentration in the binding buffer.- Add organic modifiers (e.g., isopropanol) or non-ionic detergents to the elution buffer to reduce hydrophobic interactions. |
| Poor resolution between PEGylated species. | The difference in hydrophobicity between the species is insufficient. This is more common when using smaller PEG chains.[5] | - Optimize the salt type and concentration in the mobile phase.- Use a shallower gradient for elution.- HIC is often more effective for PEG chains >20 kDa where the hydrophobicity change is more significant.[5] |
| Precipitation of the PEGylated protein upon salt addition. | The high salt concentration required for binding exceeds the solubility limit of the protein. | - Screen for the lowest salt concentration that still allows for binding.- Perform the purification at a lower temperature (e.g., 4°C).- Add stabilizing excipients to the buffers. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of positional isomers. | Insufficient column resolving power or suboptimal mobile phase conditions. | - Use a column with a different stationary phase (e.g., C4 or C18) to exploit subtle differences in hydrophobicity.[17]- Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.- Increase the column temperature (e.g., to 45°C) to improve peak shape and resolution.[17] |
| Distorted or broad peak shapes. | - Unwanted interactions with the stationary phase.- The polydispersity of the PEG chain itself. | - Use a mobile phase with a suitable organic modifier (e.g., acetonitrile) and an ion-pairing agent (e.g., trifluoroacetic acid - TFA).- Consider using a different column chemistry. |
| Low recovery. | Irreversible binding to the column or on-column precipitation. | - Adjust the gradient to ensure complete elution (e.g., increase the final percentage of organic solvent).- Lower the sample concentration.- Ensure the sample is fully solubilized in the initial mobile phase. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the purification of PEGylated proteins using different chromatography methods.
Table 1: Comparison of Purification Methods for Mono-PEGylated Proteins
| Protein | PEG Size (kDa) | Purification Method | Purity (%) | Recovery/Yield (%) | Reference |
| Ribonuclease A | 20 | Hydrophobic Interaction Chromatography (HIC) | 97 | ~85 | [4] |
| Ribonuclease A | 20 | Size Exclusion Chromatography (SEC) | Comparable to HIC | 65 | [4] |
| Bovine Serum Albumin | 30 | Anion Exchange Chromatography (AEX) | >90 | Not Specified | [16] |
| PEG G-CSF | Not Specified | Size Exclusion Chromatography (SEC) | >99 | Not Specified | [11] |
Table 2: Dynamic Binding Capacity of Anion Exchange Resins for Native and PEGylated BSA
| Resin Type | Native BSA (mg/mL) | 12 kDa PEG-BSA (mg/mL) | 30 kDa PEG-BSA (mg/mL) |
| Agarose-based | >100 | ~25 | ~15 |
| Other commercial resins | 40-80 | 5-15 | <5 |
| Data extrapolated from breakthrough studies. The decrease in dynamic binding capacity is significant after PEGylation, especially with larger PEG chains.[16] |
Experimental Protocols
Protocol 1: Purification of a Mono-PEGylated Protein using Ion Exchange Chromatography (IEX)
This protocol is a general guideline and should be optimized for the specific protein and PEG conjugate.
-
Column Selection: Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the target PEGylated protein. Resins with larger pore sizes are recommended.[16]
-
Buffer Preparation:
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0 (for anion exchange) or 20 mM MES, pH 6.0 (for cation exchange).
-
Elution Buffer (Buffer B): Binding buffer containing 1 M NaCl.
-
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the outlet stream are stable and match that of the buffer.
-
Sample Preparation and Loading:
-
Adjust the pH and conductivity of the PEGylation reaction mixture to match the Binding Buffer. This can be done by dilution or buffer exchange using a desalting column or TFF.
-
Filter the sample through a 0.22 µm filter to remove any precipitates.
-
Load the prepared sample onto the equilibrated column.
-
-
Washing: Wash the column with 3-5 CV of Binding Buffer to remove any unbound material, including unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of 0-50% Elution Buffer over 20 CV. The PEGylated species are expected to elute at a lower salt concentration than the native protein due to charge shielding.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or SEC-HPLC to identify the fractions containing the purified mono-PEGylated protein.
-
Pooling: Pool the fractions containing the product of desired purity.
Protocol 2: Analysis of PEGylated Protein and Unreacted PEG using RP-HPLC
This protocol is suitable for analytical assessment of a PEGylation reaction mixture.
-
Column: C4 or C18 reversed-phase column (e.g., Jupiter 5µm C4, 300Å).[17]
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.085% TFA in 90% acetonitrile/10% water.[17]
-
-
System Setup:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Quench the PEGylation reaction mixture (e.g., with an equal volume of 1% TFA). Dilute the sample in Mobile Phase A.
-
Injection: Inject 10-15 µg of total protein onto the column.[17]
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 20% to 65% B over 25 minutes.[17]
-
Data Analysis: Integrate the peaks corresponding to the unreacted protein and the different PEGylated species to determine the reaction conversion and product distribution.
Visualizations
Caption: Complexity of a typical PEGylation reaction mixture.
Caption: A common two-step chromatographic purification workflow.
Caption: Troubleshooting logic for poor IEX separation.
References
- 2. researchgate.net [researchgate.net]
- 3. Positional isoform analysis of PEGylated biotherapeutic protein using a novel peptide-based reversed-phase liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repligen.com [repligen.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 14. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.cn]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Best practices for handling and storing Hydroxy-PEG6-Boc
Welcome to the technical support center for Hydroxy-PEG6-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for handling, storing, and utilizing this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule featuring a six-unit polyethylene (B3416737) glycol (PEG) chain. One terminus of the PEG chain is capped with a hydroxyl (-OH) group, while the other end contains an amine group protected by a tert-butyloxycarbonyl (Boc) group. The PEG spacer imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules.
Its primary applications are in bioconjugation and drug development, where it is used as a linker to connect molecules. For example, it is utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] The bifunctional nature allows for the sequential attachment of two different molecular entities.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of the compound, it is recommended to store this compound under the following conditions:
-
Temperature: Sealed in a dry environment at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[2][3]
-
Protection: Protect from moisture and light. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
Q3: In which solvents is this compound soluble?
While specific quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be inferred based on its structural components: a hydrophilic PEG chain and a lipophilic Boc group. This dual nature allows for solubility in a range of common laboratory solvents.
| Solvent Classification | Solvent | Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds.[4] |
| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for a wide range of organic compounds.[4] | |
| Acetonitrile (ACN) | Soluble | PEGs are known to be soluble in acetonitrile.[5] | |
| Chlorinated | Dichloromethane (B109758) (DCM) | Soluble | Often used as a solvent for reactions involving Boc-protected compounds.[4][5] |
| Protic | Water | Soluble | The hydrophilic PEG chain enhances solubility in aqueous media.[4][5] |
| Methanol | Soluble | PEGs are generally soluble in alcohols.[5] | |
| Ethanol | Soluble | PEGs are generally soluble in alcohols.[5] | |
| Nonpolar | Diethyl Ether | Slightly Soluble / Insoluble | PEGs have limited solubility in ether.[5] |
| Hexanes | Insoluble | As a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker.[5] |
Note: "Soluble" indicates that the compound is generally soluble, though the exact concentration for saturation may vary. For precise applications, it is recommended to experimentally determine the solubility in the specific solvent system being used.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Boc Deprotection
Q4: I am observing incomplete Boc deprotection. What could be the cause and how can I resolve it?
Incomplete deprotection of the Boc group is a common issue. Here are potential causes and solutions:
-
Insufficient Acid: The Boc group is cleaved under acidic conditions. Ensure that a sufficient excess of acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is used. A common protocol involves using a 1:1 mixture of TFA and a solvent like dichloromethane (DCM).
-
Short Reaction Time: The deprotection reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 1-2 hours at room temperature.
-
Presence of Scavengers: The intermediate tert-butyl cation formed during deprotection can re-alkylate the unprotected amine or other nucleophiles. While less common with simple amines, for sensitive substrates, the addition of a scavenger like anisole (B1667542) or thioanisole (B89551) may be necessary.
-
Water Content: While some protocols use aqueous acid, anhydrous conditions are generally preferred for clean deprotection. Ensure your solvents are dry.
Conjugation Reactions
Q5: My PEGylation reaction yield is low. What are the common causes?
Low yields in PEGylation reactions can be attributed to several factors:
-
Suboptimal Reaction pH: The optimal pH is critical and depends on the reactive chemistry. For reactions involving the amine (after Boc deprotection) with N-hydroxysuccinimide (NHS) esters, a pH of 7.2-8.5 is generally recommended to ensure the amine is deprotonated and nucleophilic.[6]
-
Hydrolysis of Reagents: Activated esters, such as NHS esters, are susceptible to hydrolysis in aqueous buffers, which competes with the desired conjugation reaction.[6][7] Always use freshly prepared solutions of activated molecules.
-
Steric Hindrance: The target functional group on your molecule of interest may be sterically hindered, preventing efficient reaction with the PEG linker.
-
Incorrect Molar Ratio: An insufficient molar excess of the PEG reagent can lead to incomplete conjugation. A 5- to 20-fold molar excess of the PEG reagent is a common starting point for optimization.[7]
-
Low Protein Stability: The reaction conditions may be destabilizing your protein, leading to unfolding and reduced reactivity. Consider performing the reaction at a lower temperature (e.g., 4°C).[8]
Q6: I am observing aggregation of my protein during the PEGylation reaction. How can I prevent this?
Protein aggregation is a significant challenge in PEGylation. Here are some strategies to mitigate it:
-
Optimize Reaction Conditions:
-
Lower the Temperature: Performing the reaction at 4°C can slow down the reaction rate and reduce aggregation.[9]
-
Control Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions. Try reducing the protein concentration in the reaction mixture.[8]
-
Stepwise Addition of PEG: Adding the activated PEG reagent in smaller portions over time can favor intramolecular modification over intermolecular cross-linking.[9]
-
-
Use Stabilizing Excipients: The addition of stabilizing agents to the reaction buffer can help prevent aggregation.[9]
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) can act as protein stabilizers.[9]
-
Amino Acids: Arginine and glycine (B1666218) are known to suppress protein aggregation.[9]
-
-
Consider Alternative PEGylation Strategies: If aggregation persists, consider using a different PEGylation chemistry or site-specific PEGylation techniques to avoid cross-linking.[9]
Purification of PEGylated Conjugates
Q7: What are the main challenges in purifying my this compound conjugate, and which methods are recommended?
The primary challenge in purifying PEGylated compounds is the heterogeneity of the reaction mixture, which can contain the desired conjugate, unreacted starting materials, and potentially multi-PEGylated species or positional isomers.[10]
Common purification techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size (hydrodynamic radius). It is very effective at removing smaller unreacted molecules from the larger PEGylated product.[10][]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. PEGylation can "shield" the charges on a protein, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated form.[10][]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. The PEG chain itself has hydrophobic characteristics that can be exploited for separation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller molecules and analytical purposes, RP-HPLC can provide high-resolution separation.[]
Q8: I am having trouble separating my PEGylated protein from the unreacted protein using Ion Exchange Chromatography (IEX). What could be the issue?
A common issue with IEX purification of PEGylated proteins is the "charge shielding" effect of the PEG chain.[10] The neutral, flexible PEG can mask the surface charges of the protein, leading to poor separation from the un-PEGylated form.
Troubleshooting Tips:
-
Optimize pH: Small changes in the pH of the mobile phase can significantly impact the net charge of the protein and its interaction with the resin.
-
Use a Shallow Gradient: A shallow salt gradient is often more effective than a step elution for separating species with small charge differences.[10]
-
Consider Resin Pore Size: The large size of the PEG chain may prevent the protein from accessing the binding sites within the resin pores. Using a resin with a larger pore size might improve binding.[10]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound using TFA
This protocol outlines the standard procedure for removing the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To neutralize any remaining acid, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, Hydroxy-PEG6-NH₂.
-
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Hydroxy-PEG6-Boc
For researchers, scientists, and drug development professionals, the precise characterization of building blocks like Hydroxy-PEG6-Boc is fundamental to ensuring the quality, reproducibility, and efficacy of final products such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides an objective comparison of the primary analytical methods used to verify the identity, purity, and structure of this compound, presenting supporting data and detailed experimental protocols.
This compound (tert-butyl (20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate)) is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C19H38O9 and it has a molecular weight of 410.50 g/mol [1]. A multi-technique approach is essential for its comprehensive characterization.
Comparison of Primary Analytical Techniques
The characterization of this compound relies on a combination of chromatographic and spectroscopic methods. Each technique provides unique and complementary information.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Purity, quantification of impurities, retention time. | High resolution and sensitivity for purity assessment; accurate quantification.[][3] | Lacks structural information; requires a universal detector (e.g., ELSD, CAD) as the molecule lacks a strong UV chromophore.[4][5] |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Unambiguous structural confirmation, connectivity of atoms, purity estimation (qNMR). | Provides detailed structural information for definitive identification.[6][7] | Lower sensitivity compared to MS; can have overlapping signals from the PEG chain.[6][7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation, identification of impurities. | High sensitivity and mass accuracy for unequivocal identity confirmation.[8][9] | Provides limited information on structure and isomerism without fragmentation (MS/MS).[7] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Identification of functional groups (e.g., C=O, O-H, C-O-C). | Fast and non-destructive method to confirm the presence of key chemical bonds.[10] | Provides limited information on the overall molecular structure and purity. |
Quantitative Data Summary
A summary of expected quantitative results from each analytical technique provides a benchmark for successful characterization.
Table 1: HPLC Purity Analysis
| Parameter | Typical Value | Notes |
| Purity | >99% | As determined by peak area percentage.[1] |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating compounds based on hydrophobicity.[5][11] |
| Mobile Phase | Water/Acetonitrile (B52724) gradient with 0.1% TFA | TFA helps to improve peak shape.[11][12] |
| Detector | ELSD, CAD, or Refractive Index (RID) | Necessary due to the lack of a strong UV chromophore.[5] |
Table 2: Mass Spectrometry Data
| Parameter | Expected Value | Notes |
| Molecular Formula | C19H38O9 | |
| Molecular Weight | 410.50 | |
| Ionization Mode | Positive ESI | Electrospray ionization is a soft technique suitable for PEG compounds.[7][9] |
| [M+H]⁺ | m/z 411.25 | |
| [M+Na]⁺ | m/z 433.23 | Sodium adducts are common with PEG compounds.[7] |
Table 3: NMR Spectroscopy Data (Solvent: CDCl₃)
| Technique | Assignment | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | -C(CH₃ )₃ (Boc group) | ~1.45 (singlet, 9H) | Characteristic signal for the tert-butyl group.[5] |
| -O-CH₂ -CH₂ -O- (PEG backbone) | ~3.6-3.7 (multiplet) | Represents the repeating ethylene (B1197577) glycol units.[5][13] | |
| -CH₂ -OH (Terminal alcohol) | ~3.75 (triplet) | Protons adjacent to the terminal hydroxyl group. | |
| ¹³C NMR | -C (CH₃)₃ (Boc group) | ~28 | |
| -O-CH₂ -CH₂ -O- (PEG backbone) | ~60-72 | A series of peaks corresponding to the PEG carbons.[13] | |
| C =O (Boc carbonyl) | ~156 |
Table 4: FTIR Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| C-H (Alkane) | 2850-3000 | Stretching |
| C=O (Carbonyl) | ~1700 | Stretching[14] |
| C-O-C (Ether) | ~1100 (strong) | Stretching[15] |
Comparison with an Alternative Linker: Boc-NH-PEG6-amine
To provide context, the analytical data for this compound can be compared to a structurally similar linker, Boc-NH-PEG6-amine, where the terminal hydroxyl group is replaced by an amine.
| Parameter | This compound | Boc-NH-PEG6-amine |
| Molecular Formula | C19H38O9 | C19H40N2O8 |
| Molecular Weight | 410.50 g/mol | 424.53 g/mol [9] |
| Key ¹H NMR Difference | Signal for -CH₂-OH protons (~3.75 ppm) | Signal for -CH₂-NH₂ protons (~2.8-3.0 ppm) |
| Key FTIR Difference | Broad O-H stretch (3200-3600 cm⁻¹) | N-H stretch (3300-3500 cm⁻¹, may show two bands) |
| Expected [M+H]⁺ | m/z 411.25 | m/z 425.28[9] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible analytical data.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound sample.
-
Methodology:
-
System: HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.[12]
-
Gradient: A typical linear gradient would be from 10% to 90% Mobile Phase B over 15 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detector: Evaporative Light Scattering Detector (ELSD). Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C.[5]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[5]
-
Analysis: Inject the sample. Calculate purity by dividing the main peak area by the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
LC System: Use the same LC conditions as described in the HPLC protocol.
-
MS System: Couple the LC eluent to an electrospray ionization (ESI) source of a mass spectrometer.[11]
-
MS Settings (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C[5]
-
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in the initial mobile phase.[5][9]
-
Analysis: Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the expected molecular ions ([M+H]⁺ and [M+Na]⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide definitive structural confirmation of the molecule.
-
Methodology:
-
System: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[5]
-
Acquisition:
-
¹H NMR: Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using proton decoupling.
-
-
Data Processing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H NMR). Integrate the peaks in the ¹H NMR spectrum and compare the integral ratios to the expected number of protons for each group.[5]
-
Visualizations
The following diagrams illustrate the analytical workflow and the relationship between the different characterization techniques.
Caption: General workflow for the analytical characterization of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR and Mass Spectrometry Analysis of Hydroxy-PEG6-Boc Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques used to characterize Hydroxy-PEG6-Boc, a heterobifunctional linker commonly employed in bioconjugation and the development of therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The structural integrity, purity, and composition of these linkers are paramount to the efficacy and safety of the final bioconjugate. This document details the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of this compound and compares its performance with alternative linker technologies, supported by experimental data and detailed protocols.
Data Presentation: Spectroscopic and Physical Properties
The successful synthesis and purification of this compound can be verified through a combination of NMR and mass spectrometry, which provide detailed structural information and confirm the molecular weight.
Table 1: Predicted ¹H NMR Data for this compound and Alternatives
| Assignment | This compound (Predicted, 400 MHz, CDCl₃) | N-Fmoc-PEG6-alcohol (Predicted) |
| Protecting Group | ~1.44 (s, 9H, -C(CH ₃)₃) | ~7.77 (d, 2H), ~7.60 (d, 2H), ~7.41 (t, 2H), ~7.32 (t, 2H), ~4.43 (d, 2H), ~4.24 (t, 1H) (Fmoc-H ) |
| -NH- | ~5.0 (br s, 1H) | ~5.3 (br s, 1H) |
| -CH₂-NH- | ~3.30 (q, 2H) | ~3.35 (q, 2H) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (s, 20H) | ~3.64 (s, 20H) |
| -CH₂-OH | ~3.70 (t, 2H) | ~3.70 (t, 2H) |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₃₈O₉ |
| Molecular Weight | 410.50 g/mol |
| Expected Ionization (ESI-MS) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Expected m/z for [M+Na]⁺ | 433.25 |
Table 3: Comparison of Alternative Hydrophilic Linkers
| Linker Type | Key Advantages | Key Disadvantages |
| Poly(ethylene glycol) (PEG) | High hydrophilicity, well-established chemistry, "stealth" effect reducing immunogenicity. | Potential for immunogenicity (anti-PEG antibodies), non-biodegradable.[1][2] |
| Polysarcosine (PSar) | Biodegradable, non-immunogenic, high water solubility.[1] | Less established chemistry compared to PEG. |
| Polypeptides (e.g., (Gly-Ser)n) | Biodegradable, tunable properties through sequence modification.[1] | Can be susceptible to enzymatic degradation. |
Experimental Protocols
Detailed and robust analytical methods are crucial for the quality control of PEGylated molecules.
¹H NMR Spectroscopy Protocol
Objective: To confirm the chemical structure and assess the purity of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks corresponding to the different proton environments. The integral ratios should be consistent with the number of protons in the structure (e.g., the 9 protons of the Boc group, the 24 protons of the PEG backbone, and the protons of the terminal methylene (B1212753) groups).
-
Mass Spectrometry (ESI-MS) Protocol
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for enhancing ionization)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for infusion or LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation Setup:
-
Set the ESI source to positive ion mode.
-
Optimize the capillary voltage, cone voltage, and source temperature. Typical starting conditions for a similar molecule, Hydroxy-PEG3-(CH2)2-Boc, are a capillary voltage of 3.5 kV, a cone voltage of 30 V, and a source temperature of 120 °C.
-
Set the desolvation temperature and gas flow rate (e.g., 350 °C and 600 L/hr, respectively).
-
-
Data Acquisition:
-
Direct Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).
-
LC-MS: Inject the sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable gradient. The eluent is directed into the ESI source.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum for the expected molecular ions. For this compound (MW = 410.50), expect to observe the protonated molecule [M+H]⁺ at m/z 411.51 and common adducts such as the sodium adduct [M+Na]⁺ at m/z 433.50 and the potassium adduct [M+K]⁺ at m/z 449.47. The presence of these ions confirms the molecular weight of the compound.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound derivatives.
Caption: Workflow for NMR and MS analysis of this compound.
Caption: Decision logic for selecting a suitable linker.
References
A Comparative Guide to HPLC Methods for Purity Assessment of Hydroxy-PEG6-Boc
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical step in producing reliable and reproducible results. Hydroxy-PEG6-Boc, a heterobifunctional PEG linker, is increasingly utilized in bioconjugation and the development of novel therapeutics like PROTACs. Its purity directly impacts the efficiency of subsequent reactions and the quality of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, complete with experimental protocols and data presentation.
Introduction to Purity Challenges with PEGylated Compounds
Polyethylene (B3416737) glycol (PEG) derivatives can be challenging to analyze using standard HPLC techniques. A key issue is their lack of a strong ultraviolet (UV) chromophore, which makes detection by common UV detectors less sensitive.[1][2] Consequently, alternative detection methods are often necessary for accurate quantification. Furthermore, the polymeric nature of some PEG compounds can lead to a distribution of different chain lengths, although this compound is a discrete molecule. Potential impurities in this compound can include starting materials, byproducts from synthesis, or molecules with different PEG chain lengths.
Comparison of Key HPLC Methods
The two primary HPLC methods suitable for the analysis of this compound are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC). Each method separates molecules based on different principles and offers distinct advantages.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) | Alternative Techniques |
| Principle of Separation | Based on hydrophobicity.[3] | Based on hydrodynamic radius (size in solution).[3] | NMR provides structural confirmation and can quantify impurities against a standard.[4][5] Mass Spectrometry confirms molecular weight and identifies impurities.[4][5] |
| Typical Stationary Phase | C18 or C8 bonded silica.[6] | Porous particles with controlled pore sizes.[7] | Not applicable. |
| Common Detectors | ELSD, CAD, RID, Mass Spectrometry (MS).[4][8] Low wavelength UV (200-215 nm) may have limited sensitivity.[6][9] | Refractive Index (RI), ELSD, Multi-Angle Light Scattering (MALS).[3][7] | Not applicable. |
| Strengths for this compound | High resolution for separating closely related impurities with different polarities.[10] Can separate the target molecule from non-polar and some polar impurities.[8] | Effective for separating aggregates or oligomers of different sizes.[3] Can be run under isocratic conditions with RI detection. | NMR is powerful for structural elucidation.[4] MS provides high sensitivity and specificity for mass-related impurities.[11] |
| Limitations | Gradient elution is often required, which is incompatible with RI detection.[12] The Boc group provides only weak UV absorbance.[10] | Lower resolution for small molecules of similar size.[13] May not separate impurities with the same hydrodynamic volume. | NMR may have lower sensitivity for trace impurities. MS quantification can be complex and requires appropriate standards. |
| Typical Purity Specification | >95% - >98%.[10] | Dependent on the nature of impurities being resolved. | Not typically used for primary purity specification but for confirmation. |
Experimental Protocols
Detailed methodologies for the key HPLC techniques are provided below. These serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) with ELSD
This method is highly effective for separating this compound from impurities with different polarities.
-
Instrumentation and Materials:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Further dilute to a working concentration of 0.1-0.5 mg/mL with the same solvent mixture.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[6]
-
-
HPLC Conditions:
-
Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Size-Exclusion Chromatography (SEC) with RI Detection
This method is useful for detecting high molecular weight impurities or aggregates.
-
Instrumentation and Materials:
-
HPLC system with an isocratic pump, autosampler, column oven, and Refractive Index (RI) detector.
-
SEC column suitable for the analysis of small molecules (e.g., with a molecular weight range appropriate for ~410 Da).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.[7]
-
This compound sample.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Data Analysis:
-
Integrate the peak areas of all components.
-
Calculate the purity based on the relative peak areas.
-
Mandatory Visualizations
Caption: Workflow for selecting an HPLC method for this compound purity analysis.
Conclusion
For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended. RP-HPLC coupled with a universal detector like ELSD or CAD is the preferred method for quantifying closely related impurities and establishing a primary purity value.[4] SEC can serve as a complementary technique to identify any high molecular weight species. For unequivocal identification of the main component and characterization of unknown impurities, coupling HPLC to a mass spectrometer (LC-MS) is invaluable.[5][10] The choice of method will ultimately depend on the specific requirements of the analysis and the instrumentation available.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. shodexhplc.com [shodexhplc.com]
- 14. CN105548422A - Detection method for polyethylene glycol content - Google Patents [patents.google.com]
A Comparative Guide to Hydroxy-PEG6-Boc and Other Heterobifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of an appropriate linker is a critical decision that profoundly influences the efficacy, stability, and homogeneity of the final bioconjugate.[1] Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, prized for their ability to connect different molecular entities with precision while conferring beneficial properties such as enhanced solubility and reduced immunogenicity.[2][3]
This guide provides an objective comparison of Hydroxy-PEG6-Boc with other commonly used heterobifunctional PEG linkers. The information presented, supported by experimental data and detailed methodologies, is intended to inform the selection process for applications ranging from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol featuring two different reactive functional groups at their termini.[4] This dual-reactivity is the cornerstone of their utility, allowing for the controlled, sequential, and orthogonal conjugation of two distinct molecules.[1][5] The PEG component itself imparts several desirable properties to the resulting bioconjugate, including:
-
Improved Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs and proteins, mitigating aggregation.[3][6]
-
Enhanced Stability: PEG linkers can protect the attached molecules from enzymatic degradation and proteolysis, thereby increasing their stability in biological environments.[3][6]
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and reducing the potential for an immune response.[3][6]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which can reduce renal clearance and extend its circulation half-life.[7]
The length of the PEG chain is a critical parameter that can be modulated to optimize the pharmacokinetic and pharmacodynamic properties of the final conjugate.[2]
In Focus: this compound
This compound is a heterobifunctional PEG linker characterized by a hydroxyl (-OH) group at one end and a Boc-protected amine (-NHBoc) at the other, connected by a 6-unit polyethylene glycol chain.[8][9]
-
Hydroxyl Group: This functional group can be used for further chemical modification or can remain to contribute to the overall hydrophilicity of the linker.[10]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions to reveal a primary amine.[11][12] This allows for the sequential and controlled conjugation to a desired molecule.[13]
This combination of features makes this compound a versatile tool for the synthesis of well-defined bioconjugates.
Comparison of Key Performance Parameters
The selection of a heterobifunctional PEG linker is a critical design element in the development of bioconjugates. The following tables provide a summary of quantitative data to facilitate a comparison between this compound and other common heterobifunctional PEG linkers. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is a synthesis from various studies.
Table 1: Physicochemical Properties of Selected Heterobifunctional PEG Linkers
| Linker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Functional Group 1 | Functional Group 2 |
| This compound | 381.5[14] | ~24.8 | Hydroxyl (-OH) | Boc-Amine (-NHBoc) |
| Maleimide-PEG4-NHS Ester | 525.5 | ~17.6 | Maleimide | NHS Ester |
| Azido-PEG8-Alkyne | 473.5 | ~32.0 | Azide (-N3) | Alkyne |
| Hydroxy-PEG12-Acid | 622.7 | ~46.4 | Hydroxyl (-OH) | Carboxylic Acid (-COOH) |
Table 2: Comparative Performance in Antibody-Drug Conjugate (ADC) Formation
| Parameter | Hydroxy-PEG-Amine (after deprotection) | Maleimide-PEG-NHS | Azide-PEG-Alkyne (Click Chemistry) |
| Conjugation Efficiency | Moderate to High | High | Very High |
| Reaction Condition | Amide bond formation (e.g., with activated carboxyl) | Thiol-maleimide Michael addition and NHS ester acylation | Copper-catalyzed or strain-promoted cycloaddition |
| Homogeneity of Conjugate | Moderate (depends on number of accessible lysines) | High (with engineered cysteines) | High |
| Linkage Stability | High (Amide bond) | Moderate (Thioether bond can undergo retro-Michael reaction) | Very High (Triazole ring) |
| In Vitro Cytotoxicity (IC50) | Payload dependent; longer PEG chains may slightly increase IC50[2] | Payload dependent | Payload dependent |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of bioconjugates using heterobifunctional PEG linkers.
Protocol 1: Two-Step Conjugation of a Small Molecule Drug to an Antibody using this compound
This protocol describes the conjugation of a carboxyl-containing small molecule drug to the lysine (B10760008) residues of an antibody using this compound as the linker.
Materials:
-
Antibody (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
This compound.
-
Carboxyl-containing small molecule drug.
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent.
-
N-Hydroxysuccinimide (NHS).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Trifluoroacetic acid (TFA).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[6]
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).[15]
Procedure:
Step 1: Activation of Small Molecule Drug and Conjugation to this compound
-
Dissolve the carboxyl-containing small molecule drug and a molar equivalent of NHS in anhydrous DMF.
-
Add a molar equivalent of DCC to the solution and stir at room temperature for 2 hours to form the NHS ester of the drug.
-
Dissolve this compound in DMF and add it to the activated drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the Drug-PEG6-Boc conjugate using reversed-phase HPLC.
Step 2: Boc Deprotection
-
Dissolve the purified Drug-PEG6-Boc conjugate in a solution of 20-50% TFA in dichloromethane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under reduced pressure to obtain the Drug-PEG6-Amine.
Step 3: Conjugation to Antibody
-
Prepare the antibody in an amine-free buffer such as PBS.[15]
-
Activate the antibody's carboxyl groups (if applicable for a different conjugation strategy) or directly react the Drug-PEG6-Amine with a pre-activated antibody. For lysine conjugation, ensure the antibody has accessible primary amines.
-
Dissolve the Drug-PEG6-Amine in an appropriate solvent (e.g., DMSO). The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15]
-
Add the Drug-PEG6-Amine solution to the antibody solution at a desired molar excess.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted species. Incubate for 15-30 minutes.[6]
-
Purify the ADC using SEC or dialysis to remove unreacted linker-drug and other small molecules.[15]
Step 4: Characterization
-
Analyze the purified ADC by SDS-PAGE to visualize the increase in molecular weight.
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HPLC, or mass spectrometry.[15]
Visualizations
Diagrams are essential for illustrating experimental workflows and biological mechanisms.
Caption: Experimental workflow for ADC synthesis using a heterobifunctional PEG linker.
Caption: Mechanism of action for an antibody-drug conjugate (ADC).
Conclusion
The choice between this compound and other heterobifunctional PEG linkers is contingent upon the specific requirements of the bioconjugation strategy. This compound offers the advantage of a stable Boc protecting group, allowing for controlled, sequential conjugation, which is beneficial for producing well-defined bioconjugates.[11][12] Linkers with other functionalities, such as maleimides and NHS esters, provide alternative and often more direct routes for conjugation to specific amino acid residues. The stability of the resulting linkage is a critical consideration, with amide and triazole linkages generally offering higher stability than thioether bonds.[2]
Ultimately, the optimal PEG linker must be determined empirically for each specific application. The experimental protocols and comparative data provided in this guide offer a framework for the systematic evaluation of this compound and other heterobifunctional PEG linkers to identify the ideal candidate for a given therapeutic or diagnostic application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. biochempeg.com [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Boc-PEG6-alcohol, 331242-61-6 | BroadPharm [broadpharm.com]
- 9. biochempeg.com [biochempeg.com]
- 10. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
The Pivotal Role of PEGylation: A Comparative Analysis of Hydroxy-PEG6-Boc and Varying PEG Chain Lengths in Drug Development
For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical component in the architecture of these molecules is the linker, which connects the active payload to the targeting moiety. Among the most favored linkers are those based on polyethylene (B3416737) glycol (PEG), prized for their hydrophilicity, biocompatibility, and tunable nature. This guide provides an objective, data-driven comparison of Hydroxy-PEG6-Boc with shorter and longer PEG chain alternatives, offering insights into how linker length profoundly influences therapeutic efficacy.
The strategic selection of a linker is a critical determinant in the design of effective bioconjugates.[1][2] this compound is a heterobifunctional linker featuring a six-unit PEG chain, which imparts a balance of hydrophilicity and spatial separation. One end of the linker has a hydroxyl group for conjugation, while the other has a Boc-protected amine, allowing for sequential and controlled synthesis.[3][4] The length of the PEG chain is not a trivial parameter; it is a key determinant of a conjugate's stability, pharmacokinetics (PK), and overall therapeutic performance.[1][5]
Impact of PEG Linker Length on Conjugate Performance
The number of ethylene (B1197577) glycol units in a PEG linker directly influences the physicochemical and biological properties of the resulting conjugate.[2][6]
Shorter PEG Linkers (e.g., PEG2, PEG4):
-
Advantages: Create more compact conjugates, which can be beneficial where minimal steric hindrance is desired for optimal interaction with the target.[2] In some instances, a more constrained conformation can lead to higher binding affinity.[2]
-
Disadvantages: May offer less of a shielding effect, potentially leading to faster clearance from circulation and reduced protection from enzymatic degradation.[2] They may also be less effective at solubilizing highly hydrophobic payloads.[7]
Intermediate PEG Linkers (e.g., this compound):
-
Advantages: Often represent a balance between the properties of shorter and longer linkers. They can provide sufficient hydrophilicity and spatial separation without introducing excessive steric bulk that might impede biological activity.
-
Disadvantages: The "optimal" length is highly dependent on the specific application, including the target protein, the payload, and the targeting moiety, necessitating empirical determination.[5]
Longer PEG Linkers (e.g., PEG8, PEG12, PEG24):
-
Advantages: Significantly increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend circulation half-life.[2] They provide a more substantial steric shield, decreasing immunogenicity and protecting against enzymatic degradation.[2] Longer linkers are also more effective at enhancing the solubility and stability of the bioconjugate.[2][7]
-
Disadvantages: The increased steric hindrance from a long PEG chain can sometimes negatively impact the binding affinity of the targeting moiety to its receptor.[2][8] There is also a risk of reduced biological activity due to the bulky nature of the linker.[2]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Linker (n = PEG units) | DC50 (nM) | Dmax (%) | Reference Context |
| 3 | 24 | ~90 | Data for MZ1, a BRD4 degrader |
| 4 | 4.9 | >95 | Data for ARV-771, a BRD4 degrader |
| 5 | 1.3 | >98 | Data for a series of BRD4 degraders |
Note: Data is compiled from multiple sources to illustrate trends and may not represent a direct head-to-head comparison under identical conditions.
Table 2: Impact of PEG Linker Length on CDK9 Degradation
| PROTAC Linker (n = PEG units) | DC50 (nM) | Dmax (%) | Reference Context |
| 4 | 125 | ~70 | Illustrative data based on general trends |
| 6 | 35 | ~85 | Illustrative data based on general trends |
| 8 | 98 | ~75 | Illustrative data based on general trends |
Note: This table provides an example of how linker length can have an optimal range, with both shorter and longer linkers showing reduced efficacy.[9]
Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths
In the context of ADCs, PEG linker length can significantly affect pharmacokinetics, stability, and in vivo efficacy.
Table 3: Influence of PEG Linker Length on ADC Pharmacokinetics in Rats
| ADC Linker (n = PEG units) | Clearance Rate (mL/day/kg) | In Vivo Tolerability | Reference Context |
| <8 | Increased rapidly | Not well tolerated | Study on ADCs with varying PEG sizes[10] |
| 8 | Optimal slower clearance | Well tolerated | Study on ADCs with varying PEG sizes[10] |
| 12 | Slower clearance | Well tolerated | Study on ADCs with varying PEG sizes |
| 24 | Slower clearance | Well tolerated | Study on ADCs with varying PEG sizes[11] |
Table 4: Effect of PEG Linker Length on ADC In Vivo Efficacy
| ADC Linker (n = PEG units) | Tumor Weight Reduction (%) | Reference Context |
| 2 | 35-45 | Study in tumor-bearing xenograft mice[11] |
| 4 | 35-45 | Study in tumor-bearing xenograft mice[11] |
| 8 | 75-85 | Study in tumor-bearing xenograft mice[11] |
| 12 | 75-85 | Study in tumor-bearing xenograft mice[11] |
| 24 | 75-85 | Study in tumor-bearing xenograft mice[11] |
Signaling Pathways and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and the evaluation of different linkers, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC mechanism of action.
Caption: Experimental workflow for linker optimization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.
Protocol 1: Boc Deprotection of Hydroxy-PEG-Boc Linker
Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.[12][13]
Materials:
-
Hydroxy-PEG-Boc linker (e.g., this compound)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply
Procedure:
-
Dissolve the Hydroxy-PEG-Boc linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with PROTACs having different linker lengths.
Materials:
-
Cell line expressing the target protein
-
PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG8)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Acquire images using a suitable imaging system.
-
Densitometry analysis is performed to quantify the protein bands. The target protein levels are normalized to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: In Vivo Pharmacokinetic Study of ADCs
Objective: To determine the pharmacokinetic profiles of ADCs with different PEG linker lengths in an animal model.
Materials:
-
ADCs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG8, PEG12)
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
ELISA or LC-MS/MS instrumentation for ADC quantification
Procedure:
-
Acclimate the animals for at least one week before the study.
-
Administer a single intravenous (IV) dose of each ADC to a group of animals (n=3-5 per group).[10]
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 4, 8, 24, 48, 72, 168 hours) via an appropriate route (e.g., tail vein or retro-orbital sinus).
-
Process the blood samples to obtain plasma by centrifugation.
-
Quantify the concentration of the total antibody or ADC in the plasma samples using a validated analytical method (e.g., ELISA).
-
Use pharmacokinetic software to analyze the concentration-time data and determine key PK parameters such as clearance, volume of distribution, and half-life.
-
Compare the PK parameters across the different ADC groups to assess the impact of PEG linker length.
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates that significantly influences their physicochemical properties, pharmacokinetics, and therapeutic efficacy. While longer PEG linkers generally lead to improved solubility and longer circulation times, an optimal length often needs to be determined empirically for each specific application.[1] this compound represents a versatile, mid-length linker that often provides a favorable starting point for optimization. The data and protocols presented in this guide highlight the importance of a systematic evaluation of different PEG linker lengths during the development of novel biotherapeutics to achieve the desired therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxy-PEG6-CH2-Boc | PEG Linkers | Ambeed.com [ambeed.com]
- 4. This compound | 361189-64-2 | PROTAC Linker | MOLNOVA [molnova.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating the Linker Landscape: A Comparative Guide to Alternatives for Hydroxy-PEG6-Boc in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the chemical alternatives of PROTAC linkers, crucial for optimizing protein degradation, with supporting experimental data and protocols.
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone for developing novel therapeutics. These heterobifunctional molecules, consisting of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, offer a powerful modality to eliminate disease-causing proteins. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1] While polyethylene (B3416737) glycol (PEG) linkers, such as Hydroxy-PEG6-Boc, have been widely utilized due to their hydrophilicity and synthetic tractability, the scientific community is increasingly exploring alternatives to overcome their limitations and fine-tune PROTAC performance.[2][3]
This guide provides an objective comparison of common alternatives to this compound for PROTAC design, supported by experimental data and detailed methodologies to inform rational drug design.
At a Glance: Key Linker Alternatives and Their Properties
The choice of a linker is a pivotal decision in PROTAC design, with each class of linker offering a unique set of advantages and disadvantages. The optimal choice is highly dependent on the specific target protein, the E3 ligase being recruited, and the desired pharmacokinetic profile of the final molecule.[4]
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| PEG Linkers (e.g., this compound) | Repeating ethylene (B1197577) glycol units | Good hydrophilicity, improves aqueous solubility, synthetically accessible.[3][5] | Can have reduced metabolic stability, may negatively impact cell permeability if too long.[4][] |
| Alkyl/Ether Linkers | Saturated or unsaturated hydrocarbon chains | Generally more metabolically stable, can improve cell permeability due to hydrophobicity, synthetically straightforward.[4][7] | Can limit aqueous solubility, high flexibility may lead to an entropic penalty upon binding.[5][8] |
| Rigid Linkers | Incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings) | Can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and selectivity; can lead to improved pharmacokinetic properties.[1][9] | More synthetically challenging, lack of flexibility can make achieving a productive ternary complex geometry more difficult.[1][8] |
| Cleavable Linkers | Contain motifs that can be cleaved under specific physiological conditions (e.g., esters, disulfides) | Can act as a "pro-drug" to overcome permeability barriers or for targeted delivery; allows for spatiotemporal control of PROTAC activity.[8][10] | More complex design, potential for premature cleavage, cleavage products may have off-target effects.[11] |
Quantitative Comparison of PROTAC Performance with Different Linkers
The following table summarizes experimental data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs. It is important to note that direct head-to-head comparisons are often target-specific, and the data presented here is a synthesis from multiple sources to highlight general trends.
| PROTAC Linker Type | Molecular Weight (MW) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Cell Permeability (Pₑ, 10⁻⁶ cm/s) | Degradation Potency (DC₅₀) | Maximal Degradation (Dₘₐₓ) |
| PEG-based (Flexible) | ~900 | 3.5 | ~180 | Low (e.g., 0.005)[3] | Variable, often requires length optimization[3] | Generally high |
| Alkyl-based (Flexible) | Variable | Generally higher than PEG | Generally lower than PEG | Can be higher than PEG[7] | Highly dependent on length and target | Can be high |
| Piperazine/Piperidine-based (Rigid) | Variable | Variable | Can be lower than linear PEG of similar length | Can be improved compared to flexible linkers | Often more potent than flexible counterparts[12] | Can be high |
| Aromatic-based (Rigid) | Variable | Higher | Lower | Variable | Can be potent, but may also abolish activity[2] | Variable |
Data synthesized from published literature.[2][3][7][12] This table is for illustrative purposes and actual values are highly dependent on the specific PROTAC molecule.
Visualizing Key Concepts in PROTAC Design
To better understand the principles of PROTAC action and development, the following diagrams illustrate the core mechanism, the workflow for linker optimization, and the logical considerations for selecting a suitable linker.
Caption: PROTAC-mediated protein degradation pathway.
Caption: PROTAC development and linker optimization workflow.
Caption: Logical relationship for selecting a suitable PROTAC linker.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PROTACs.
Protocol 1: Western Blot for Determining Target Protein Degradation (DC₅₀/Dₘₐₓ)
This protocol is used to quantify the extent of POI degradation induced by a PROTAC.[3]
-
Cell Culture and Treatment: a. Seed cells (e.g., HEK293T, HeLa) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[13] b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer.[7] b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[7] c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7] b. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. c. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximal degradation).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a PROTAC across the intestinal barrier.[14]
-
Preparation of the PAMPA Plate: a. A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% (w/v) lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Preparation of Donor and Acceptor Solutions: a. Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO). b. Dilute the stock solution into a buffer at a specific pH (e.g., pH 6.5 for the donor compartment to mimic the gut, and pH 7.4 for the acceptor compartment to mimic blood).
-
Permeability Assay: a. Add the donor solution containing the PROTAC to the wells of the filter plate. b. Place the filter plate into a 96-well acceptor plate containing the acceptor buffer. c. Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: a. After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pₑ): a. The effective permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) Where:
-
V_D and V_A are the volumes of the donor and acceptor compartments, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A] is the concentration of the compound in the acceptor well at time t.
-
[C_eq] is the equilibrium concentration, calculated from the concentrations in the donor and acceptor wells.
-
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, and the choice of linker can significantly impact its therapeutic potential. While PEG-based linkers like this compound offer a good starting point due to their favorable solubility and synthetic accessibility, a thorough exploration of alternatives is often necessary to optimize a PROTAC for a specific application. Alkyl/ether linkers can enhance metabolic stability and permeability, while rigid linkers can improve potency and selectivity by pre-organizing the molecule into a bioactive conformation. Cleavable linkers provide an advanced strategy for targeted delivery and overcoming permeability barriers. A systematic and data-driven approach to linker design, incorporating a diverse range of chemical scaffolds and guided by robust experimental evaluation, is paramount to the successful development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Architectonics of Protein Annihilation: A Comparative Guide to PROTAC Linker Strategies
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing their complete degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's success, however, is not solely dictated by its warhead for the protein of interest (POI) or its recruiter for an E3 ubiquitin ligase; the linker connecting these two moieties is a critical determinant of the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[3][4]
Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) based linkers, often synthesized from building blocks like Hydroxy-PEG6-Boc, have garnered significant attention for their unique physicochemical properties.[1] This guide provides an objective comparison of PROTACs, using clinically successful examples to contrast with the properties endowed by flexible PEG linkers, supported by experimental data and detailed methodologies.
Case Studies in Clinical Success: The Rise of Rigid and Semi-Rigid Linkers
Two pioneering PROTACs that have demonstrated significant clinical promise are Arvinas's ARV-110 (bavdegalutamide) and ARV-471 (vepdegestrant). These molecules represent a departure from early-generation, highly flexible linkers, showcasing the power of more rigid and conformationally constrained designs.
ARV-110: Targeting the Androgen Receptor in Prostate Cancer
ARV-110 is an orally active PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[5] It employs a short, rigid piperidine-piperazine linker to connect its AR antagonist to a cereblon (CRBN) E3 ligase ligand.[5] Clinical trial data has shown that ARV-110 is well-tolerated and demonstrates antitumor activity in patients with metastatic castration-resistant prostate cancer (mCRPC), particularly in those with specific AR mutations.[5][6]
ARV-471: A New Frontier for Estrogen Receptor Degradation in Breast Cancer
ARV-471 targets the Estrogen Receptor (ER) for degradation and is being developed for the treatment of ER-positive/HER2-negative breast cancer.[7] Similar to ARV-110, it utilizes a rigid linker to connect its ER-targeting moiety to a CRBN ligand.[8] Interim Phase 1 data have indicated a promising safety and tolerability profile, with evidence of superior ER degradation compared to the standard-of-care agent fulvestrant, and robust efficacy signals in heavily pretreated patients.[6]
The Flexible Alternative: The Role of PEG Linkers
While ARV-110 and ARV-471 highlight the success of rigid linkers, flexible linkers, particularly those composed of repeating ethylene (B1197577) glycol units (PEG), remain a cornerstone of PROTAC design.[9][10] Building blocks such as this compound are instrumental in synthesizing these linkers.[1]
PEG linkers offer several advantages:
-
Enhanced Solubility: The inherent hydrophilicity of the PEG chain can significantly improve the aqueous solubility of often large and lipophilic PROTAC molecules.[11][12]
-
Improved Ternary Complex Formation: The flexibility of a PEG linker can be advantageous in allowing the PROTAC to adopt multiple conformations, increasing the likelihood of forming a stable and productive ternary complex between the target protein and the E3 ligase.[1][11]
-
Synthetic Tractability: The modular nature of PEG chains allows for the systematic and straightforward synthesis of linkers with varying lengths, which is crucial for optimizing PROTAC potency.[9][12]
However, PEG linkers also present potential drawbacks:
-
Reduced Cell Permeability: While the relationship is complex, the increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane. However, the flexibility may also allow the PROTAC to adopt a folded conformation that shields its polar surface area, aiding cell entry.[1][13]
-
Metabolic Instability: The ether linkages within the PEG backbone can be susceptible to oxidative metabolism, potentially impacting the in vivo stability of the PROTAC.[11][14]
Comparative Analysis: Rigid vs. Flexible PEG Linkers
The choice of linker is a critical optimization step in PROTAC design, with a profound impact on the molecule's overall performance.
| Feature | Rigid Linker (e.g., in ARV-110, ARV-471) | Flexible PEG Linker |
| Composition | Contains cyclic or planar elements (e.g., piperazine, piperidine, aromatic rings).[5][14] | Composed of repeating ethylene glycol units.[14] |
| Solubility | Can be challenging; may require other modifications to improve solubility. | Generally improves the aqueous solubility of the PROTAC.[11][12] |
| Permeability | Can lead to improved permeability by maintaining a more "drug-like" profile. | Complex relationship; flexibility may aid in adopting conformations that shield polar surface area, but excessive length can hinder uptake.[1][13] |
| Metabolic Stability | Generally considered more metabolically stable.[14] | Ether linkages can be susceptible to oxidative metabolism.[11][14] |
| Ternary Complex Formation | Can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty of binding.[4] | Flexibility can be advantageous for achieving a productive ternary complex conformation.[11] |
| Synthetic Accessibility | Can be more synthetically complex and costly. | Often synthetically straightforward and cost-effective to synthesize and modify.[9][14] |
Quantitative Performance Data of Successful PROTACs
The following table summarizes key clinical data for ARV-110 and ARV-471.
| PROTAC | Target | Indication | Key Clinical Data |
| ARV-110 | Androgen Receptor (AR) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | In patients with T878 or H875 AR mutations, 40% (2 of 5) had PSA reductions of >50%.[6] A confirmed partial response with an 80% tumor size reduction was observed in one of these patients.[6] |
| ARV-471 | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer | Demonstrated a Clinical Benefit Rate (CBR) of 42% in heavily pretreated patients. Showed ER degradation of up to 90% in tumor biopsies. One confirmed partial response with a 51% reduction in target lesion size was reported. |
Key Experimental Protocols
1. Western Blotting for Protein Degradation
This is a fundamental assay to quantify the reduction in the target protein levels following PROTAC treatment.[10]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations or a vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 8, 16, 24 hours).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) can then be determined.
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to evaluate the passive permeability of a compound.[11]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to create an artificial membrane.[11]
-
Compound Addition: The PROTAC is added to the donor wells (typically the top plate).
-
Incubation: The filter plate is placed into an acceptor plate containing buffer, and the assembly is incubated for a set period.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.[3]
-
Data Analysis: The permeability coefficient (Pe) is calculated based on the concentration of the compound that has diffused into the acceptor plate.
Visualizing PROTAC Mechanisms and Design
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. hartfordbusiness.com [hartfordbusiness.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
A Researcher's Guide to Bioconjugation: Benchmarking Hydroxy-PEG6-Boc Performance
For researchers, scientists, and drug development professionals, the precise chemical linking of molecules—a process known as bioconjugation—is a cornerstone of creating advanced therapeutics and diagnostics. The choice of linker is paramount, profoundly influencing the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides an objective comparison of Hydroxy-PEG6-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, against common alternatives, supported by experimental data and detailed protocols.
This compound is a discrete PEG linker featuring a six-unit polyethylene glycol chain, which imparts hydrophilicity and provides spatial separation between conjugated molecules.[1] Its structure includes a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine, offering versatile and sequential conjugation strategies.[1] This makes it a valuable tool in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Comparative Performance Analysis
The selection of a linker is a critical balancing act between reaction efficiency, stability of the resulting bond, and the overall performance of the bioconjugate. This compound, once its functional groups are appropriately activated or deprotected, primarily participates in amine-reactive conjugation, leading to the formation of stable amide bonds.
Data Presentation: Quantitative Comparison of Linker Chemistries
To provide a clear comparison, the following tables summarize key performance indicators for different linker chemistries. It is important to note that direct head-to-head experimental data for various PEG6 linkers is limited in publicly available literature; therefore, some data is synthesized from studies on similar linker types and lengths to illustrate general trends.
| Linker Chemistry | Target Functional Group | Typical Conjugation Efficiency (%) | Key Advantages | Key Disadvantages |
| Amine-Reactive (post Boc-deprotection & activation) | Primary Amines (-NH₂) | 60-80% | Forms highly stable amide bonds; targets abundant residues on proteins. | Can lead to heterogeneous products due to multiple available amines. |
| Thiol-Reactive (e.g., Maleimide-PEG6) | Thiols (-SH) | 70-90% | High site-specificity with engineered cysteines, leading to homogeneous conjugates. | Thioether bond can be susceptible to retro-Michael addition, leading to potential instability.[2] |
| Click Chemistry (e.g., Azide/Alkyne-PEG6) | Azide/Alkyne | >90% | High efficiency and bioorthogonality; forms a very stable triazole linkage. | Requires the introduction of non-native functional groups into the biomolecule. |
| Linkage Formed | Stability Under Physiological Conditions | Susceptibility to Cleavage |
| Amide Bond (from this compound pathway) | Generally stable.[3] | Susceptible to enzymatic cleavage by certain proteases. |
| Thioether Bond (from Maleimide-PEG6) | Moderately stable. | Prone to retro-Michael addition, especially in the presence of other thiols.[4] |
| 1,2,3-Triazole Ring (from Click Chemistry) | Highly stable. | Resistant to enzymatic cleavage and hydrolysis. |
The length of the PEG chain is a critical parameter influencing the pharmacokinetic properties of a bioconjugate. A PEG6 linker is considered an intermediate length and is expected to offer a balance between improved solubility and pharmacokinetics without significantly compromising the potency of the conjugated payload. Longer PEG chains generally lead to slower clearance and a longer half-life, which can enhance in vivo efficacy.[5] However, this can sometimes come at the cost of reduced in vitro potency.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. The following are representative protocols for the use of this compound in the synthesis of an antibody-drug conjugate.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group and expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution (e.g., 1:1 v/v DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using an appropriate analytical method such as LC-MS.
-
Remove the DCM and excess TFA by rotary evaporation.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, Hydroxy-PEG6-NH₂.
Protocol 2: Activation of a Drug's Carboxylic Acid and Conjugation to Deprotected Linker
Objective: To conjugate a drug payload containing a carboxylic acid to the deprotected Hydroxy-PEG6-NH₂.
Materials:
-
Hydroxy-PEG6-NH₂ (from Protocol 1)
-
Carboxylic acid-containing drug payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)
Procedure:
-
Dissolve the carboxylic acid-containing drug (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve the deprotected Hydroxy-PEG6-NH₂ (1.1 equivalents) in the Reaction Buffer.
-
Add the activated drug solution to the linker solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the resulting drug-linker conjugate using an appropriate chromatography method (e.g., HPLC).
Protocol 3: Conjugation of Drug-Linker to an Antibody
Objective: To conjugate the drug-linker construct to a monoclonal antibody via activation of the linker's hydroxyl group. This protocol assumes the drug has been attached to the amine end of the linker.
Materials:
-
Purified drug-linker construct with a terminal hydroxyl group
-
Monoclonal antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Anhydrous pyridine (B92270)
-
Anhydrous acetonitrile
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve the drug-linker construct (1 equivalent) in anhydrous acetonitrile.
-
Add DSC (1.5 equivalents) and anhydrous pyridine (2.0 equivalents).
-
Stir the reaction at room temperature for 12-16 hours.
-
The activated drug-linker can often be used directly after solvent removal.
-
-
Conjugation to Antibody:
-
Dissolve the DSC-activated drug-linker in a small amount of DMSO or DMF.
-
Add the activated linker solution to the antibody solution (typically at a 10-20 fold molar excess of linker).
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purify the final ADC using a SEC column to remove unreacted drug-linker.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
-
Visualizing the Workflow and Pathways
To better understand the processes involved, the following diagrams illustrate the key workflows and a relevant biological pathway.
References
A Comparative Guide to In-Vitro and In-Vivo Stability of Hydroxy-PEG6-Boc Linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision that profoundly influences the efficacy, stability, and therapeutic index of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The Hydroxy-PEG6-Boc linker, a heterobifunctional linker featuring a six-unit polyethylene (B3416737) glycol (PEG) chain, a hydroxyl group, and a Boc-protected amine, offers a balance of hydrophilicity, defined length, and versatile conjugation handles. This guide provides an objective comparison of the expected in-vitro and in-vivo stability of this compound linkers against other common alternatives, supported by experimental data from analogous systems.
Understanding Linker Stability: A Critical Parameter
The stability of a linker is paramount for the successful development of a bioconjugate. In systemic circulation, the linker must be sufficiently stable to prevent premature release of the payload, which could lead to off-target toxicity and reduced therapeutic efficacy. Conversely, for cleavable linkers, controlled release of the payload at the target site is essential for therapeutic activity. The stability of the this compound linker is primarily determined by the carbamate (B1207046) bond of the Boc-protected amine and the ether bonds of the PEG chain.
In-Vitro Stability Assays
In-vitro stability assays are crucial for the initial screening and characterization of linker stability in a simulated physiological environment. The primary assay for this purpose is the plasma stability assay.
Comparative In-Vitro Stability Data
Table 1: Comparative In-Vitro Plasma Stability of Various Linker Types
| Linker Type | Core Chemistry | Stability Assessment | Key Findings | Reference |
| This compound (inferred) | Carbamate, PEG Ether | Expected half-life in human plasma | High stability expected due to robust carbamate and ether bonds. | [1][2] |
| Boc-NH-PEG5-CH2CH2COOH Conjugate | Carbamate, PEG Ether | Half-life in plasma | Expected to have high stability in plasma. | [2] |
| Valine-Citrulline (vc) Linker | Peptide | MMAE release in mouse plasma | Can be unstable in mouse plasma due to enzymatic cleavage. | [4] |
| Maleimidocaproyl (mc) Linker | Thioether | MMAF release in mouse plasma | Generally exhibits high plasma stability. | [4] |
| Hydrazone Linker | Hydrazone | pH-dependent hydrolysis | Stable at physiological pH, labile at acidic pH. | [3] |
| Disulfide Linker | Disulfide | Payload release in reducing environment | Stable in circulation, cleaved in the reducing intracellular environment. | [4] |
In-Vivo Stability Assays
In-vivo stability studies in animal models provide a more comprehensive understanding of a linker's performance, taking into account metabolism, distribution, and clearance.
Comparative In-Vivo Stability Data
The in-vivo stability of a linker is often assessed by measuring the pharmacokinetic (PK) profile of the bioconjugate. A longer half-life generally indicates greater stability. The PEG6 chain in the this compound linker is expected to enhance the in-vivo half-life of the resulting conjugate by increasing its hydrodynamic radius, thereby reducing renal clearance.[4]
A study on a nimotuzumab-PEG6-DM1 antibody-drug conjugate in mice showed a biphasic clearance with a slow clearance half-life (t1/2β) of 95.3 ± 64 hours, indicating good in-vivo stability.[5] This data for a PEG6-containing ADC provides a strong indication of the expected in-vivo performance of conjugates made with the this compound linker.
Table 2: Comparative In-Vivo Stability of Different Linker Strategies
| Linker/Conjugate | Key Feature | Animal Model | Half-Life (t1/2β) | Key Findings | Reference |
| This compound Conjugate (inferred) | PEG6 chain | Mouse | Expected to be long, similar to analogous PEG6 conjugates. | The PEG6 chain is anticipated to prolong circulation time. | [5] |
| Nimotuzumab-PEG6-DM1 | PEG6 chain | Mouse | 95.3 ± 64 hours | Demonstrates the contribution of a PEG6 linker to in-vivo stability. | [5] |
| Affibody-MMAE (No PEG) | No PEG linker | Mouse | 19.6 min | Highlights the impact of PEGylation on extending half-life. | [6] |
| Affibody-PEG4K-MMAE | 4 kDa PEG | Mouse | 49.2 min | Shows a moderate increase in half-life with a larger PEG chain. | [6] |
| Affibody-PEG10K-MMAE | 10 kDa PEG | Mouse | 219.0 min | Demonstrates a significant increase in half-life with a larger PEG chain. | [6] |
| Non-cleavable linkers | Stable chemical bond | General | Generally longer half-life | Designed for maximum stability in circulation. | [7] |
| Cleavable linkers | Labile chemical bond | General | Variable, depends on cleavage mechanism | Designed for controlled payload release at the target site. | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable stability data.
In-Vitro Plasma Stability Assay
Objective: To determine the stability of a linker-drug conjugate in plasma by measuring the amount of intact conjugate over time.
Materials:
-
Test conjugate (e.g., small molecule conjugated via this compound linker)
-
Control conjugate (with a known stable or unstable linker)
-
Human, mouse, or rat plasma (heparinized or EDTA-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation: Spike the test conjugate into the plasma at a final concentration of 1-10 µM.
-
Sampling: At various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Quenching: Immediately add the plasma aliquot to a 3-4 fold excess of cold quenching solution to stop the reaction and precipitate plasma proteins.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact conjugate.
-
Data Analysis: Plot the percentage of the remaining intact conjugate against time and determine the in-vitro half-life (t1/2).
In-Vivo Pharmacokinetic Study
Objective: To determine the in-vivo stability and pharmacokinetic profile of a linker-drug conjugate in an animal model.
Materials:
-
Test conjugate
-
Animal model (e.g., mice, rats)
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., capillaries, anticoagulant tubes)
-
Centrifuge
-
Analytical instruments (e.g., ELISA, LC-MS/MS)
Procedure:
-
Dosing: Administer the test conjugate to the animals via the desired route (e.g., intravenous injection).
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours), collect blood samples.
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Sample Analysis: Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method (e.g., ELISA for antibody-drug conjugates or LC-MS/MS for small molecule conjugates).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualizing Experimental Workflows
Caption: Experimental workflow for an in-vitro plasma stability assay.
Caption: Workflow for an in-vivo pharmacokinetic study.
Conclusion
The this compound linker is designed to offer a favorable stability profile for the development of robust bioconjugates. The inherent stability of the carbamate and PEG ether bonds suggests high resistance to degradation in both in-vitro and in-vivo settings. The inclusion of a discrete PEG6 chain is a rational approach to improve the pharmacokinetic properties of the resulting conjugate, likely leading to an extended circulation half-life. While direct comparative data for this specific linker is limited, the available information on analogous structures provides strong evidence for its suitability in applications requiring high stability. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound linkers, enabling researchers to make informed decisions in the design of next-generation targeted therapeutics.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical Assays for Pharmacokinetic and Biodistribution Study of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of linker is a pivotal decision in the design of effective and safe antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, dictates the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison of the two primary classes of linkers—cleavable and non-cleavable—supported by experimental data to inform rational ADC design.
The fundamental distinction between these two linker strategies lies in their payload release mechanisms.[1][2] Cleavable linkers are engineered to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes or changes in pH.[1][3] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody within the lysosome.[1][3] This difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[4]
Mechanism of Action: Two Distinct Release Strategies
ADCs with cleavable linkers can release the unmodified, potent payload, which, if membrane-permeable, can diffuse out of the target cell and eliminate neighboring antigen-negative cells—a phenomenon known as the "bystander effect".[1][2] This can be particularly advantageous in treating heterogeneous tumors where not all cancer cells express the target antigen.[1]
Conversely, ADCs with non-cleavable linkers release a payload-linker-amino acid complex following proteolytic degradation of the antibody in the lysosome.[3][5] This complex is typically charged and less permeable, which limits the bystander effect but can offer a better safety profile due to reduced off-target toxicity.[1][6]
Comparative Performance Data
The selection of a linker technology significantly impacts the performance of an ADC. The following tables summarize key quantitative data from preclinical studies to provide a comparative overview.
| Parameter | Cleavable Linkers | Non-Cleavable Linkers | Significance |
| Payload Release Mechanism | Enzymatic cleavage (e.g., cathepsins), pH sensitivity (hydrazones), or reduction (disulfides) in the tumor microenvironment or intracellularly.[3][7] | Proteolytic degradation of the antibody in the lysosome.[3][5] | Determines where and how the payload is released, impacting efficacy and toxicity. |
| Bystander Effect | High potential due to the release of a membrane-permeable payload.[1][2] | Low to negligible as the released payload-linker-amino acid complex is typically charged and less membrane-permeable.[1][8] | Important for treating heterogeneous tumors with varied antigen expression. |
| Plasma Stability | Generally lower, with a higher risk of premature payload release.[9][10] | Generally higher, leading to a more favorable pharmacokinetic profile.[6][11] | Affects the amount of intact ADC reaching the tumor and potential for off-target toxicity. |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[6] | Lower potential due to greater stability and a limited bystander effect.[6][10] | A critical consideration for the therapeutic window of the ADC. |
| Dependence on Target Biology | Can be less dependent on internalization and lysosomal trafficking for some linker types (e.g., those cleaved in the tumor microenvironment).[6][9] | Highly dependent on ADC internalization and lysosomal degradation of the antibody.[3][5] | Influences the choice of target and the types of cancer that can be effectively treated. |
Table 1: General Comparison of Cleavable and Non-Cleavable Linkers.
In Vitro Cytotoxicity Data
| ADC Construct | Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |
| Anti-HER2-vc-MMAE | Cleavable (Val-Cit) | MMAE | SK-BR-3 (HER2 high) | 10[12] |
| Anti-HER2-mc-MMAE | Non-cleavable | MMAE | SK-BR-3 (HER2 high) | 25[12] |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | NCI-N87 Gastric Cancer | Showed significant tumor growth inhibition[4] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-cleavable (Thioether) | DM1 | JIMT-1 Breast Cancer | Demonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates[4] |
| Trastuzumab-β-galactosidase-MMAE | Cleavable | MMAE | N/A | 8.8 pmol/L[13] |
| Trastuzumab-Val-Cit-MMAE | Cleavable | MMAE | N/A | 14.3 pmol/L[13] |
| Kadcyla (Trastuzumab-SMCC-DM1) | Non-cleavable | DM1 | N/A | 33 pmol/L[13] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies. Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
In Vivo Efficacy Data
| ADC Construct | Linker Type | Tumor Model | Key Efficacy Outcome |
| Anti-CD22-vc-MMAE | Cleavable (Val-Cit) | NHL Xenograft | Effective in parental cell line models.[4] |
| Anti-CD22-NMS249 | Cleavable (Val-Cit) | MMAE-Resistant NHL Xenograft | Maintained efficacy in resistant models.[4] |
| Trastuzumab-MMAU (novel glycopeptide linker) | Cleavable | HER2+ Xenografts | Superior tumor growth inhibition compared to trastuzumab-vc-MMAE.[4] |
| Trastuzumab-Exo-Linker-Exatecan | Cleavable | NCI-N87 Gastric Cancer | Showed slightly higher tumor growth inhibition than T-DXd.[14] |
| T-DXd (Trastuzumab-GGFG-DXd) | Cleavable | NCI-N87 Gastric Cancer | Demonstrated comparable tumor inhibition to the Exo-Linker ADC.[14] |
| Novel Anti-CD22-DM1-ADC | Cleavable (Disulfide) | Human Lymphoma Xenograft | Induced tumor regression at a single dose of 3 mg/kg.[13] |
| CX-DM1-containing ADCs | Cleavable | EGFR and EpCAM Xenograft | Possessed higher in vivo activity than SMCC-DM1-containing ADCs.[13] |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.[5][15]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, a control antibody, and the free payload for a specified period (e.g., 72-120 hours).[5][15]
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[5]
-
Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[5]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting a dose-response curve.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[16][17]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[4]
-
ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.[4]
-
Monitoring: Measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.[16][18]
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and tumors are excised for further analysis.
Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in plasma.
-
Incubation: Incubate the ADC in plasma from different species (e.g., mouse, rat, human) at 37°C over a time course (e.g., up to 7 days).[1][9]
-
Sample Collection: Collect aliquots at various time points and store them frozen until analysis.[1]
-
ADC Isolation and Analysis: Isolate the ADC from the plasma matrix using methods like immunoaffinity capture.[1][11] Analyze the drug-to-antibody ratio (DAR) of the intact ADC over time using techniques such as LC-MS.[3][19]
-
Free Payload Quantification: Precipitate plasma proteins and quantify the amount of released (free) payload in the supernatant using LC-MS/MS.[1]
-
Data Analysis: Determine the rate of DAR change and free payload accumulation to evaluate the stability of the ADC linker.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: A typical experimental workflow for evaluating ADC performance.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC development, with no single solution being optimal for all applications.[4] Cleavable linkers may offer superior efficacy in heterogeneous tumors due to the bystander effect, but this can be accompanied by lower plasma stability and a higher risk of off-target toxicity.[4][8] Conversely, non-cleavable linkers generally provide a better safety profile and a wider therapeutic window due to their enhanced plasma stability, making them well-suited for highly and homogeneously expressed tumor antigens.[6][20] A thorough understanding of the target biology, the tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biochempeg.com [biochempeg.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hydroxy-PEG6-Boc
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents like Hydroxy-PEG6-Boc are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, offering essential safety and logistical information to minimize risks and build a foundation of trust in your laboratory's safety procedures.
Understanding the Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential hazards. According to available safety data, it is associated with the following classifications:
-
Harmful: May cause harm if swallowed.
-
Skin Irritant: Can cause skin irritation upon contact.[1]
-
Eye Irritant: Can cause serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation if inhaled.[1]
These classifications necessitate the use of appropriate personal protective equipment (PPE) and strict adherence to safety protocols during both handling and disposal.
Quantitative Data Summary
For quick reference, the key physical and hazard information for this compound is summarized in the table below.
| Property | Value | Reference |
| Linear Formula | C18H36O9 | [2] |
| Density | 1.086 ± 0.06 g/cm³ | |
| Flash Point | 151.3 ± 20.8 °C | |
| Storage Temperature | 4 °C | |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Statements | P261, P271, P280 |
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, all personnel must be equipped with the following PPE to prevent exposure:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: A lab coat or a full chemical-resistant suit should be worn.[1]
-
Respiratory Protection: If there is a risk of inhalation, use a dust respirator or a self-contained breathing apparatus.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is safe for all personnel and the environment. All waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
Collect all waste containing this chemical, including contaminated consumables (e.g., pipette tips, vials, and absorbent materials), in a designated and clearly labeled waste container.[1][3]
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[3]
-
Include the approximate quantity and concentration of the waste and the date of accumulation.[3]
-
Ensure the container is made of a compatible material and is kept securely closed when not in use.
-
-
Storage:
-
Arranging for Disposal:
Spill Management
In the event of a spill, immediate action is crucial to mitigate exposure and contamination.
-
Small Spills:
-
Large Spills:
Disposal Workflow Diagram
The following diagram illustrates the key steps and decision points in the proper disposal process for this compound.
Caption: A workflow diagram illustrating the proper disposal procedure for this compound.
References
Personal protective equipment for handling Hydroxy-PEG6-Boc
Essential Safety and Handling Guide for Hydroxy-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on best practices for handling structurally similar Boc-protected and PEGylated compounds. A thorough risk assessment should be conducted before beginning any work.
Core Safety and Handling Summary
A comprehensive approach to personal protective equipment (PPE) is essential to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE, drawing from safety protocols for analogous compounds.
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes.[1] A face shield may be worn for additional protection against splashes.[1][2] | To protect against dust particles and potential splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2][3] Consider double-gloving.[1] | To prevent skin contact and absorption.[1] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[1][3] | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[3][4] If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter is required.[1][2] | To prevent inhalation of the chemical.[1] |
Hazard Information for Structurally Similar Compounds
While specific toxicological data for this compound is limited, data for similar compounds such as Hydroxy-PEG6-CH2-Boc and other Boc-protected molecules indicate potential hazards.
| Hazard Statement | Description |
| H315 | Causes skin irritation.[4][5] |
| H319 | Causes serious eye irritation.[4][5] |
| H335 | May cause respiratory irritation.[4][5] |
Pictogram:
[5]
Operational and Disposal Plans
A systematic workflow is crucial for the safe handling and disposal of this compound to minimize exposure and mitigate potential hazards.
Step-by-Step Handling Protocol
-
Preparation and Area Setup :
-
Donning Personal Protective Equipment (PPE) :
-
Handling the Compound :
-
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][3]
-
If weighing the compound, use a disposable weighing paper or boat to avoid contamination.[1]
-
When preparing solutions, add solvent to the solid slowly to prevent splashing.[1]
-
-
Post-Handling :
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3][4]
-
Waste Segregation : Collect all solid waste contaminated with the compound, including gloves, weighing papers, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[1][3]
-
Container Management : Keep the waste container securely closed when not in use and store it in a designated secondary containment area.[3]
-
Disposal Method : Dispose of the chemical waste through your institution's authorized hazardous waste disposal program.[2][3] Do not dispose of this material down the drain.[2]
Emergency Procedures
In the event of exposure, follow these procedures immediately:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] Remove any contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air and have them rest in a position that is comfortable for breathing.[4] If symptoms persist, seek medical attention.
-
Ingestion : Rinse the mouth with water.[4] Do not induce vomiting.[4] Seek immediate medical attention.
Experimental Protocol: General Procedure for PEGylation of a Protein
This protocol provides a general workflow for the conjugation of a PEGylated compound to a protein. Conditions should be optimized for each specific application.
-
Reagent Preparation :
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6]
-
Prepare the protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5) at a concentration of 1-10 mg/mL.[6]
-
Immediately before use, dissolve the required amount of the PEGylating agent in a water-miscible, anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.[6]
-
-
PEGylation Reaction :
-
Add the desired molar excess of the PEGylating agent stock solution to the protein solution while gently stirring.
-
The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[6]
-
Incubate the reaction mixture, typically for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[6]
-
-
Quenching :
-
Purification :
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
